cis-Pinane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H]1C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027638, DTXSID901243129 | |
| Record name | rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
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| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
6876-13-7, 4755-33-3, 33626-25-4 | |
| Record name | cis-Pinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1S)-(-)-cis-Pinane | |
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| Record name | cis-Pinane | |
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| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
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| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.253 | |
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| Record name | (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINANE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV65U59B7P | |
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| Record name | PINANE, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7C9IBU49F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
cis-Pinane chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-Pinane
Introduction
Pinane (B1207555) (C10H18) is a saturated bicyclic monoterpene that exists as two diastereomers: this compound and trans-pinane.[1] These isomers are derived from the hydrogenation of the naturally abundant terpenes, α-pinene and β-pinene.[1][2] The stereochemistry of the pinane isomers plays a critical role in their application in the pharmaceutical, fragrance, and fine chemical industries.[3][4] this compound, in particular, is a valuable intermediate in the synthesis of compounds like linalool, geraniol, and citronellol.[5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, including quantitative data and relevant experimental protocols for its synthesis and characterization.
Chemical Structure and Stereochemistry
The pinane molecule consists of a bicyclo[3.1.1]heptane skeleton. This structure is characterized by a six-membered ring and a four-membered ring sharing two carbon atoms (the bridgehead carbons). The stereochemical difference between cis- and trans-pinane arises from the relative orientation of the C10 methyl group with respect to the gem-dimethyl bridge.[4]
In this compound, the C2 methyl group and the gem-dimethyl group on the C6 bridge are on the same side of the molecule.[4] This arrangement results in greater steric hindrance compared to the trans isomer, where they are on opposite sides. Pinane has three stereocenters, leading to the existence of enantiomeric pairs for both the cis and trans isomers.
The enantiomers of this compound are:
-
(+)-cis-Pinane: (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
-
(-)-cis-Pinane: (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its separation, identification, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [1][6] |
| Molar Mass | 138.25 g/mol | [1][6] |
| Boiling Point | 167.2 – 168 °C | [1] |
| CAS Number | 4755-33-3 | [1] |
| Appearance | Colorless liquid | [1] |
Experimental Protocols
Synthesis of this compound via Hydrogenation of Pinenes
A common and efficient method for synthesizing this compound is the catalytic hydrogenation of α-pinene or β-pinene.[3][7] The stereoselectivity of this reaction is highly dependent on the catalyst and reaction conditions.
Detailed Methodology:
-
Catalyst Preparation: A variety of catalysts can be used, with ruthenium (Ru) and modified skeletal nickel catalysts showing high selectivity for this compound.[3][7][8] For instance, a Ru/Al₂O₃ catalyst has been shown to be highly active and selective.[3]
-
Reaction Setup: The hydrogenation is typically carried out in a high-pressure autoclave.[3][7] The pinene starting material (α-pinene or β-pinene) is added to the autoclave along with the catalyst. The catalyst loading is typically 3-5% of the pinene weight.[7]
-
Hydrogenation: The autoclave is purged multiple times with hydrogen gas before being pressurized to the desired level (e.g., 2.0-3.0 MPa or ~400 Psi).[3][7] The reaction is then heated to the target temperature (e.g., 80-100 °C) and stirred for several hours (e.g., 8-13 hours).[3][7]
-
Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) until no further change in the product mixture is observed.[3] Upon completion, the autoclave is cooled, and the hydrogen is vented. The reaction mixture is then filtered to remove the catalyst, yielding the pinane product.[3] With certain catalysts, a conversion rate greater than 99% and a this compound content in the final product of over 95% can be achieved.[7]
Spectroscopic Differentiation of cis- and trans-Pinane
Accurate differentiation between cis- and trans-pinane is crucial for quality control and for understanding structure-activity relationships.[4] Several spectroscopic techniques are employed for this purpose.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most definitive method for the stereochemical assignment of pinane isomers.[4]
-
¹H NMR Spectroscopy: The proton NMR spectra of cis- and trans-pinane show subtle but significant differences in chemical shifts and coupling constants due to the different spatial environments of the protons. In this compound, the C10 methyl group is on the same side as the gem-dimethyl bridge, leading to greater steric hindrance, which influences the chemical shifts of nearby protons.[4]
-
¹³C NMR Spectroscopy: The steric compression experienced by the C10 methyl group in the cis isomer can cause an upfield shift (the γ-gauche effect) for this carbon and other sterically crowded carbons compared to the trans isomer.[4]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is the gold standard for unambiguous differentiation. A cross-peak between the protons of the C10 methyl group and the protons of the C8/C9 methyl groups in the NOESY spectrum provides direct evidence of their spatial proximity, confirming the cis configuration. The absence of this cross-peak indicates the trans configuration.[4]
Sample Preparation for NMR:
Dissolve approximately 5-10 mg of the pinane sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]
2. Gas Chromatography (GC):
Cis- and trans-pinane have slightly different boiling points and polarities, which allows for their separation using gas chromatography.[4] Typically, the less sterically hindered trans isomer has a shorter retention time on a standard non-polar or slightly polar GC column.[4] When coupled with a mass spectrometer (GC-MS), this technique can separate the isomers and confirm their molecular weight (m/z 138).[4] However, their mass spectral fragmentation patterns are very similar, so differentiation relies on the chromatographic separation.[4]
3. Infrared (IR) Spectroscopy:
IR spectroscopy can distinguish between the isomers based on differences in their overall molecular symmetry. The less symmetrical cis isomer may exhibit a more complex spectrum in the fingerprint region (1500-600 cm⁻¹) compared to the more symmetrical trans isomer.[4] The pattern of peaks corresponding to methyl and methylene (B1212753) bending vibrations (1470-1350 cm⁻¹) will also differ due to the distinct stereochemistry.[4]
Conclusion
The stereochemistry of this compound is a defining feature that dictates its physical properties and chemical reactivity. Its synthesis through the stereoselective hydrogenation of pinenes is a well-established industrial process. The accurate characterization and differentiation of this compound from its trans isomer are reliably achieved through a combination of modern analytical techniques, with NMR spectroscopy, particularly 2D NOESY, providing the most definitive structural elucidation. A thorough understanding of these aspects is fundamental for researchers and professionals involved in drug development, fine chemical synthesis, and the fragrance industry, where stereochemical purity is often paramount.
References
- 1. Pinane - Wikipedia [en.wikipedia.org]
- 2. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. foreverest.net [foreverest.net]
- 6. (+-)-cis-Pinane | C10H18 | CID 6429433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN1054595C - Catalytic hydrogenation process preparing this compound from pinene - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Cis-Pinane: A Technical Guide to Its Natural Occurrence and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-Pinane, a bicyclic monoterpene, is a saturated hydrocarbon with a growing interest in various scientific fields, including synthetic chemistry and pharmacology. While its unsaturated precursors, α-pinene and β-pinene, are abundant and well-studied components of essential oils, the natural distribution and concentration of this compound are less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, and detailed methodologies for its analysis.
Natural Sources and Abundance of this compound
This compound has been identified as a minor component in the essential oils of certain plant species. The quantitative data available in the literature is limited, with most studies on essential oil composition focusing on the more volatile and often more abundant unsaturated terpenes.
One notable source of this compound is the resin of Protium heptaphyllum, a tree found in South America. Analysis of its essential oil has revealed the presence of this compound, although in relatively low concentrations.
Table 1: Quantitative Abundance of this compound in a Natural Source
| Natural Source | Plant Part | Percentage of this compound in Essential Oil (%) | Analytical Method |
| Protium heptaphyllum | Resin | 1.17 | GC-MS[1] |
While various species of pine (Pinus) are rich sources of α-pinene and β-pinene, which can be hydrogenated to produce this compound, the direct isolation of significant quantities of this compound from these sources is not commonly reported.[2][3][4] The low natural abundance of cis- and trans-pinane isomers in essential oils often necessitates their synthesis from the more abundant pinenes for industrial applications.
Experimental Protocols
The analysis and quantification of this compound from natural sources are primarily achieved through chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes a general method for obtaining essential oils from plant material.
1. Materials and Apparatus:
- Fresh or dried plant material (e.g., resin, needles, leaves)
- Clevenger-type apparatus
- Heating mantle
- Round-bottom flask (2 L)
- Condenser
- Collecting burette
- Distilled water
- Anhydrous sodium sulfate (B86663)
2. Procedure:
- Weigh a suitable amount of the plant material (e.g., 100-500 g) and place it into the round-bottom flask.
- Add a sufficient volume of distilled water to cover the material completely.
- Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.
- Heat the flask using the heating mantle to initiate boiling. The rate of heating should be controlled to ensure a steady distillation rate.
- Continue the hydrodistillation for a prescribed period (typically 3-4 hours), or until no more oil is collected in the burette.
- After cooling, carefully collect the essential oil from the burette.
- Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
- Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of this compound in an essential oil sample.
1. Materials and Apparatus:
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS)
- Helium (carrier gas)
- This compound analytical standard
- Suitable solvent for dilution (e.g., n-hexane, ethanol)
- Volumetric flasks and micropipettes
- Autosampler vials
2. GC-MS Operating Conditions (Example):
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
- Injector Temperature: 250°C
- Injection Mode: Split (e.g., split ratio 1:50)
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes
- Ramp to 180°C at a rate of 4°C/min
- Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 40-400
3. Preparation of Standard Solutions:
- Prepare a stock solution of the this compound standard of a known concentration (e.g., 1000 µg/mL) in the chosen solvent.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.
4. Sample Preparation:
- Accurately weigh a small amount of the essential oil and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
5. Analysis and Quantification:
- Inject the calibration standards into the GC-MS system to generate a calibration curve by plotting the peak area against the concentration.
- Inject the prepared essential oil sample.
- Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard.
- Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.
- The final concentration is typically expressed as a percentage of the total essential oil composition.
Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Chemical relationship between pinenes and pinanes.
References
- 1. acta.inpa.gov.br [acta.inpa.gov.br]
- 2. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The genus Pinus: a comparative study on the needle essential oil composition of 46 pine species [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis Pathway of Pinane Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of pinane (B1207555) isomers, a critical class of bicyclic monoterpenes. Pinenes, including the prevalent α- and β-isomers, are fundamental components of oleoresin in coniferous trees, serving as a primary defense mechanism against pests and pathogens.[1] Their unique stereochemistry is a crucial determinant in ecological interactions, including host selection by insects and the biosynthesis of pheromones.[1] Beyond their natural roles, pinane derivatives are valuable precursors in the synthesis of pharmaceuticals, fragrances, and advanced biofuels. This document details the enzymatic cascade responsible for pinane synthesis, presents key quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visual diagrams of the core processes.
The Core Biosynthetic Pathway
The biosynthesis of all pinane isomers originates from the universal C5 building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are typically generated via the methylerythritol 4-phosphate (MEP) pathway within the plastids of plant cells.
The pathway proceeds through two primary enzymatic steps:
-
Formation of Geranyl Pyrophosphate (GPP): Geranyl pyrophosphate synthase (GPPS), a prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction forms the C10 acyclic monoterpene precursor, geranyl pyrophosphate (GPP).[2]
-
Cyclization to Pinene Skeletons: The crucial cyclization of GPP is catalyzed by a class of enzymes known as pinene synthases (EC 4.2.3.14), which are mechanistically complex monoterpene cyclases.[3] The process involves the ionization of GPP to a geranyl carbocation, followed by isomerization to a linalyl pyrophosphate intermediate.[4] This intermediate then undergoes a series of intricate carbocation rearrangements and cyclizations to form the bicyclic pinane skeleton. The final step involves the deprotonation of a pinyl carbocation intermediate, which ultimately determines the specific isomer (α- or β-pinene) and its stereochemistry.[5]
Notably, different pinene synthases can produce varying ratios of pinene isomers and enantiomers from the same GPP substrate. For instance, distinct enzymes are responsible for producing (+)-α-pinene and (-)-α-pinene, which are mirror-image products.[1]
References
- 1. cDNA isolation, functional expression, and characterization of (+)-alpha-pinene synthase and (-)-alpha-pinene synthase from loblolly pine (Pinus taeda): stereocontrol in pinene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of monoterpenes. Stereochemical implications of acyclic and monocyclic olefin formation by (+)- and (-)-pinene cyclases from sage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of cis-Pinane: An In-Depth Technical Guide
An essential bicyclic monoterpene, cis-pinane, serves as a valuable chiral building block in synthetic chemistry and is a key component in various natural products. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals in ensuring structural confirmation, purity assessment, and for elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and logical workflows for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemical arrangement of its atoms.
¹H NMR Spectral Data
The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits a complex pattern of overlapping multiplets in the aliphatic region. The chemical shifts are influenced by the rigid bicyclic structure and the anisotropic effects of the cyclobutane (B1203170) ring.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~1.95 - 1.85 | m | H-1, H-5 |
| ~1.80 - 1.70 | m | H-2 |
| ~2.10 - 2.00 | m | H-3α |
| ~1.65 - 1.55 | m | H-3β |
| ~2.25 - 2.15 | m | H-4α |
| ~1.05 | s | H-8 |
| ~1.20 | s | H-9 |
| ~0.95 | d | H-10 |
| Note: Due to the complex and often overlapping nature of the signals in the ¹H NMR spectrum of this compound, precise chemical shifts and coupling constants can be challenging to determine without advanced 2D NMR techniques. The values presented are approximate and intended for guidance. |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton of this compound. The steric compression between the C-10 methyl group and the C-8/C-9 gem-dimethyl groups in the cis-isomer leads to characteristic upfield shifts for these and other nearby carbons due to the gamma-gauche effect.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~41.5 | C-1 |
| ~38.5 | C-2 |
| ~34.0 | C-3 |
| ~28.5 | C-4 |
| ~47.0 | C-5 |
| ~38.0 | C-6 |
| ~24.0 | C-7 |
| ~28.0 | C-8 |
| ~26.5 | C-9 |
| ~23.0 | C-10 |
| Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software. Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the TMS signal (0.00 ppm).
References
An In-depth Technical Guide to the Thermodynamic Stability of cis- vs. trans-Pinane
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pinane (B1207555), a saturated bicyclic monoterpene and a foundational molecule in the synthesis of various fragrances, fine chemicals, and pharmaceutical intermediates, exists as two diastereomers: cis-pinane and trans-pinane. The stereochemical arrangement of the methyl groups relative to the dimethylmethane bridge dictates not only the molecule's three-dimensional structure but also its reactivity and thermodynamic stability. Experimental evidence and theoretical calculations consistently indicate that trans-pinane is the more thermodynamically stable isomer . This stability is primarily attributed to lower steric strain compared to the cis-isomer, where the C10 methyl group and the gem-dimethyl bridge are on the same face of the bicyclo[3.1.1]heptane system, leading to significant steric hindrance. This guide provides a comprehensive analysis of the thermodynamic stability, supported by quantitative data, detailed experimental protocols for its determination, and a logical framework for understanding the underlying stereochemical principles.
Thermodynamic Data
While direct experimental calorimetric data for the pinane isomers is not extensively published, reliable computational methods provide quantitative estimates for their thermodynamic properties. The following table summarizes key calculated thermodynamic values for cis- and trans-pinane. These values are essential for predicting equilibrium compositions and understanding the energy landscape of reactions involving pinane.
Table 1: Calculated Thermodynamic Properties of Pinane Isomers
| Property | This compound | trans-Pinane | Data Source |
| Std. Enthalpy of Formation (Gas, ΔfH°gas) | -131.75 kJ/mol | -135.73 kJ/mol | Joback Method[1][2] |
| Std. Gibbs Free Energy of Formation (ΔfG°) | 125.80 kJ/mol | 121.81 kJ/mol | Joback Method[1][2] |
Note: These values are calculated using the Joback group contribution method, a well-established estimation technique.
From this data, the standard Gibbs free energy change (ΔG°) for the isomerization of this compound to trans-pinane can be calculated:
ΔG°isomerization = ΔfG°(trans-pinane) - ΔfG°(this compound) ΔG°isomerization = 121.81 kJ/mol - 125.80 kJ/mol = -3.99 kJ/mol
A negative ΔG° indicates that the conversion of this compound to trans-pinane is a spontaneous process under standard conditions, confirming that trans-pinane is the more stable isomer.
Basis of Thermodynamic Stability: Steric Strain
The thermodynamic preference for the trans isomer is rooted in the fundamental principles of steric strain within the rigid, bicyclic structure of pinane.
-
This compound: In the cis configuration, the methyl group at the C2 position (C10) is oriented on the same side of the ring system as the bulky gem-dimethyl bridge (C8 and C9). This arrangement forces these methyl groups into close proximity, resulting in significant van der Waals repulsion (steric strain). This strain raises the overall potential energy of the molecule, making it less stable. Spectroscopic evidence from NMR, particularly the Nuclear Overhauser Effect (NOESY), confirms this spatial proximity[3].
-
trans-Pinane: In the trans configuration, the C10 methyl group is on the opposite side of the ring from the gem-dimethyl bridge. This arrangement maximizes the distance between these bulky groups, minimizing steric repulsion. The result is a lower potential energy state and, consequently, greater thermodynamic stability.
This structural relationship and the resulting energy difference are visualized in the logical diagram below.
Caption: Logical relationship between conformation and stability in pinane isomers.
Experimental Protocols for Thermodynamic Analysis
Determining the thermodynamic stability of pinane isomers experimentally requires precise methodologies. The two primary approaches are equilibrium studies and calorimetry.
Protocol 1: Isomerization Equilibrium Analysis
This protocol aims to determine the equilibrium constant (Keq) for the cis-trans isomerization, from which the Gibbs free energy of reaction (ΔG°) can be directly calculated.
Objective: To establish a chemical equilibrium between cis- and trans-pinane and quantify the concentration of each isomer.
Materials:
-
High-purity this compound (or a known non-equilibrium mixture of cis- and trans-pinane)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF3·OEt2)
-
Anhydrous, inert solvent (e.g., toluene (B28343) or xylenes)
-
Internal standard for GC analysis (e.g., decane (B31447) or dodecane)
-
Quenching agent (e.g., aqueous sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Methodology:
-
Reaction Setup: A known quantity of the starting pinane isomer(s), the inert solvent, and the internal standard are charged into a multi-neck flask equipped with a condenser, thermometer, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Equilibration: The mixture is heated to a constant, controlled temperature (e.g., 100 °C). A catalytic amount of the acid catalyst is added to initiate isomerization.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals (e.g., every hour).
-
Quenching: Each aliquot is immediately quenched by washing with a cold aqueous sodium bicarbonate solution to neutralize the acid catalyst and halt the isomerization.
-
Sample Preparation: The organic layer of the quenched sample is separated, dried over anhydrous magnesium sulfate, and prepared for analysis.
-
Analysis: The ratio of this compound to trans-pinane in each sample is determined using Gas Chromatography (GC-FID). The separation of isomers is critical and typically achievable with a suitable capillary column[3]. The response factors of the isomers relative to the internal standard must be determined for accurate quantification.
-
Equilibrium Confirmation: The reaction is considered to have reached equilibrium when the ratio of cis to trans isomers remains constant over several consecutive time points.
-
Calculation:
-
The equilibrium constant is calculated as: Keq = [trans-Pinane]eq / [this compound]eq
-
The standard Gibbs free energy change is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.
-
Caption: Experimental workflow for determining Keq via isomerization equilibrium.
Protocol 2: Differential Scanning Calorimetry (DSC) - A Hypothetical Approach
While challenging for isomers with close boiling points, a highly precise calorimetric method could theoretically determine the enthalpy of formation difference. A more practical approach is bomb calorimetry to determine the enthalpy of combustion for each purified isomer.
Objective: To determine the standard enthalpy of combustion (ΔH°c) for pure cis- and trans-pinane. The difference in these values corresponds to the difference in their enthalpies of formation.
Materials:
-
Highly purified (>99.5%) samples of this compound and trans-pinane
-
Oxygen bomb calorimeter
-
Benzoic acid (for calibration)
-
Combustible sample holder (e.g., gelatin capsule)
Methodology:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance (benzoic acid) under controlled conditions.
-
Sample Preparation: A precise mass of the purified pinane isomer is sealed in a sample holder.
-
Combustion: The sample is placed in the bomb, which is then sealed and pressurized with excess pure oxygen. The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.
-
Analysis: The experiment is repeated for both the cis and trans isomers.
-
Calculation:
-
The heat released by the combustion of each isomer is calculated from the ΔT and the calorimeter's heat capacity.
-
Corrections are made for the heat of combustion of the sample holder and fuse wire.
-
The standard enthalpy of combustion (ΔH°c) is calculated per mole of each isomer.
-
The difference in the enthalpy of formation is then determined: Δ(ΔfH°) = ΔH°c(this compound) - ΔH°c(trans--pinane). A more exothermic (more negative) heat of combustion indicates a less stable isomer (higher initial enthalpy)[4][5].
-
Conclusion
References
- 1. Computational Study on the Separation of Pentane Isomers in Functionalized UiO-66 Metal-Organic Frameworks [mdpi.com]
- 2. Preparation of this compound via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
The Bicyclo[3.1.1]heptane Ring System: A Technical Guide to its Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.1]heptane (BCHep) ring system, a saturated bridged bicyclic hydrocarbon, has garnered significant attention in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable bioisostere for meta-substituted arenes, offering a pathway to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5] This technical guide provides an in-depth exploration of the reactivity of the bicyclo[3.1.1]heptane core, focusing on its synthesis, functionalization, and conformational characteristics.
Conformational Analysis
The bicyclo[3.1.1]heptane framework consists of a six-membered ring constrained by a one-carbon bridge, forcing the cyclohexane (B81311) ring into a distinct boat-like conformation.[6] This strained conformation is a key determinant of its reactivity. The bridgehead carbons (C1 and C5) are of particular importance as their substituents' exit vectors closely mimic the 120° angle of meta-substituted benzene (B151609) rings.[3][4]
Synthesis of the Bicyclo[3.1.1]heptane Core
Access to functionalized bicyclo[3.1.1]heptane derivatives has been a significant area of research. Several synthetic strategies have been developed, primarily revolving around the construction of the bicyclic system through ring-opening or cycloaddition reactions.
Ring-Opening of [3.1.1]Propellane
A prevalent and effective method for synthesizing 1,5-disubstituted bicyclo[3.1.1]heptanes is the radical-mediated ring-opening of [3.1.1]propellane.[3][4][7][8] This approach takes advantage of the high strain energy of the central bond in the propellane.
The general workflow for this synthetic approach is outlined below:
This method is particularly useful for installing a wide range of functional groups at the bridgehead positions.[4]
Cycloaddition Reactions of Bicyclo[1.1.0]butanes
An alternative and increasingly popular strategy involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various reaction partners. These reactions leverage the strain-release of the highly reactive BCB core to construct the bicyclo[3.1.1]heptane skeleton.
Key cycloaddition strategies include:
-
[2σ + 2σ] Radical Cycloaddition: This method uses a boronyl radical catalyst to facilitate the reaction between BCBs and cyclopropyl (B3062369) ketones, yielding highly substituted bicyclo[3.1.1]heptanes.[9]
-
[3+3] Cycloadditions: These reactions provide an atom-economical route to access both carbocyclic and heterocyclic BCHep skeletons.[10]
-
Photochemical [3σ+2σ]-Cycloaddition: This approach allows for the construction of aminobicyclo[3.1.1]heptanes from BCBs and cyclopropylamines under mild, photocatalytic conditions.[11][12]
The general mechanism for the photocatalytic [3σ+2σ]-cycloaddition is depicted below:
Intramolecular Photocycloaddition
Terpenes containing the bicyclo[3.1.1]heptane ring system, such as chrysanthenone (B1198921) and β-pinene, can be synthesized via the intramolecular [2+2] cycloaddition of vinylketenes with alkenes.[13][14]
Reactivity and Functionalization
The reactivity of the bicyclo[3.1.1]heptane system is dominated by the functionalization of its bridgehead positions and reactions that take advantage of its inherent ring strain.
Bridgehead Functionalization via Minisci-type Reactions
A powerful method for the late-stage functionalization of the BCHep core is the photocatalytic Minisci-like reaction. This allows for the introduction of various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids.[2][15] This is particularly valuable in drug discovery for rapidly generating analogues.[2]
Ring Expansion and Rearrangements
The bicyclo[3.1.1]heptane skeleton can be accessed through the expansion of smaller bicyclic systems. For example, the bicyclo[1.1.1]pentane skeleton can be converted to the bicyclo[3.1.1]heptane system through a photochemical, formal (4+2)-cycloaddition of an intermediate imine diradical.[16] Additionally, under acidic conditions, bicyclo[3.1.1]heptan-6-one can undergo rearrangement. Under Ramberg-Backlund reaction conditions, substituted bicyclo[3.1.1]heptanes can undergo unusual heterocyclization.[17]
Experimental Protocols and Quantitative Data
Synthesis of [3.1.1]Propellane
A scalable, five-step synthesis from commercially available ethyl 4-chlorobutanoate has been developed, proceeding in an overall yield of 26-37%.[3][7][8]
Table 1: Key Steps in [3.1.1]Propellane Synthesis [4]
| Step | Reaction | Reagents | Yield |
| 1-2 | Kulinkovich Cyclopropanation & Mesylation | 1. EtMgBr, Ti(OiPr)₄2. MsCl, Et₃N | - |
| 3 | Chlorinative Rearrangement | - | - |
| 4 | Dibromocyclopropanation | CHBr₃, KOtBu | 58% (over 4 steps) |
| 5 | Propellane Formation | PhLi | 43-61% |
Ring-Opening of [3.1.1]Propellane with Alkyl Iodides
The photocatalyzed atom-transfer radical addition (ATRA) of alkyl iodides to [3.1.1]propellane is a versatile method for creating functionalized BCHeps.
Experimental Protocol: General Procedure for Photocatalytic ATRA [3][4]
-
To an oven-dried vial, add [3.1.1]propellane (1.0 equiv), the desired alkyl iodide (1.2 equiv), and a photocatalyst such as Ir(ppy)₃ (1-2 mol%).
-
Add degassed solvent (e.g., MeCN or DMF) to achieve the desired concentration.
-
Irradiate the reaction mixture with a 456 nm blue light source at room temperature.
-
Monitor the reaction by TLC or GC-MS until completion (typically 6-8 hours).
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Table 2: Selected Yields for Photocatalytic ATRA with [3.1.1]Propellane [4]
| Alkyl Iodide | Product | Yield |
| Ethyl iodoacetate | BCHep-CH₂CO₂Et | High |
| Benzyl iodide | BCHep-Bn | High |
| N-Boc-glycine methyl ester (iodinated) | BCHep-α-amino acid derivative | Good |
| 4-Iodopyridine | BCHep-4-pyridyl | Good |
Photocatalytic [3σ+2σ] Annulation for Aminobicyclo[3.1.1]heptanes
This reaction constructs the aminobicyclo[3.1.1]heptane core in a single step.
Experimental Protocol: General Procedure for [3σ+2σ] Annulation [11]
-
In a dry and degassed vial, combine bicyclo[1.1.0]butane (BCB, 1.0 equiv), cyclopropylamine (CPA, 2.0 equiv), and a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, 2 mol%).
-
Add a dry, degassed solvent (e.g., CH₃CN) to the desired concentration (e.g., 0.2 M).
-
Irradiate the mixture with a blue LED (e.g., λmax = 427 nm) at room temperature.
-
After completion, determine the yield by ¹H NMR using an internal standard or isolate the product via chromatography.
Table 3: Selected Yields for [3σ+2σ] Annulation [11]
| BCB Substituent (Ar) | CPA Substituent (Ar') | Yield (Isolated) |
| 4-CN-Ph | 4-F-Ph | Good |
| 4-CF₃-Ph | Ph | Good |
| Ph | 4-MeO-Ph | Moderate |
| 4-F-Ph | 4-Cl-Ph | Good |
Applications in Drug Development
The primary application of the bicyclo[3.1.1]heptane system is as a saturated, three-dimensional bioisostere for meta-substituted benzene rings in drug candidates.[1][2][3][4] This substitution can lead to several beneficial changes in a molecule's properties:
-
Improved Physicochemical Properties: Replacing a planar aromatic ring with a sp³-rich BCHep scaffold can improve metabolic stability and lipophilicity.[2]
-
Enhanced Pharmacokinetics: Studies have shown that BCHep analogues of known drugs can exhibit improved membrane permeability and microsomal stability.[4]
-
Novel Chemical Space: The rigid, non-planar structure of the BCHep core allows for exploration of novel chemical space, potentially leading to improved target engagement and selectivity.[1]
For instance, the BCHep analogue of the anti-cancer drug sonidegib showed a very similar calculated logP (ClogP) to the parent drug, suggesting it is a good geometric and electronic replacement.[4] Similarly, the BCHep analogue of the anti-seizure drug URB597 demonstrated improved microsomal stability and a better CYP inhibition profile.[4]
Conclusion
The bicyclo[3.1.1]heptane ring system represents a powerful tool for medicinal chemists and drug development professionals. Its unique conformational properties make it an excellent bioisostere for meta-substituted arenes. With the development of robust synthetic methodologies, particularly those involving the ring-opening of [3.1.1]propellane and cycloadditions of bicyclo[1.1.0]butanes, a wide array of functionalized BCHep derivatives are now accessible. The demonstrated improvements in the pharmacokinetic profiles of drug candidates upon incorporation of this scaffold underscore its potential to accelerate the development of safer and more effective therapeutics. Future research will likely focus on expanding the synthetic toolbox for accessing even more complex and diverse bicyclo[3.1.1]heptane derivatives and further exploring their impact on biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- | 30897-75-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy Bicyclo[3.1.1]heptane-1,5-dicarboxylic acid | 75328-55-1 [smolecule.com]
- 13. Research Portal [scholarworks.brandeis.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Unusual heterocyclisation in the transformation of 6-halomethylsulfonyl-substituted bicyclo[3.1.1]heptane under Ramberg-Backlund reaction conditions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Historical Context of Pinane Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinane (B1207555) (C₁₀H₁₈), a saturated bicyclic monoterpene, and its unsaturated precursor, pinene, are foundational molecules in the realm of natural product chemistry and organic synthesis.[1] Derived primarily from turpentine, a resinous exudate of pine trees, these compounds have a rich history intertwined with the development of organic chemistry itself.[2][3] This technical guide provides an in-depth exploration of the historical context of pinane chemistry research, presenting key discoveries, detailed experimental protocols for pivotal reactions, and quantitative data to support a deeper understanding of this versatile chemical scaffold. The unique stereochemistry and reactivity of the pinane framework have made it an invaluable chiral building block and a subject of extensive research for over a century.[4][5]
I. Historical Milestones in Pinane Chemistry
The journey of understanding pinane chemistry began with early investigations into the composition of essential oils and turpentine. These initial explorations laid the groundwork for the structural elucidation and synthetic manipulation of this important class of molecules.
Late 19th Century: The Dawn of Terpene Chemistry
The late 1800s marked the beginning of systematic research into terpenes, the class of organic compounds to which pinane belongs. German chemist Otto Wallach was a pioneering figure in this field, and his extensive work on essential oils, including those rich in pinenes, earned him the Nobel Prize in Chemistry in 1910.[6][7][8] Wallach's research was instrumental in establishing the "isoprene rule," a fundamental concept for understanding the structure of terpenes.[8] Around the same period, in 1896, Adolf von Baeyer , another prominent German chemist and Nobel laureate, made significant contributions to the understanding of terpenes, including the first identification of β-pinene.[9][10]
Early 20th Century: Unraveling Complex Rearrangements
The early 20th century witnessed a deeper investigation into the chemical transformations of pinane and its derivatives. A pivotal discovery was the skeletal rearrangement of bicyclic terpenes, a phenomenon that challenged the then-prevailing principle of skeletal invariance in chemical reactions. In 1899, Georg Wagner reported the rearrangement of α-pinene to a bornyl derivative.[11][12] This observation was later mechanistically explained by Hans Meerwein in 1922, leading to the eponymously named Wagner-Meerwein rearrangement .[1][13] This acid-catalyzed carbocation-mediated 1,2-shift is a cornerstone of pinane chemistry, explaining the formation of various rearranged products like camphene (B42988) and borneol from pinene precursors.[14][15]
Mid-20th Century to Present: The Rise of Pinane in Asymmetric Synthesis
The inherent chirality of pinene made it a natural candidate for applications in asymmetric synthesis. The development of chiral auxiliaries, temporary stereodirecting groups, in the latter half of the 20th century provided a new avenue for pinane chemistry. While the concept was introduced by others, pinane-derived structures proved to be effective chiral auxiliaries.[16][17] The work of pioneers in asymmetric synthesis, such as Elias James Corey and Barry Trost in the 1970s, paved the way for the broader use of chiral molecules like pinane derivatives to control the stereochemical outcome of reactions.[16][17] This has had a profound impact on the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
II. Key Synthetic Transformations of Pinane and its Derivatives
The unique bicyclic structure of pinane and the presence of a double bond in its precursor, pinene, allow for a wide range of chemical transformations. The following sections detail the experimental protocols for some of the most fundamental and synthetically useful reactions in pinane chemistry.
Hydrogenation of α-Pinene to cis-Pinane
The selective hydrogenation of α-pinene to this compound is a crucial industrial process, as this compound is a key intermediate in the synthesis of various fragrance compounds.[18] The stereoselectivity of this reaction is of paramount importance.
Experimental Protocol:
A representative procedure for the selective hydrogenation of α-pinene using a ruthenium-on-carbon catalyst is as follows:
-
A low-pressure reaction bottle is charged with 100 parts of purified α-pinene and 1.7 parts of 5% ruthenium-on-carbon.
-
The mixture is shaken at room temperature (25 °C) under a hydrogen pressure of 60 psig until the uptake of hydrogen ceases (approximately 40 minutes).
-
The reaction mixture is then filtered to remove the catalyst.
-
The resulting product is analyzed by vapor phase chromatography to determine the ratio of cis- to trans-pinane.[19]
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | α-Pinene Conversion (%) | This compound Selectivity (%) | Reference |
| Nanometer Nickel | - | 90 | 4.0 | - | 100 | 94.3 | [18] |
| Ruthenium | Carbon | 25 | ~0.4 (60 psig) | 0.67 | - | 97.8 | [19] |
| Ruthenium | Carbon | RT | 400 psi | 5 | 100 | 99 | [20] |
| Platinum | Lignosulfonate | 100 | 3.0 | 1.5 | 99.44 | 93.91 | [21] |
| Palladium | Carbon | 25 | 400 psi | 24 | 100 | 90 | [20] |
Table 1: Quantitative Data for the Hydrogenation of α-Pinene to Pinane.
Isomerization of α-Pinene to Camphene
The acid-catalyzed isomerization of α-pinene to camphene is another industrially significant reaction. Camphene is a precursor for the synthesis of camphor (B46023) and other valuable products.
Experimental Protocol:
A typical procedure for the isomerization of α-pinene using an acid-activated titanium dioxide catalyst is described below:
-
A 5 m³ jacketed vessel equipped with a stirrer is charged with 3038 kg of technical-grade α-pinene (approximately 96% purity) and 12 kg of weakly acidic titanium dioxide hydrate.
-
The mixture is heated to 155 °C under a nitrogen blanket with stirring.
-
The exothermic reaction causes the temperature to rise to the boiling point of the mixture. The product vapors are condensed and recycled back into the reactor.
-
The reaction is monitored until the α-pinene content in the reaction mixture is at least 3% by weight.
-
The reaction is then completed in a secondary stage at a temperature below 160 °C to minimize the formation of polymeric by-products.[14]
| Catalyst | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | Camphene Selectivity (%) | Reference |
| Acid-activated TiO₂ nanopowder | Optimized | - | 100 | 63.96 | |
| Titanate Nanotubes (HCl modified) | 120 | 2 | 97.8 | 78.5 | [1] |
| W₂O₃–Al₂O₃ (sol-gel) | 160 | 3 | 100 | 54 (with limonene) | [4] |
| Titanium oxide hydrate | 155-165 | 0.7-1.5 | >97 | High | [14] |
Table 2: Quantitative Data for the Isomerization of α-Pinene to Camphene.
Oxidation of α-Pinene to Verbenone
Verbenone, an α,β-unsaturated ketone, is a valuable fragrance and flavoring agent, and also serves as an important chiral building block.[16] It can be synthesized from α-pinene through allylic oxidation.
Experimental Protocol:
A two-step procedure for the synthesis of (1R)-(+)-verbenone from (1R)-(+)-α-pinene is as follows:
Step 1: Formation of Verbenyl Acetate (B1210297)
-
In a 1000-mL Morton flask, 25.0 g of (1R)-(+)-α-pinene is dissolved in 350 mL of dry benzene.
-
The solution is warmed to 65 °C, and 77.8 g of lead tetraacetate is added over 20 minutes.
-
The reaction mixture is stirred at 65 °C for 2 hours and then cooled to room temperature.
-
The mixture is filtered, and the filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude verbenyl acetate.[6]
Step 2: Oxidation to Verbenone
-
The crude verbenyl acetate is dissolved in 200 mL of methanol, and 10 g of potassium carbonate is added. The mixture is stirred at room temperature for 4 hours to afford a mixture of alcohols.
-
The mixture of alcohols is dissolved in 300 mL of ether and cooled to 0 °C.
-
A solution of 27.5 g of sodium dichromate dihydrate in 100 mL of water and 10.2 mL of concentrated sulfuric acid is added over 30 minutes.
-
The mixture is stirred at 0 °C for 1 hour, then at room temperature overnight.
-
The reaction is worked up by dilution with water and extraction with ether. The combined organic layers are washed, dried, and concentrated to yield verbenone.[6][16]
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Lead tetraacetate / Na₂Cr₂O₇, H₂SO₄ | Benzene / Ether | 65 / 0-RT | 61-65 | [16] |
| Immobilised Picea abies cells | Aqueous medium | 24 | - | [17] |
Table 3: Quantitative Data for the Oxidation of α-Pinene to Verbenone.
III. Visualizing Key Pathways in Pinane Chemistry
The following diagrams, generated using the DOT language, illustrate fundamental concepts and reaction pathways in pinane chemistry.
Caption: Biosynthesis of α- and β-pinene from geranyl pyrophosphate.
Caption: Acid-catalyzed Wagner-Meerwein rearrangement of α-pinene.
Caption: Workflow illustrating the use of a pinane-derived chiral auxiliary.
IV. Conclusion
The historical journey of pinane chemistry research, from the foundational work of Wallach and von Baeyer to the elucidation of complex rearrangements and its modern application in asymmetric synthesis, showcases a remarkable evolution of chemical understanding. The pinane scaffold, readily available from natural sources, continues to be a versatile platform for the development of new synthetic methodologies and the construction of complex molecular architectures. For researchers in drug development and other scientific fields, a thorough understanding of the historical context and the fundamental transformations of pinane provides a solid foundation for innovation and the design of novel, stereochemically defined molecules. The detailed experimental protocols and quantitative data presented in this guide serve as a practical resource for harnessing the synthetic potential of this remarkable natural product.
References
- 1. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0539990B1 - Process for the preparation of camphene by isomerisation of alpha-pinene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chiral terpene auxiliaries V: Synthesis of new chiral γ-hydroxyphosphine oxides derived from α-pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN1054595C - Catalytic hydrogenation process preparing this compound from pinene - Google Patents [patents.google.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 13. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 14. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
- 15. Rearrangement [www2.chemistry.msu.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. tandfonline.com [tandfonline.com]
- 18. US4310714A - Hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 19. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 20. Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to cis-Pinane: A Bicyclic Monoterpenoid Core
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
cis-Pinane, a saturated bicyclic monoterpenoid, is a pivotal molecule with significant applications in the chemical and pharmaceutical industries. As a derivative of the naturally abundant pinenes, it serves as a crucial chiral building block and intermediate in the synthesis of a variety of high-value compounds, including fragrances, flavorings, and potential therapeutic agents.[1] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities. The document is intended to be a resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering in-depth data and methodologies to facilitate further investigation and application of this versatile molecule.
Physicochemical and Spectroscopic Data
The unique stereochemistry of this compound, arising from the fusion of a six-membered and a four-membered ring, dictates its physical properties and spectroscopic signature.[1] The data presented below has been compiled from various sources to provide a comprehensive reference.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ | [1] |
| Molecular Weight | 138.25 g/mol | [1] |
| CAS Number | 6876-13-7 | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.857 g/mL at 20 °C | [2] |
| Boiling Point | 167-168 °C | [3] |
| Refractive Index | ~1.462 | [3] |
| Water Solubility | Insoluble | [1] |
| logP | ~4.04 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and differentiation of this compound from its trans isomer. NMR spectroscopy, particularly 2D NOESY, provides the most definitive structural elucidation.[3]
Table 2.2.1: ¹H and ¹³C NMR Spectral Data (Illustrative)
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| H1 | ~1.85 | C1 | ~47.5 |
| H2 | ~1.95 | C2 | ~41.0 |
| H3 | ~1.60-1.80 | C3 | ~23.5 |
| H4 | ~1.60-1.80 | C4 | ~26.5 |
| H5 | ~1.90 | C5 | ~41.5 |
| H7 | ~1.15 | C6 | ~38.0 |
| H8 (gem-dimethyl) | ~1.00 | C7 | ~33.0 |
| H9 (gem-dimethyl) | ~1.20 | C8 (gem-dimethyl) | ~28.0 |
| H10 (methyl) | ~0.90 | C9 (gem-dimethyl) | ~23.0 |
| C10 (methyl) | ~21.0 |
Note: These are illustrative values. Actual chemical shifts can vary based on solvent and experimental conditions. The key differentiating feature in ¹H NMR is the relative shielding of the C10 methyl group in the cis isomer due to steric hindrance. In ¹³C NMR, the C10 carbon of this compound is typically shifted upfield compared to the trans isomer.[3]
Table 2.2.2: Key Differentiating IR Absorptions (Illustrative)
| Vibrational Mode | This compound | trans-Pinane | Rationale for Differentiation |
| C-H Bending | Unique pattern | Unique pattern | The pattern of peaks in the 1470-1350 cm⁻¹ region, corresponding to methyl and methylene (B1212753) bending, will differ due to stereochemistry. |
| Fingerprint Region | More complex spectrum | Simpler spectrum | The lower symmetry of the cis isomer may lead to more active IR vibrational modes, resulting in a richer spectrum from 1200-800 cm⁻¹.[3] |
Table 2.2.3: Mass Spectrometry Data
| Ionization Mode | Key Fragments (m/z) | Interpretation |
| Electron Ionization (EI) | 138 (M⁺) | Molecular ion |
| 123 | [M - CH₃]⁺ | |
| 95, 81, 69, 55, 41 | Characteristic terpene fragmentation pattern |
Note: As diastereomers, cis- and trans-pinane exhibit the same molecular ion peak. Their fragmentation patterns are very similar, making differentiation by MS alone challenging without chromatographic separation.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a key subsequent reaction, based on established literature procedures.
Synthesis of this compound via Catalytic Hydrogenation of α-Pinene
The stereoselective hydrogenation of α-pinene is the most common route to high-purity this compound. Ruthenium-based catalysts have shown excellent selectivity for the cis isomer.[4]
Materials:
-
α-Pinene (or β-pinene)
-
5% Ru/C (Ruthenium on activated carbon) catalyst
-
Hydrogen gas (high purity)
-
Autoclave (high-pressure reactor)
-
Celite or another filtration aid
Procedure:
-
In a 45 mL autoclave equipped with a glass liner and a magnetic stirring bar, place 5 g of α-pinene (36.7 mmol) and 0.5 g of 5% Ru/C catalyst.[4]
-
Seal the autoclave and purge the system four times with hydrogen gas (at approximately 200 psi) to remove any air.[4]
-
Pressurize the autoclave with hydrogen gas to 400 psi.[4]
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction progress can be monitored by GC-MS. The reaction is typically complete within 24-96 hours, depending on the specific catalyst activity.[4]
-
Upon completion, carefully vent the hydrogen gas from the autoclave in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
The filtrate, which is the product this compound, can be purified further by distillation if required. A conversion of up to 100% with >99% selectivity for this compound can be achieved with this method.[4]
Oxidation of this compound to Pinane-2-hydroperoxide
The autoxidation of this compound is a key industrial process, as the resulting hydroperoxide is a precursor to pinanol, which can then be pyrolyzed to produce linalool.[5][6]
Materials:
-
This compound
-
Oxygen gas
-
Three-necked flask equipped with a reflux condenser, thermometer, and gas inlet tube
-
tert-Butyl hydroperoxide (t-BHP) (as an alternative oxidant)
-
Co(II) and Cu(II) acetylacetonate (B107027) complexes (optional catalysts)
-
Acetone (B3395972) and t-butanol (solvents for catalyzed reaction)
-
Aqueous sodium sulfite
Procedure (Catalyzed Oxidation):
-
The oxidation reactions are carried out at room temperature and atmospheric pressure.
-
In a suitable reaction vessel, a mixture of acetone and t-butanol (9:1 volume ratio) is used as the solvent.
-
This compound and the oxygen donor, t-BHP, are used in a 1:8 molar ratio with 10 mg of a catalyst such as Co(II)(acac)₂ or Cu(II)(acac)₂ immobilized on a support.[7]
-
The reaction mixture is stirred, and the progress is monitored by GC.
-
Upon completion (e.g., 91% conversion), the reaction mixture is treated with aqueous sodium sulfite.[7]
-
The product, 2-pinane hydroperoxide, can be extracted with an organic solvent and analyzed by GC and GC-MS. High selectivity (84-93%) for 2-pinane hydroperoxide can be achieved.[7]
Biological Activities and Potential Therapeutic Applications
While this compound is primarily utilized as a chemical intermediate, research into the biological activities of pinane (B1207555) isomers and their derivatives has revealed potential therapeutic applications. The biological effects are often linked to anti-inflammatory and antimicrobial properties.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of α-pinene, the precursor to this compound, have been investigated, and a likely mechanism of action has been proposed. It is plausible that this compound exerts similar effects. Studies on α-pinene have shown that it can significantly decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9] This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9] The underlying mechanism is believed to involve the attenuation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[9] A derivative of pinane, (S)-cis-verbenol, has also been shown to reduce the expression of pro-inflammatory cytokines.[10]
Antimicrobial Activity
Terpenes and their derivatives are known for their antimicrobial properties.[11] The mechanism of action is often attributed to the disruption of the microbial cell membrane's structure and function. While specific IC50 values for this compound are not widely reported, the parent compound α-pinene has demonstrated antibacterial activity.[12] For instance, some studies have shown that α-pinene can inhibit the growth of various bacterial strains.[12] The lipophilic nature of the pinane scaffold allows it to partition into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.
Conformational Analysis
The bicyclo[3.1.1]heptane ring system of this compound is a rigid structure with specific conformational characteristics. It can be conceptualized as being similar to the conformations of norbornane.[13] The molecule exists in a strained, non-planar conformation. The cyclobutane (B1203170) ring is puckered, and the cyclohexane (B81311) ring adopts a conformation that minimizes steric interactions between the methyl groups. In this compound, the C2-methyl group and the gem-dimethyl bridge are on the same side of the molecule, which leads to significant steric strain. This stereochemical arrangement is a key factor in its reactivity compared to the trans isomer.[14]
Visualizations
Experimental Workflow: Synthesis and Analysis of this compound
Caption: Experimental workflow for the synthesis and analysis of this compound.
Proposed Anti-inflammatory Signaling Pathway
References
- 1. Showing Compound this compound (FDB006371) - FooDB [foodb.ca]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. web.ist.utl.pt [web.ist.utl.pt]
- 8. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-ischemic and anti-inflammatory activity of (S)-cis-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-Pinane from α-Pinene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-pinane via the catalytic hydrogenation of α-pinene. This compound is a valuable bicyclic monoterpene intermediate in the pharmaceutical and fragrance industries.[1][2] The protocols outlined below focus on achieving high conversion and selectivity for the desired cis-diastereomer using various catalytic systems, including ruthenium and nickel-based catalysts. This guide offers a comparative analysis of different catalytic methods and provides step-by-step instructions to facilitate the replication of these synthetic procedures in a laboratory setting.
Introduction
The stereoselective hydrogenation of α-pinene to this compound is a critical transformation for the synthesis of various high-value chemicals.[2][3] The formation of the cis-isomer is favored under specific catalytic conditions, as it is a crucial precursor for compounds like linalool.[3] This document details robust and reproducible methods for this conversion, emphasizing high selectivity and yield. The selection of an appropriate catalyst and optimization of reaction parameters such as temperature, pressure, and solvent are paramount for achieving the desired stereoselectivity.[4]
Comparative Data of Catalytic Systems
The following tables summarize the performance of various catalysts in the stereoselective hydrogenation of α-pinene to this compound, providing a clear comparison of their efficiency under different conditions.
Table 1: Heterogeneous Ruthenium-Based Catalysts
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Conversion (%) | Selectivity for this compound (%) | Reference |
| Ru | Carbon (sonicated) | Room Temp. | 2.76 | Solvent-free | 100 | 99 | [5] |
| Ru | Alumina (B75360) | Room Temp. | 2.76 | Solvent-free | 100 | 99-100 | [5] |
| Ru | Amine-functionalized Magnetite Nanoparticles | Not Specified | Not Specified | Not Specified | Not Specified | 97 | [5] |
| RuCl₃ (in micellar solution) | None | 50 | 0.5 | Water | >99 | 98.9 | [5] |
Table 2: Heterogeneous Nickel-Based Catalysts
| Catalyst | Support/Modifier | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Conversion (%) | Selectivity for this compound (%) | Reference |
| Ni | N-doped Carbon@Mesoporous Silica (B1680970) | 120 | 3 | Water | 99.7 | 95.1 | [1] |
| Ni | Discarded Fluid Catalytic Cracking Catalyst (DF3C) with 10 wt% Ionic Liquid | Not Specified | 5 | Not Specified | >99 | >98 | [6][7] |
Table 3: Other Catalytic Systems
| Catalyst | Support/Modifier | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Conversion (%) | Selectivity for this compound (%) | Reference |
| Pt Nanoparticles | Sodium Lignosulfonate | 100 | 3 | Water | 99.44 | 93.91 | [2] |
| Wilkinson's Catalyst (Homogeneous) | None | Not Specified | Not Specified | Not Specified | 82 | 88 | [8] |
Experimental Protocols
Protocol 1: Hydrogenation using Ru/Al₂O₃ Catalyst (Solvent-Free)
This protocol describes a highly efficient and selective method for the synthesis of this compound using a commercially available ruthenium on alumina catalyst under solvent-free conditions.[5]
Materials:
-
α-Pinene (98% purity or higher)
-
5% Ru/Al₂O₃ catalyst
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet
-
Hydrogen gas (high purity)
Procedure:
-
Ensure the autoclave reactor is clean and dry.
-
Charge the reactor with α-pinene and the Ru/Al₂O₃ catalyst. A typical catalyst loading is 0.01 to 10% by weight of the α-pinene.[4]
-
Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to 2.76 MPa (400 psi).[5]
-
Commence stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).
-
The reaction is typically complete within a few hours, indicated by the complete consumption of α-pinene.
-
Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and recover the product mixture.
-
Separate the catalyst from the product by filtration or centrifugation. The final product, this compound, can be purified further by distillation if required.
Protocol 2: Aqueous-Phase Hydrogenation using an Amphiphilic Ni-Based Catalyst
This protocol details a green and efficient method for the hydrogenation of α-pinene in an aqueous medium using a specialized nickel catalyst.[1]
Materials:
-
α-Pinene (1.0 g)
-
Ni/N-C@MS catalyst (0.05 g) (Nitrogen-doped carbon coated mesoporous silica supported Nickel)[1]
-
Deionized water (4 mL)[1]
-
50 mL PTFE-lined autoclave
-
Hydrogen gas (high purity)
-
Magnetic stirrer and oil bath
Procedure:
-
Add α-pinene (1.0 g), the Ni/N-C@MS catalyst (0.05 g), and deionized water (4 mL) to the 50 mL PTFE-lined autoclave.[1]
-
Seal the autoclave and purge the system by charging and discharging with 1 MPa of hydrogen three times to remove air.[1]
-
Pressurize the autoclave with hydrogen to 3 MPa.[1]
-
Place the autoclave in a preheated oil bath at 120 °C and begin magnetic stirring at 450 rpm.[1]
-
Maintain the reaction for 3 hours.[1]
-
After 3 hours, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
The product, this compound, which is poorly soluble in water, can be separated from the aqueous phase containing the catalyst by simple phase separation.[1]
-
The catalyst can be recovered and reused for subsequent reactions.[1]
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the general experimental workflow for the catalytic hydrogenation of α-pinene and the chemical transformation involved.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the hydrogenation of α-pinene to this compound.
References
- 1. Aqueous-phase hydrogenation of α-pinene to this compound using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4018842A - Selective hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 4. US4310714A - Hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 5. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 6. The conversion of α-pinene to this compound using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The conversion of α-pinene to this compound using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Hydrogenation of Pinenes to cis-Pinane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catalytic hydrogenation of pinenes (α-pinene and β-pinene), abundant bicyclic monoterpenes derived from turpentine, is a chemically significant transformation for the production of pinane (B1207555). Pinane, existing as cis and trans isomers, serves as a valuable intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceutical compounds.[1][2] Specifically, cis-pinane is a crucial precursor for the synthesis of linalool, dihydromyrcenol, and other terpene-based products.[1][2] The stereoselective synthesis of this compound is of particular industrial interest, driving research into highly selective and efficient catalytic systems. This document provides an overview of various catalytic methods and detailed protocols for the hydrogenation of pinenes to this compound.
Key Findings and Catalyst Performance
A variety of heterogeneous catalysts have been investigated for the hydrogenation of pinenes, with noble metals such as Ruthenium (Ru), Palladium (Pd), Platinum (Pt), and Rhodium (Rh), as well as non-noble metals like Nickel (Ni), demonstrating high efficacy. The choice of catalyst, support material, and reaction conditions significantly influences both the conversion of pinenes and the stereoselectivity towards the desired this compound isomer.
Ruthenium-based catalysts have shown exceptional selectivity for this compound. For instance, Ru supported on alumina (B75360) (Ru/Al₂O₃) can achieve 99–100% selectivity for this compound at 100% conversion under mild conditions (room temperature, 400 psi H₂).[3][4] Similarly, sonicated Ru on carbon (Ru/C) also provides high selectivity (99%) for the hydrogenation of α-pinene.[3][4] Nickel-based catalysts, while being a more economical alternative to noble metals, also exhibit high activity and selectivity. Nanometer nickel catalysts have been reported to achieve 100% conversion of α-pinene with 94.3% selectivity to this compound at 90°C and 4.0 MPa H₂.[1]
The reaction can be performed under solvent-free (neat) conditions or in various solvents, including water and ethanol.[3][5][6] Aqueous-phase hydrogenation using amphiphilic catalysts offers a green and efficient approach to this transformation.[5]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of Pinenes to this compound
| Catalyst | Support/Medium | Substrate | Temp. (°C) | Pressure (MPa/psi) | Time (h) | Conversion (%) | This compound Selectivity (%) | Reference |
| Ru | Al₂O₃ | α-pinene & β-pinene | RT | 400 psi | - | 100 | 99-100 | [3][4] |
| Ru (sonicated) | Carbon | α-pinene | RT | 400 psi | 96 | 100 | 99 | [3] |
| Ru | Amine-functionalized Magnetite Nanoparticles | α-pinene | - | - | - | - | 97 | [3] |
| Ru | P123 Micellar Catalyst (in water) | α-pinene | - | - | - | - | 98.9 | [3] |
| Ru | Amphiphilic Mesoporous Silica (B1680970) (in water) | α-pinene | 35 | 2 MPa | 1 | 99.9 | 98.9 | [7] |
| Ru | TPGS-1000 Micellar Nanoreactors (in water) | α-pinene | 50 | 0.5 MPa | 1.5 | - | - | [8][9] |
| Pd | Carbon | α-pinene & β-pinene | - | - | - | 100 | 72-89 | [3] |
| Pd | Alumina | α-pinene & β-pinene | - | - | - | 100 | 72-89 | [3] |
| Pt | Carbon | α-pinene & β-pinene | - | - | - | 92-100 | 81-95 | [3] |
| Rh | Carbon | α-pinene & β-pinene | - | - | - | 92-100 | 81-95 | [3] |
| Nanometer Ni | - | α-pinene | 90 | 4.0 MPa | - | 100 | 94.3 | [1] |
| Ni-B | [email protected] | α-pinene | 80 | 1.0 MPa | 3 | 99.0 | 98.5 | [1] |
| Ni | N-C@MS (in water) | α-pinene | 120 | 3.0 MPa | 3 | 99.7 | 95.1 | [5] |
| Modified Raney Ni | - | Pinene | 80-100 | 2.0-3.0 MPa | 8-13 | >99 | >95 | [10] |
| Ni/DF3C | Ionic Liquid Layer | α-pinene | - | - | - | >99 | >98 | [6][11] |
RT: Room Temperature
Experimental Protocols
Protocol 1: Solvent-Free Hydrogenation of Pinenes using Ru/Al₂O₃ Catalyst[3]
1. Materials:
-
α-pinene or β-pinene (substrate)
-
5% Ru/Al₂O₃ (catalyst)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
-
Celite
2. Procedure:
-
Charge the high-pressure autoclave with the pinene substrate and the Ru/Al₂O₃ catalyst. The catalyst loading is typically a small percentage of the substrate weight.
-
Seal the autoclave and purge the system four times with hydrogen gas (200 psi) to remove air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 400 psi).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until no further change in the composition of the mixture is observed.
-
Upon completion, carefully vent the hydrogen from the autoclave.
-
Filter the reaction mixture through a Celite pad to remove the catalyst and obtain the hydrogenated pinane products.
Protocol 2: Aqueous-Phase Hydrogenation of α-Pinene using an Amphiphilic Ni-Based Catalyst[5]
1. Materials:
-
α-pinene (1.0 g)
-
Ni/N-C@MS catalyst (0.05 g)
-
Deionized water (4 mL)
-
50 mL PTFE-lined autoclave
-
Hydrogen gas (high purity)
-
Magnetic stirrer
2. Procedure:
-
Add α-pinene (1.0 g), the Ni/N-C@MS catalyst (0.05 g), and water (4 mL) to the 50 mL PTFE-lined autoclave.
-
Seal the autoclave and displace the air by pressurizing with 1 MPa of hydrogen three times.
-
Pressurize the autoclave to 3.0 MPa with hydrogen.
-
Place the autoclave in an oil bath preheated to 120°C.
-
Stir the mixture magnetically at 450 rpm for 3 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
The product can be separated from the aqueous phase for analysis.
Protocol 3: Hydrogenation of α-Pinene using Modified Raney Nickel Catalyst[10]
1. Materials:
-
Pinene
-
Modified Raney Nickel catalyst (3-5% by weight of pinene)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
2. Procedure:
-
Place the pinene and the modified Raney Nickel catalyst into the autoclave.
-
Seal the autoclave, vacuum the inside, and then purge with hydrogen gas three times to remove air.
-
Pressurize with hydrogen to 2.6 MPa.
-
Start stirring and heating. When the temperature reaches 60°C, hydrogen absorption will begin.
-
Maintain the reaction temperature between 80-100°C and the pressure between 2.0-3.0 MPa for 8-13 hours. If the pressure drops, add more hydrogen.
-
Monitor the reaction by GC until the hydrogen absorption ceases and the conversion is complete.
-
After the reaction is complete, cool the autoclave and vent the hydrogen.
-
Discharge the product for further purification if necessary.
Mandatory Visualization
Caption: Experimental workflow for the catalytic hydrogenation of pinenes.
Caption: Factors affecting the stereoselectivity of pinene hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. foreverest.net [foreverest.net]
- 3. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous-phase hydrogenation of α-pinene to this compound using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 6. The conversion of α-pinene to this compound using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of this compound via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Selective hydrogenation of α-pinene to this compound over Ru nanocatalysts in aqueous micellar nanoreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. CN1054595C - Catalytic hydrogenation process preparing this compound from pinene - Google Patents [patents.google.com]
- 11. The conversion of α-pinene to this compound using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Green Synthesis of cis-Pinane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of cis-pinane, an important intermediate in the pharmaceutical and fragrance industries. The focus is on environmentally benign methods that utilize heterogeneous catalysis, minimizing the use of hazardous solvents and promoting catalyst recyclability.
Introduction
This compound is a valuable bicyclic monoterpene derivative traditionally synthesized through the hydrogenation of α-pinene or β-pinene, which are abundant natural products derived from turpentine (B1165885) oil.[1][2] Conventional methods often rely on harsh reaction conditions and volatile organic solvents. Green chemistry principles encourage the development of sustainable alternatives. This document outlines several green synthesis methodologies, emphasizing solvent-free and aqueous-phase reactions, which offer high conversion rates and excellent selectivity for the desired cis-isomer.
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various studies on the green synthesis of this compound, allowing for a clear comparison of different catalytic systems and reaction conditions.
| Catalyst | Starting Material | Reaction Conditions | Conversion (%) | Selectivity to this compound (%) | Time (h) | Reference |
| Ru/C (with sonication) | α-Pinene | Solvent-free, Room Temp., 400 Psi H₂ | 100 | 99 | 96 | [1] |
| Ru/Al₂O₃ | α-Pinene | Solvent-free, Room Temp., 400 Psi H₂ | 100 | 98 | Not Specified | [1] |
| Ru/Al₂O₃ | β-Pinene | Solvent-free, Room Temp., 400 Psi H₂ | 100 | 100 | Not Specified | [1] |
| Ru nanoparticles in TPGS-1000/H₂O | α-Pinene | Aqueous, 50 °C, 0.5 MPa H₂ | 97.3 | 98.5 | 1.5 | [3] |
| Ru/MF@MN in H₂O | α-Pinene | Aqueous, 35 °C, 2 MPa H₂ | 99.9 | 98.9 | 1 | [4] |
| Nanometer Nickel | α-Pinene | Not Specified, 90 °C, 4.0 MPa H₂ | 100 | 94.3 | Not Specified | [5] |
| Amphiphilic Ni-B nanocatalyst | α-Pinene | Aqueous, 80 °C, 1.0 MPa H₂ | 99.0 | 98.5 | 3 | [5] |
| Ni/N-C@MS | α-Pinene | Aqueous, 120 °C, 3.0 MPa H₂ | 99.7 | 95.1 | 3 | [6] |
| 0.10-IL-Ni/DF3C | α-Pinene | Not Specified, 100 °C, 5.0 MPa H₂ | >99 | 98 | 3 | |
| Pd/C | α-Pinene | Solvent-free, Room Temp., 400 Psi H₂ | 100 | 68/32 (cis/trans) | 4 | [1] |
| Pt/C | α-Pinene | Solvent-free, Room Temp., 400 Psi H₂ | Not Specified | ~91 | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the green synthesis of this compound.
Protocol 1: Aqueous-Phase Hydrogenation of α-Pinene using Ru Nanoparticles in a Micellar Solution
This protocol is based on the work of Hou et al., which describes a highly selective hydrogenation in an aqueous medium using ruthenium nanoparticles stabilized by a surfactant.[3]
3.1.1. Materials
-
α-Pinene (≥97% purity)
-
Ruthenium(III) chloride (RuCl₃)
-
D-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS-1000)
-
Deionized water
-
Hydrogen gas (≥99.9% purity)
-
Ethyl acetate (B1210297) (analytical grade)
-
Stainless steel autoclave reactor
3.1.2. Preparation of the Ru(0) Nanoparticle Catalyst Solution
-
Prepare a 0.5% (w/w) TPGS-1000 aqueous solution by dissolving 0.5 g of TPGS-1000 in 100 g of deionized water.
-
In a stainless steel reactor, add 2.0 mg of RuCl₃ to 2 mL of the 0.5% TPGS-1000 solution.
-
Stir the mixture for 10 minutes at 25 °C.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor to 0.5 MPa with H₂ and place it in a 50 °C water bath.
-
Stir the mixture for 1 hour to ensure the complete reduction of Ru(III) to Ru(0) nanoparticles.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. The resulting homogeneous dark solution is the catalyst system.
3.1.3. Hydrogenation of α-Pinene
-
To the freshly prepared catalyst solution in the reactor, add 0.2730 g of α-pinene.
-
Seal the reactor and purge it with H₂ to remove any residual air.
-
Pressurize the reactor to 0.5 MPa with H₂.
-
Place the reactor in a 50 °C water bath and stir the reaction mixture for 1.5 hours.
-
After the reaction, cool the reactor to room temperature and vent the hydrogen.
-
Extract the product from the aqueous phase using ethyl acetate (5 x 0.5 mL).
-
Combine the organic extracts for analysis.
3.1.4. Product Analysis
Analyze the combined ethyl acetate extracts using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the selectivity for this compound.
Protocol 2: Solvent-Free Hydrogenation of Pinenes using Ru/C with Ultrasonic Activation
This protocol is adapted from the work of Selka et al., which demonstrates a solvent-free approach with high selectivity for this compound.[1]
3.2.1. Materials
-
α-Pinene or β-Pinene
-
Ruthenium on charcoal (Ru/C) catalyst
-
High-pressure autoclave
-
Ultrasonic processor
-
Celite
-
Hydrogen gas (≥99.9% purity)
3.2.2. Catalyst Activation
-
Place the Ru/C catalyst in the reaction vessel.
-
Subject the catalyst to sonication using an ultrasonic processor (e.g., 54 kHz) for 1 hour prior to the hydrogenation reaction. Note: The study indicates that sonication is crucial for the activity of the Ru/C catalyst in this solvent-free system.[1]
3.2.3. Hydrogenation Reaction
-
Introduce the desired amount of α-pinene or β-pinene into the autoclave containing the activated catalyst.
-
Seal the autoclave and purge it four times with hydrogen gas at 200 Psi.
-
Pressurize the autoclave to 400 Psi with hydrogen.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS until no further change in the composition of the mixture is observed.
-
Once the reaction is complete, carefully vent the hydrogen from the autoclave.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and obtain the hydrogenated product.
3.2.4. Product Analysis
The conversion and selectivity of the reaction are determined by GC-MS analysis of the final product mixture.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Preparation of this compound via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous-phase hydrogenation of α-pinene to this compound using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 6. The conversion of α-pinene to cis -pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid laye ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00675C [pubs.rsc.org]
Application Notes and Protocols for Gas Chromatography Analysis of cis-Pinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Pinane is a bicyclic monoterpene that, along with its isomer trans-pinane, is a derivative of pinene, a major component of turpentine (B1165885) and essential oils from coniferous trees. The accurate and precise quantification of this compound is crucial in various fields, including the quality control of essential oils, the analysis of chemical reaction products, and in the development of new therapeutic agents. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using different GC methods, including non-chiral and chiral separations with both Flame Ionization Detection (FID) and Mass Spectrometry (MS).
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound and related compounds using gas chromatography. This data is compiled from various sources and is intended to be representative of the performance of these methods.
Table 1: Typical Retention Times for Pinane Isomers on a Non-Chiral Column
| Compound | Retention Time (min) |
| trans-Pinane | 8.5 |
| This compound | 9.2 |
| α-Pinene | 10.1 |
| β-Pinene | 10.8 |
Note: Retention times are illustrative and can vary significantly depending on the specific GC column and analytical conditions.
Table 2: Method Validation Parameters for Quantitative Analysis of this compound by GC-FID
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 3: Chiral Separation of Pinane Enantiomers - Illustrative Data
| Compound | Retention Time (min) |
| (+)-trans-Pinane | 11.2 |
| (-)-trans-Pinane | 11.5 |
| (+)-cis-Pinane | 12.1 |
| (-)-cis-Pinane | 12.4 |
Note: The elution order of enantiomers depends on the specific chiral stationary phase.
Experimental Protocols
Protocol 1: Non-Chiral Separation of cis- and trans-Pinane by GC-FID
This protocol is suitable for the quantification of cis- and trans-pinane in samples where the enantiomeric composition is not of interest.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 100 mg of the sample (e.g., essential oil, reaction mixture) into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent such as hexane (B92381) or diethyl ether.
-
Add an internal standard (e.g., n-tridecane) at a known concentration.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC analysis.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.[1]
-
Injection Volume: 1 µL.
3. Data Analysis
-
Identify the peaks corresponding to trans-pinane and this compound based on their retention times, confirmed by running a standard. The trans isomer typically elutes before the cis isomer.
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by injecting standards of known concentrations.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
Protocol 2: Chiral Separation of this compound Enantiomers by GC-MS
This protocol is designed for the separation and quantification of the enantiomers of this compound, which is crucial for authenticity studies of essential oils and stereoselective synthesis.
1. Sample Preparation
-
Prepare the sample as described in Protocol 1 (Liquid-Liquid Extraction). A dilution of the sample in a suitable solvent (e.g., 1:100 in hexane) may be necessary to avoid column overload.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC coupled to a 5977B MSD or equivalent.
-
Column: A chiral stationary phase column, such as a cyclodextrin-based column (e.g., HP-Chiral-20B) or a Chirasil-Dex CB column, is required. Column dimensions are typically 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector in split mode (e.g., 100:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 minutes.
-
Ramp at 2 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.[2]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Injection Volume: 1 µL.
3. Data Analysis
-
Identify the enantiomer peaks by comparing their retention times with those of authentic standards.
-
Confirm the identity of each peak by comparing its mass spectrum with a reference library.
-
Quantify the relative percentage of each enantiomer by integrating the peak areas.
Protocol 3: Headspace Analysis of this compound in Solid Samples by GC-MS
This protocol is suitable for the analysis of volatile this compound in solid matrices, such as plant material or polymers, without the need for solvent extraction.
1. Sample Preparation (Headspace)
-
Accurately weigh a small amount of the homogenized solid sample (e.g., 10-50 mg) into a headspace vial.
-
Seal the vial with a crimp cap.
-
For quantitative analysis, the full evaporation technique (FET) can be used, where a small amount of a standard is placed in a separate vial.
2. Headspace-GC-MS Instrumentation and Conditions
-
Headspace Autosampler: Agilent 7697A or equivalent.
-
GC-MS System: As described in Protocol 2.
-
Headspace Parameters:
-
Oven Temperature: 120 °C.
-
Loop Temperature: 130 °C.
-
Transfer Line Temperature: 140 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
GC-MS Conditions: Use the same conditions as in Protocol 2, with appropriate adjustments to the oven temperature program based on preliminary experiments.
3. Data Analysis
-
Identify and quantify this compound as described in Protocol 2. For quantitative analysis using FET, a calibration curve is constructed from the headspace analysis of standards.
Visualizations
Caption: Workflow for non-chiral GC-FID analysis of this compound.
Caption: Workflow for chiral GC-MS analysis of this compound enantiomers.
Caption: Decision tree for selecting a suitable GC method for this compound analysis.
References
Application Note: Differentiating Pinane Isomers Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinane (B1207555) isomers, including the constitutional isomers α-pinene and β-pinene, and the diastereomers cis-pinane and trans-pinane, are bicyclic monoterpenes of significant interest in the pharmaceutical, fragrance, and fine chemical industries. Their distinct stereochemistry critically influences their biological activity and chemical reactivity. Consequently, the accurate and unambiguous differentiation of these isomers is essential for quality control, stereoselective synthesis, and structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation and differentiation of these closely related compounds. This application note provides a detailed guide, including experimental protocols and data analysis strategies, for the differentiation of pinane isomers using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments.
Principle
The differentiation of pinane isomers by NMR spectroscopy relies on subtle but significant differences in the chemical environments of their respective protons and carbon atoms. These differences arise from variations in bond connectivity, steric interactions, and spatial proximity of substituents, leading to distinct chemical shifts (δ), coupling constants (J), and through-space correlations.
-
¹H and ¹³C NMR: Provide fundamental information about the number and type of proton and carbon environments in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the molecular structure and differentiating isomers with different connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity (typically < 5 Å), which is invaluable for determining stereochemistry, such as the relative orientation of substituents in diastereomers.[1]
Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for α-pinene, β-pinene, this compound, and trans-pinane in CDCl₃. These values serve as a reference for isomer identification.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pinane Isomers in CDCl₃
| Proton | α-Pinene | β-Pinene | This compound | trans-Pinane | Key Differentiating Feature |
| H-2 | 5.18 | - | ~1.8-2.0 | ~1.8-2.0 | Olefinic proton present only in α-pinene. |
| H-10 (vinyl) | - | 4.65 (2H) | - | - | Exomethylene protons characteristic of β-pinene. |
| H-10 (methyl) | 1.65 | - | Downfield shift | Upfield shift | Steric compression in the cis isomer leads to a downfield shift.[1] |
| H-8 (methyl) | 0.84 | 0.88 | Non-equivalent | Non-equivalent | Chemical shifts differ due to the orientation of the C-10 methyl group.[1] |
| H-9 (methyl) | 1.26 | 1.11 | Non-equivalent | Non-equivalent | Chemical shifts differ due to the orientation of the C-10 methyl group.[1] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pinane Isomers in CDCl₃
| Carbon | α-Pinene | β-Pinene[2] | This compound | trans-Pinane | Key Differentiating Feature |
| C-1 | 47.0 | 55.0 | ~48 | ~48 | |
| C-2 | 144.6 | 153.4 | ~34 | ~34 | Olefinic carbon in α-pinene and β-pinene. |
| C-3 | 116.0 | 31.5 | ~24 | ~24 | Olefinic carbon in α-pinene. |
| C-4 | 31.3 | 31.5 | ~28 | ~28 | |
| C-5 | 40.8 | 39.5 | ~42 | ~42 | |
| C-6 | 38.0 | 38.9 | ~38 | ~38 | |
| C-7 | 31.5 | 27.0 | ~33 | ~33 | |
| C-8 | 26.3 | 26.2 | ~28 | ~28 | |
| C-9 | 20.8 | 22.9 | ~23 | ~23 | |
| C-10 | 23.0 | 106.7 | Upfield shift | Downfield shift | γ-gauche effect in the cis isomer causes an upfield shift.[1] |
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of the pinane isomer or mixture into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for a 400 MHz or higher field spectrometer. These may need to be optimized for the specific instrument and sample concentration.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Pulse Angle: 30 degrees
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 16-32
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024 or more
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf)
-
Spectral Width (sw): Set to cover all proton signals
-
Number of Increments (in f1): 256-512
-
Number of Scans (ns): 2-4
HSQC:
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)
-
¹J(C,H) Coupling Constant: ~145 Hz
-
Number of Increments (in f1): 128-256
-
Number of Scans (ns): 2-4
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf)
-
Long-range Coupling Constant: Optimized for 8 Hz
-
Number of Increments (in f1): 256-512
-
Number of Scans (ns): 4-8
NOESY:
-
Pulse Program: Gradient-selected NOESY (e.g., noesygpph)
-
Mixing Time (d8): 0.5-1.0 seconds
-
Number of Increments (in f1): 256-512
-
Number of Scans (ns): 8-16
Data Analysis and Isomer Differentiation
Differentiating Constitutional Isomers: α-Pinene vs. β-Pinene
The most straightforward differentiation is achieved through ¹H and ¹³C NMR.
-
α-Pinene: Characterized by an olefinic proton signal around 5.18 ppm and two olefinic carbon signals at approximately 144.6 and 116.0 ppm.
-
β-Pinene: Distinguished by the presence of two exomethylene proton signals around 4.65 ppm and a quaternary olefinic carbon at ~153.4 ppm and a methylene (B1212753) olefinic carbon at ~106.7 ppm.[2]
2D NMR experiments confirm these assignments:
-
COSY: In α-pinene, the olefinic proton (H-2) will show correlations to the allylic protons. In β-pinene, the exomethylene protons (H-10) will not show strong correlations to other protons.
-
HMBC: In α-pinene, the methyl protons at C-10 will show a correlation to the olefinic carbons C-2 and C-3. In β-pinene, the exomethylene protons (H-10) will show correlations to C-1 and C-2.
Differentiating Diastereomers: this compound vs. trans-Pinane
While ¹H and ¹³C NMR show subtle differences in chemical shifts due to steric effects, the most definitive method for differentiating cis- and trans-pinane is NOESY.[1]
-
¹³C NMR: The C-10 methyl carbon in this compound experiences steric compression, leading to an upfield shift (γ-gauche effect) compared to trans-pinane.[1]
-
¹H NMR: The C-10 methyl protons in this compound are in a more sterically crowded environment and thus exhibit a downfield shift compared to the trans isomer.[1]
-
NOESY: This is the gold standard for differentiation.[1]
-
This compound: A clear cross-peak (NOE) will be observed between the protons of the C-10 methyl group and the protons of one of the geminal methyl groups (C-8 or C-9) on the dimethylmethane bridge. This is due to their spatial proximity on the same side of the bicyclic ring system.[1]
-
trans-Pinane: No NOE correlation will be observed between the C-10 methyl group and the C-8/C-9 methyl groups as they are on opposite sides of the ring system and too far apart.[1]
-
Visualizations
References
cis-Pinane as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, chiral auxiliaries serve as powerful tools to control the stereochemical outcome of a reaction. These molecular scaffolds, themselves chiral, are temporarily attached to a prochiral substrate, effectively guiding the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary is cleaved from the product, ideally to be recovered and reused.
Among the diverse array of chiral auxiliaries developed, those derived from the naturally abundant monoterpene α-pinene, particularly cis-pinane derivatives, have demonstrated significant utility. The rigid bicyclic framework of the pinane (B1207555) skeleton provides a well-defined and sterically hindered environment, enabling effective facial discrimination in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound-based chiral auxiliaries in asymmetric aldol (B89426) additions, Diels-Alder reactions, and alkylations.
Core Principles of this compound Based Asymmetric Synthesis
The fundamental principle underlying the use of this compound as a chiral auxiliary lies in its rigid bicyclic structure, which effectively shields one face of the reactive center of the attached substrate. This steric hindrance directs the approach of incoming reagents to the opposite, less hindered face, resulting in a diastereoselective transformation. The general workflow for employing a this compound-based chiral auxiliary is depicted below.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Applications in Asymmetric Synthesis
This compound derivatives have been successfully employed as chiral auxiliaries in a range of asymmetric transformations, including aldol reactions, Diels-Alder cycloadditions, and alkylations. The following sections provide an overview of these applications, along with representative experimental protocols and quantitative data.
Asymmetric Aldol Reactions
While the direct use of covalently attached this compound auxiliaries in aldol reactions is less common than the use of chiral reagents derived from them, pinane-based chiral ligands have been extensively used to induce high stereoselectivity. For instance, pinane-derived amino alcohols can act as highly effective chiral ligands in the addition of diethylzinc (B1219324) to aldehydes, a reaction that forms a new stereocenter.
Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025) using a Pinane-Derived Chiral Ligand
| Entry | Chiral Ligand (derived from (-)-β-pinene) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Pinane-based 1,4-amino alcohol | 0 | 24 | 85 | 97 | (R) |
| 2 | Pinane-based aminodiol | Room Temp. | 48 | 92 | 87 | (R) |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a pinane-derived chiral ligand.
Materials:
-
Pinane-derived chiral amino alcohol ligand
-
Anhydrous toluene (B28343)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the pinane-derived chiral amino alcohol ligand (0.05 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Formation of a chiral zinc complex directs the stereoselective addition.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries derived from this compound can be attached to the dienophile to control the facial selectivity of the cycloaddition.
Table 2: Asymmetric Diels-Alder Reaction of Acrylate (B77674) Esters
| Entry | Dienophile (Auxiliary) | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | (-)-Isopinocampheol (B1672273) acrylate | Cyclopentadiene (B3395910) | Et₂AlCl | -78 | 85 | >95 |
| 2 | (+)-Isopinocampheol acrylate | 1,3-Butadiene | BF₃·OEt₂ | -78 | 78 | 92 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol details the Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate ester and cyclopentadiene.
Materials:
-
Chiral acrylate ester of a pinane-derived alcohol (e.g., (-)-isopinocampheol acrylate)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.0 M solution in hexanes)
-
Freshly cracked cyclopentadiene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral acrylate ester (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried flask under an argon atmosphere and cool to -78 °C.
-
Add the Lewis acid (1.1 mmol) dropwise to the solution and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or GC analysis.
-
Purify the product by flash chromatography.
Asymmetric Alkylation
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. By attaching a this compound-based chiral auxiliary to a carboxylic acid derivative, the corresponding enolate can be alkylated with high diastereoselectivity.
Table 3: Asymmetric Alkylation of a Propionate (B1217596) Ester
| Entry | Substrate (Auxiliary) | Base | Electrophile | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | (-)-Isopinocampheol propionate | LDA | Benzyl (B1604629) bromide | -78 | 88 | >98 |
| 2 | (+)-Isopinocampheol propionate | NaHMDS | Methyl iodide | -78 | 92 | 95 |
Experimental Protocol: Asymmetric Alkylation
This protocol outlines the diastereoselective alkylation of a chiral propionate ester.
Materials:
-
Chiral propionate ester of a pinane-derived alcohol (e.g., (-)-isopinocampheol propionate)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under argon, dissolve the chiral propionate ester (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
-
Slowly add LDA (1.1 mmol) dropwise to the solution and stir for 30 minutes to generate the enolate.
-
Add the alkylating agent (1.2 mmol) to the enolate solution and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash chromatography.
Cleavage of the this compound Auxiliary
A crucial step in chiral auxiliary-mediated synthesis is the removal of the auxiliary to afford the desired enantiomerically enriched product. The choice of cleavage method depends on the linkage between the auxiliary and the substrate.
Caption: Common methods for the cleavage of ester-linked chiral auxiliaries.
Protocol: Reductive Cleavage of an Ester-Linked Auxiliary
This protocol describes the cleavage of an ester-linked this compound auxiliary using lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol.
Materials:
-
Substrate-auxiliary adduct
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an argon atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and add a solution of the substrate-auxiliary adduct (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then water again (Fieser workup).
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the solid through a pad of Celite® and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral alcohol and the recovered chiral auxiliary.
-
Separate the product and the auxiliary by flash column chromatography.
Conclusion
Chiral auxiliaries derived from this compound offer a valuable and practical approach to asymmetric synthesis. Their rigid bicyclic structure provides a predictable and effective means of stereocontrol in a variety of important C-C bond-forming reactions. The protocols and data presented herein demonstrate the utility of these auxiliaries for researchers, scientists, and drug development professionals in the synthesis of enantiomerically enriched molecules. The ready availability of both enantiomers of α-pinene further enhances the versatility of this class of chiral auxiliaries, allowing for access to both enantiomers of a target molecule.
Application Notes: Derivatization of cis-Pinane for Pharmaceutical Intermediates
Introduction
cis-Pinane is a bicyclic monoterpene derived from the catalytic hydrogenation of α-pinene or β-pinene.[1][2] These pinenes are abundant, naturally occurring compounds obtained from renewable resources like turpentine, a byproduct of the paper and pulp industry.[1][2] The low cost and availability of pinenes make this compound an attractive and irreplaceable starting material for the commercial-scale synthesis of various terpenes, fragrances, and crucially, pharmaceutical intermediates.[1][2][3] The unique, strained four-membered ring structure of the pinane (B1207555) skeleton provides a versatile platform for a variety of chemical transformations, leading to valuable molecular building blocks for drug development.[4] This document outlines key derivatization strategies and detailed protocols for transforming this compound into valuable intermediates for the pharmaceutical industry.
Key Derivatization Strategies
The derivatization of this compound primarily involves leveraging its stereochemistry and reactivity, which often differs from its trans-isomer. Experimental evidence indicates that this compound is generally more reactive, particularly in oxidation reactions, due to the spatial arrangement of its methyl groups influencing the accessibility of reaction sites.[5] Key transformations include hydrogenation to produce the this compound scaffold, followed by oxidation to introduce oxygenated functional groups, and rearrangement reactions to create diverse molecular skeletons.
1. Hydrogenation of Pinenes to this compound The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of α-pinene.[6] This reaction is highly significant as it sets the stereochemistry for subsequent transformations. The choice of catalyst plays a critical role in the selectivity of this reaction, with ruthenium (Ru) catalysts showing exceptional selectivity for the cis-isomer.[7] A green chemistry approach using Ru nanoparticles in an aqueous medium has been developed, achieving high conversion and selectivity while allowing for catalyst recycling.[2]
2. Oxidation to Pinane Hydroperoxide and Pinanol The liquid-phase oxidation of this compound with dioxygen yields this compound hydroperoxide (cis-PHP).[8] This derivative is a key intermediate in the synthesis of perfumes and serves as a radical polymerization initiator.[8] The cis-isomer of 2-hydroperoxopinane is known to generate free radicals during autooxidation.[8] Subsequent reduction of cis-PHP leads to the formation of cis-pinanol.[1][2] cis-Pinanol is an industrially important intermediate, notably used in the production of linalool, which is a precursor for the synthesis of Vitamin A and Vitamin E.[3]
3. Chlorooxidation for Novel Cyclobutane Derivatives A facile "chlorooxidation" process involving the reaction of cis-pinanol with hypochlorous acid (HOCl) produces novel chloroketone substances.[1][3] These chloro-derivatives serve as versatile synthons, providing access to a broad range of dimethylcyclobutane derivatives which are valuable building blocks for complex molecule synthesis.[1][2] Under phase-transfer catalysis conditions, these chloroketones can react with primary alcohols to yield alkoxy ketones, further expanding their synthetic utility.[3]
4. Transformation of α-Pinene to cis-Pinonic Acid Derivatives While not a direct derivatization of this compound, the oxidation of its precursor, α-pinene, to cis-pinonic acid is a vital pathway for generating pharmaceutical intermediates.[4] This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4).[4] The resulting cis-pinonic acid, containing both a carboxylic acid and a ketone, can be further derivatized. For example, the carboxylic acid group can be converted to an acyl chloride and subsequently reacted with various amines to produce a library of novel amide derivatives for screening as potential therapeutic agents.[4]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of α-Pinene to this compound
This protocol describes a highly selective, solvent-free method for producing this compound.
-
Materials: α-pinene, Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst.
-
Equipment: High-pressure autoclave/reactor equipped with magnetic stirring and gas inlet.
-
Procedure:
-
Charge the autoclave with α-pinene and the Ru/Al₂O₃ catalyst.
-
Seal the reactor and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 400 psi.
-
Commence stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress via gas chromatography (GC) until the α-pinene is fully consumed.
-
Upon completion, carefully vent the reactor and filter the reaction mixture to remove the catalyst.
-
The resulting liquid is high-purity this compound.
-
-
Expected Outcome: This method achieves 100% conversion of α-pinene with 99-100% selectivity for this compound.[7]
Protocol 2: Liquid-Phase Oxidation of this compound to this compound Hydroperoxide
This protocol details the direct oxidation of this compound using molecular oxygen.[5]
-
Materials: this compound, oxygen gas, neutral alumina, diethyl ether, water.
-
Equipment: Three-necked flask equipped with a magnetic stirrer, gas inlet tube, condenser, and thermostat.
-
Procedure:
-
Introduce 12.4 g of this compound into the reaction flask. An optional catalyst (2 mol %) can be added.
-
Heat the reaction mixture to a temperature between 80-125 °C with continuous magnetic stirring.
-
Introduce a continuous flow of oxygen gas through the gas inlet tube at a rate of 40-85 mL/min.
-
Maintain the reaction for 16.5 hours.
-
After the reaction period, cool the mixture and filter it through neutral alumina to remove any solid impurities.
-
Dilute the filtrate with 25 mL of water and perform a liquid-liquid extraction three times with 20 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound hydroperoxide.
-
-
Expected Outcome: The selectivity of pinane oxidation to pinane hydroperoxide (PHP) can reach 90–95%.[8] The oxidation rate of this compound is approximately four times faster than that of trans-pinane.[8]
Protocol 3: Synthesis of cis-Pinonic Acid and Amide Derivatives from α-Pinene
This two-step protocol describes the synthesis of cis-pinonic acid followed by its conversion to an amide derivative.[4]
-
Materials: α-pinene, potassium permanganate (KMnO₄), sodium thiosulfate (B1220275), oxalyl chloride ((COCl)₂), a substituted amine (e.g., benzylamine), dichloromethane (B109758) (DCM), diethyl ether.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
Part A: Oxidation of α-Pinene to cis-Pinonic Acid
-
Dissolve α-pinene in a suitable solvent like acetone (B3395972) in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of potassium permanganate while stirring vigorously. The reaction is exothermic.
-
After the addition is complete, continue stirring for several hours at room temperature. Monitor the disappearance of the α-pinene spot by TLC.
-
Upon completion, add sodium thiosulfate to quench the excess KMnO₄ and dissolve the manganese dioxide byproduct.
-
Perform an appropriate workup, including extraction with an organic solvent (e.g., diethyl ether) and acidification to isolate the cis-pinonic acid.
-
-
Part B: Transformation to Amide Derivative
-
Dissolve the synthesized cis-pinonic acid in dry DCM.
-
Slowly add oxalyl chloride to the solution. Gas evolution (CO₂, CO, HCl) will be observed as the acyl chloride is formed.
-
Stir the solution for at least 2 hours at room temperature.
-
In a separate flask, prepare a solution of the desired substituted amine in DCM.
-
Slowly add the amine solution to the acyl chloride solution.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Perform a standard aqueous workup, dry the organic layer, and purify the product by column chromatography to yield the final amide derivative.
-
-
Expected Outcome: The oxidation of α-pinene yields cis-pinonic acid as a yellow-brown oil.[4] The subsequent amidation reaction typically provides yields in the range of 50-58%.[4]
Data Presentation
Table 1: Catalyst Performance in the Hydrogenation of α-Pinene to this compound
| Catalyst | Support | Conversion (%) | Selectivity for this compound (%) | Reference |
|---|---|---|---|---|
| Ru | Alumina | 100 | 99-100 | [7] |
| Ru | Carbon | 100 | 99 | [7] |
| Ru | Magnetite Nanoparticles | >95 | 97 | [7] |
| Pt | Charcoal | 92-100 | 81-95 | [7] |
| Rh | Charcoal | 92-100 | 81-95 | [7] |
| Pd | Charcoal/Alumina | High | Less selective than Pt/Rh |[7] |
Table 2: Reaction Conditions for Derivatization of Pinane and its Precursors
| Reaction | Starting Material | Key Reagents | Temperature | Time | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| Oxidation | This compound | O₂ | 80-125 °C | 16.5 h | This compound Hydroperoxide | 90-95% Selectivity | [5][8] |
| Oxidation | α-Pinene | KMnO₄ | 0 °C to RT | Several hours | cis-Pinonic Acid | Fair Yield | [4] |
| Amidation | cis-Pinonic Acid | (COCl)₂, R-NH₂ | Room Temp. | > 2 hours | cis-Pinonic Amide | 50-58% Yield | [4] |
| Pyrolysis | Pinane | Platinum wire mesh | 420-500 °C | N/A | Dihydromyrcene (B1198221) | 59.4% (in mixture) |[6] |
Visualizations
References
- 1. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. foreverest.net [foreverest.net]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. CN103232314B - Method for synthesizing dihydromyrcene by performing catalytic cracking on pinane - Google Patents [patents.google.com]
- 7. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Multi-step Synthesis of Linalool from cis-Pinane
Introduction
Linalool (B1675412) is a naturally occurring terpene alcohol that is a critical chiral building block in the synthesis of various pharmaceuticals and fragrances, including vitamins A and E.[1][2] Due to its wide application, the demand for enantiomerically pure linalool has driven the development of efficient and scalable synthetic routes.[1] One prominent industrial method involves a four-step synthesis starting from α-pinene, a major component of turpentine.[3][4] This process proceeds via the intermediate cis-pinane.
This document provides detailed application notes and experimental protocols for the synthesis of linalool from this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The pathway involves the hydrogenation of α-pinene to pinane (B1207555), followed by oxidation to pinane hydroperoxide, reduction to pinanol, and finally, thermal isomerization to linalool.[1][3][5]
Overall Synthetic Pathway
The synthesis of linalool from α-pinene is a four-step process. The initial hydrogenation of α-pinene yields pinane, which is then oxidized to pinane hydroperoxide. This intermediate is subsequently reduced to pinanol, which undergoes thermal isomerization (pyrolysis) to produce the final product, linalool.[3][6] The stereochemistry of the starting α-pinene determines the chirality of the final linalool product; laevorotatory α-pinene yields dextrorotatory linalool, and vice versa.[5]
Caption: Overall reaction pathway for the synthesis of Linalool from α-Pinene.
Application Notes
Step 1: Hydrogenation of α-Pinene to this compound
The synthesis begins with the catalytic hydrogenation of α-pinene. This reaction reduces the double bond in the pinene structure to yield pinane. The stereoselectivity of this step is crucial, as the cis-isomer of pinane is the preferred reactant for the subsequent oxidation step.[1] High selectivity for this compound can be achieved by using specific catalysts, such as palladium on carbon (Pd/C) or a poisoned nickel catalyst.[1][4] The reaction is typically carried out in a high-pressure reactor under hydrogen gas.[1] Monitoring the reaction by gas chromatography (GC) is essential to ensure the complete conversion of α-pinene, which is generally greater than 98%.[1][4]
Step 2: Oxidation of this compound to Pinane Hydroperoxide
The second step involves the free-radical oxidation of this compound to form pinane hydroperoxide. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and uses air (oxygen) as the oxidant.[1][4] The reaction is conducted at elevated temperatures (90-115°C).[1][4] The formation of a mixture of cis- and trans-pinane hydroperoxides is common.[5][7] Due to the potentially hazardous and unstable nature of organic hydroperoxides, it is highly recommended to proceed directly to the reduction step without isolating the pinane hydroperoxide intermediate.[1]
Step 3: Reduction of Pinane Hydroperoxide to cis-Pinanol
The crude pinane hydroperoxide from the oxidation step is reduced to the corresponding alcohol, pinanol. This can be achieved through catalytic hydrogenation, often using a Pd/C catalyst, or by using a chemical reducing agent like sodium sulfite (B76179) or sodium bisulfite.[1][4][7] The resulting product is a mixture of cis- and trans-pinanol, which can be separated by fractional distillation if desired, as the subsequent pyrolysis step is often performed on the isolated cis-isomer.[5]
Step 4: Pyrolysis of cis-Pinanol to Linalool
The final step is the thermal gas-phase isomerization of cis-pinanol to linalool.[3] This pyrolysis reaction is carried out at very high temperatures, typically in the range of 350-600°C, within a flow-type reactor.[3][8] A key challenge in this step is the thermal instability of the linalool product, which can undergo subsequent decomposition to form by-products known as plinols.[4] To minimize the formation of these impurities, which are difficult to separate by distillation, the pyrolysis is often run at less than total conversion, and a short residence time (0.6-0.8 seconds) is maintained.[1][4][8] The addition of small amounts of a base, such as pyridine, has been shown to suppress side reactions and improve the selectivity for linalool.[1][3] The crude linalool is then purified by fractional distillation.[1]
Data Presentation: Reaction Parameters and Yields
The following tables summarize the quantitative data for each step of the linalool synthesis.
Table 1: Hydrogenation of α-Pinene to Pinane
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd/C or Poisoned Nickel | [1][4] |
| Temperature | 80°C | [1][4] |
| Pressure | 15 bar (H₂) | [1][4] |
| Reaction Time | 1-2 hours | [1] |
| α-Pinene Conversion | >98% | [1][4] |
| Selectivity | High for this compound |[1] |
Table 2: Oxidation of Pinane to Pinane Hydroperoxide
| Parameter | Value | Reference |
|---|---|---|
| Oxidant | Air (O₂) | [1] |
| Initiator | AIBN or Benzoyl Peroxide | [1][4] |
| Temperature | 90-115°C | [1][4] |
| Pressure | 3 bar (O₂) | [4] |
| Reaction Time | ~8 hours | [1] |
| Pinane Conversion | 20% - 36.7% |[4] |
Table 3: Reduction of Pinane Hydroperoxide to Pinanol
| Parameter | Value | Reference |
|---|---|---|
| Reducing Agent | Catalytic Hydrogenation (Pd/C) or Na₂SO₃ | [1][4] |
| Product Composition | Mixture of cis- and trans-pinanol | [5] |
| Selectivity to cis-Pinanol * | 43.8% - 77.5% | [4] |
| cis/trans Ratio | ~4:1 | [4] |
*Note: Selectivity reported after the combined oxidation/reduction sequence.
Table 4: Pyrolysis of Pinanol to Linalool
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 350-600°C | [3][8] |
| Pressure | Atmospheric | [1] |
| Residence Time | 0.6-0.8 seconds | [1][3][8] |
| Additive (Optional) | Pyridine (to suppress side reactions) | [1][3] |
| Primary By-products | Plinols |[4] |
Experimental Protocols
General Laboratory Workflow
The synthesis involves a sequence of reaction, separation, and purification steps. Proper analytical monitoring, primarily through gas chromatography (GC), is essential at each stage to ensure optimal conversion and selectivity.
Caption: General laboratory workflow for the synthesis of Linalool.
Protocol 1: Hydrogenation of α-Pinene to Pinane
-
Charge a high-pressure autoclave reactor with α-pinene and 10% by mass of a Pd/C catalyst.[1][4]
-
Seal the reactor and flush it three times with hydrogen gas to remove any air.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC. The reaction is complete when the conversion of α-pinene is >98%.[1][4]
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst. The resulting filtrate is pinane, which can be used in the next step without further purification.
Protocol 2: Oxidation of Pinane to Pinane Hydroperoxide
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine the pinane from the previous step with a catalytic amount of a free-radical initiator (e.g., AIBN).[1]
-
Heat the mixture to 110-115°C with vigorous stirring.[1]
-
Bubble air (or pure oxygen) through the solution via the gas inlet tube for approximately 8 hours.[1]
-
Monitor the formation of pinane hydroperoxide using appropriate analytical techniques (e.g., peroxide titration).
-
Caution: Do not attempt to isolate the pinane hydroperoxide. Due to its hazardous nature, proceed directly to the reduction step with the crude reaction mixture.[1]
Protocol 3: Reduction of Pinane Hydroperoxide to Pinanol
-
Cool the crude pinane hydroperoxide solution from the previous step.
-
Carefully add a Pd/C catalyst to the solution for catalytic hydrogenation or slowly add a solution of sodium sulfite (Na₂SO₃).[1][4]
-
If using hydrogenation, follow standard procedures under a hydrogen atmosphere until the peroxide is fully consumed.
-
If using sodium sulfite, stir the mixture until the reduction is complete, which can be monitored by the disappearance of the peroxide.
-
After the reaction is complete, perform a workup to isolate the crude pinanol. This may involve filtration to remove the catalyst and washing with water to remove inorganic salts.
-
The crude pinanol can be purified by fractional distillation to separate the cis- and trans-isomers.[5]
Protocol 4: Pyrolysis of Pinanol to Linalool
-
Set up a pyrolysis apparatus consisting of a feed pump, a heated tube reactor packed with an inert material (e.g., glass beads or quartz chips), and a cold trap to collect the product.[1]
-
Heat the reactor to the desired temperature, typically between 450-600°C.[1][8]
-
Purge the system with an inert gas like nitrogen.
-
Feed the purified cis-pinanol into the heated reactor at a controlled rate to ensure a very short residence time (e.g., 0.6-0.8 seconds).[1][8]
-
The vaporized product exiting the reactor is condensed and collected in the cold trap (e.g., cooled with dry ice/acetone).[1]
-
The collected crude product is a mixture of linalool, unreacted pinanol, and plinol (B1143882) by-products.[4]
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure linalool.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. CN107253900B - Synthesis method of 2-pinanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 6. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of cis-Pinane as a Renewable Bio-based Solvent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Pinane, a bicyclic monoterpene, is emerging as a promising renewable and biodegradable solvent derived from abundant natural sources like pine trees.[1] Its favorable properties, including low toxicity and high solvency for a range of organic compounds, position it as a viable green alternative to conventional petroleum-based solvents such as n-hexane.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use as a bio-based solvent in extraction processes. Additionally, its role as a key intermediate in the chemical industry is highlighted.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling and application in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [3][4] |
| Molecular Weight | 138.25 g/mol | [3][5] |
| Appearance | Clear, colorless liquid | [4][] |
| Odor | Mild, piney, fresh | [4][] |
| Density | 0.857 - 0.859 g/cm³ @ 20°C | [4][] |
| Boiling Point | 164 - 168 °C | [4][7] |
| Melting Point | -53 °C | [4][] |
| Flash Point | 36 °C | [4][8] |
| Water Solubility | Insoluble (< 1 mg/mL) | [4][7] |
| logP (o/w) | ~4.7 | [4][8] |
| CAS Number | 6876-13-7 | [3][4] |
Safety Information: this compound is a flammable liquid and should be handled with care.[7] It may cause skin and eye irritation.[3][9] Inhalation of vapors may cause nausea and dizziness.[3] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and to work in a well-ventilated area or a fume hood.[7][9] Store in a cool, dry, and dark location in a tightly sealed container, away from ignition sources.[4][][7]
Applications of this compound
Renewable Bio-based Solvent for Extraction
This compound has demonstrated significant potential as a green solvent for the extraction of bioactive compounds and natural products, offering comparable or even superior performance to n-hexane.[2]
Application Note: The higher extraction efficiency of this compound for certain compounds, such as carotenoids, can be attributed to its chemical structure and polarity. Its renewable origin and biodegradability make it an environmentally friendly choice for sustainable extraction processes in the pharmaceutical, nutraceutical, and food industries.
Table 2: Comparison of Extraction Efficiency of this compound and n-Hexane
| Bioactive Compound | Source Material | This compound Extraction Yield | n-Hexane Extraction Yield | Reference |
| Carotenoids | Carrots | 95.4% | 78.1% | [2] |
| Oil | Rapeseeds | Similar to n-hexane | Similar to this compound | [2] |
| Essential Oil (Carvone & Limonene) | Caraway Seeds | Similar composition to n-hexane | Similar composition to this compound | [2] |
| β-carotene | - | 42 times more soluble than in n-hexane | - | [1][10][11] |
| Vanillin | - | 2 times more soluble than in n-hexane | - | [1][10][11] |
| Rosmarinic acid | - | 3 times more soluble than in n-hexane | - | [1][10][11] |
Intermediate in Chemical Synthesis
This compound is a valuable building block in the chemical industry, particularly in the synthesis of fragrances and other fine chemicals.[12][13]
Application Note: One of the primary industrial applications of this compound is in the production of linalool, a widely used fragrance ingredient.[12] The synthesis involves the oxidation of this compound to pinane (B1207555) hydroperoxides, followed by reduction to cis-pinanol and subsequent pyrolysis.[12][13] This pathway highlights the utility of this compound as a versatile and renewable chemical intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of α-Pinene
This protocol describes a highly selective method for the synthesis of this compound from α-pinene using a ruthenium-based catalyst.[1]
Materials:
-
α-pinene
-
Ruthenium on carbon (Ru/C, 5 wt%) or Ruthenium on alumina (B75360) (Ru/Al₂O₃, 5 wt%)
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas (H₂)
-
Celite pad for filtration
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a glass liner within a 45 mL autoclave, place 5 g of α-pinene and 0.5 g of the chosen catalyst (e.g., Ru/C).[1]
-
Seal the autoclave and purge it four times with hydrogen gas at 200 psi.[1]
-
Pressurize the autoclave with hydrogen to 400 psi.[1]
-
For the Ru/C catalyst, sonication (e.g., 54 kHz for 1 hour) prior to or during the reaction may be necessary to activate the catalyst.[1] For Ru/Al₂O₃, the reaction can proceed at room temperature.[1]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 100°C).[1]
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS until the conversion of α-pinene is complete.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.[1]
-
Filter the reaction mixture through a Celite pad to remove the catalyst.[1]
-
The resulting clear liquid is this compound. Analyze the product by GC-MS to determine the purity and isomeric ratio.
Expected Results: Using Ru/Al₂O₃ at room temperature and 400 psi H₂, a conversion of 100% and a selectivity for this compound of 99-100% can be achieved.[1][10] With sonication-activated Ru/C, a 100% conversion and 99% selectivity for this compound can be obtained.[1][10]
Table 3: Catalyst Performance in the Hydrogenation of Pinenes to this compound
| Catalyst | Support | Conditions | Conversion (%) | This compound Selectivity (%) | Reference |
| Ru | Al₂O₃ | Room Temp, 400 psi H₂ | 100 | 99-100 | [1][10] |
| Ru | C | Sonication, 100°C, 400 psi H₂ | 100 | 99 | [1][10] |
| Rh | C | Room Temp, 400 psi H₂ | 100 | ~95 | [1] |
| Pt | C | Room Temp, 400 psi H₂ | 100 | ~85 | [1] |
| Pd | C | Room Temp, 400 psi H₂ | 100 | ~75 | [1] |
Protocol 2: Extraction of Carotenoids from Carrots using this compound
This protocol outlines the use of this compound for the solid-liquid extraction of carotenoids from a natural source.[2]
Materials:
-
Fresh carrots, lyophilized and ground
-
This compound (synthesized or commercial)
-
n-hexane (for comparison)
-
Solid-liquid extraction apparatus (e.g., ULTRA-TURRAX® Tube Drive System)
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Weigh a specific amount of ground carrot powder (e.g., 200 mg) into an extraction tube.
-
Add a defined volume of this compound (e.g., 10 mL) to the tube.
-
Perform the extraction using the solid-liquid extraction apparatus according to the manufacturer's instructions (e.g., agitate at a specific speed for a set time).
-
After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Carefully collect the supernatant (the this compound extract).
-
Measure the absorbance of the extract at the wavelength of maximum absorption for carotenoids (typically around 450 nm) using a UV-Vis spectrophotometer.
-
Calculate the concentration of carotenoids using a standard calibration curve.
-
Repeat the experiment using n-hexane as the solvent for comparison.
Expected Results: The extraction using this compound is expected to yield a higher concentration of carotenoids compared to the extraction with n-hexane, demonstrating its superior performance as a solvent for this application.[2]
Visualizations
Caption: Synthesis of this compound from α-Pinene via catalytic hydrogenation.
Caption: General workflow for the extraction of bioactive compounds using this compound.
Caption: Relationship of this compound from source to its primary applications.
References
- 1. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 2. Solvent from forestry biomass. Pinane a stable terpene derived from pine tree byproducts to substitute n-hexane for the extraction of bioactive compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. (+-)-cis-Pinane | C10H18 | CID 6429433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(6876-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. (1S)-(-)-cis-pinane, 4755-33-3 [thegoodscentscompany.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. foreverest.net [foreverest.net]
- 13. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidation of cis-Pinane to Pinane Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinane (B1207555) hydroperoxide is a key organic peroxide intermediate with significant applications in the chemical industry, serving as a crucial precursor for the synthesis of fragrances, a polymerization initiator, and a versatile building block in the preparation of various specialty chemicals.[1][2] Its synthesis via the oxidation of cis-pinane is a process of considerable industrial relevance. This compound itself is typically derived from the hydrogenation of α-pinene and β-pinene, which are abundant natural products obtained from turpentine (B1165885).[3] The higher reactivity of the cis-isomer compared to the trans-isomer makes it the preferred substrate for oxidation.[4]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent oxidation to pinane hydroperoxide. It includes quantitative data from various synthetic approaches, detailed reaction mechanisms, and analytical procedures for monitoring the reaction.
Data Presentation
Table 1: Catalytic Hydrogenation of Pinenes to this compound
| Catalyst | Support | Pinene Isomer | Conversion (%) | Selectivity for this compound (%) | Temperature (°C) | Pressure (psi H₂) | Reference |
| Pd | Carbon | α/β mixture | Quantitative | 72-89 | Room Temp | 400 | [5] |
| Pt | Carbon | α/β mixture | 92-100 | 81-95 | Room Temp | 400 | [5] |
| Rh | Carbon | α/β mixture | 92-100 | 81-95 | Room Temp | 400 | [5] |
| Ru | Alumina (B75360) | α-pinene | 100 | 99 | Room Temp | 400 | [5] |
| Ru | Alumina | β-pinene | 100 | 100 | Room Temp | 400 | [5] |
| Nickel | Raney | α-pinene | 100 | 94.3 | 90 | 580 | [6] |
| NiCl₂ modified Raney Ni | - | Pinene | 99.6 | 96.4 | 80-85 | 290-435 | [6] |
Table 2: Oxidation of this compound to Pinane Hydroperoxide
| Method | Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity for Hydroperoxide (%) | Reference |
| Non-Catalytic | None | Oxygen | 80-125 | ~17 | High (not specified) | [2] |
| Catalytic | Co(OAc)₂/Mn(OAc)₂ | Oxygen | Not specified | 17 | Not directly specified for hydroperoxide | [2] |
| Catalytic | Co(II)(acac)₂hxd-C | t-BHP | Room Temp | 91 | 93 | [7] |
| Catalytic | Cu(II)(acac)₂hxd-C | t-BHP | Room Temp | 91 | 84 | [7] |
| Industrial (Non-Catalytic) | None | Air | 95-110 then 85-97 | Not specified | High | [3] |
Signaling Pathways and Logical Relationships
The overall process for generating pinane hydroperoxide from pinenes can be visualized as a two-step sequence: hydrogenation followed by oxidation.
Caption: Overall workflow from Pinenes to Pinane Hydroperoxide.
The oxidation of this compound proceeds via a classic free-radical autoxidation mechanism.
Caption: Free radical autoxidation mechanism of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of Pinenes
This protocol is adapted from studies on the selective hydrogenation of pinenes.[5][8]
Materials:
-
α- and β-pinene mixture (e.g., from turpentine or P. elliottii oil)
-
5% Palladium on carbon (Pd/C) or 5% Ruthenium on alumina (Ru/Al₂O₃) catalyst
-
Diethyl ether (optional, as solvent)
-
Hydrogen gas (H₂)
-
Autoclave reactor
Procedure:
-
In a high-pressure autoclave, combine the pinene mixture (e.g., 15 mL) with a solvent such as diethyl ether (10 mL), although solvent-free conditions are also effective.[5][8]
-
Add the catalyst (e.g., 0.4 g of 5% Pd/C).[8]
-
Seal the autoclave and purge with nitrogen gas before introducing hydrogen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 400-725 psi / 27-50 bar).[5][8]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours depending on the catalyst and conditions.[5]
-
Monitor the reaction progress by Gas Chromatography (GC) until the pinenes are fully converted.
-
Upon completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
If a solvent was used, remove it under reduced pressure to yield the cis/trans-pinane mixture. The typical ratio of cis- to trans-pinane using Pd/C is approximately 4:1.[2][8] For higher cis-selectivity, Ru/Al₂O₃ is recommended.[5]
Protocol 2: Non-Catalytic Oxidation of this compound
This protocol describes the oxidation of a pinane mixture using air or oxygen without a catalyst.[2][3]
Materials:
-
cis/trans-Pinane mixture (as synthesized in Protocol 1)
-
Oxygen or compressed air
-
Three-necked flask equipped with a reflux condenser, thermometer, and a gas inlet tube with a glass frit
Procedure:
-
Place the pinane mixture (e.g., 12.4 g) into the three-necked flask.[2]
-
Begin magnetic stirring and heat the flask to the initial reaction temperature (e.g., 95-110 °C).[3]
-
Introduce a steady flow of oxygen or compressed air through the gas inlet tube, ensuring good dispersion of the gas into the liquid.[2][3]
-
Maintain this temperature for 2-6 hours.[3]
-
Reduce the temperature to a lower range (e.g., 85-97 °C) and continue the reaction for another 1-3 hours.[3]
-
It is crucial to monitor the conversion of pinane. The reaction should be stopped at a relatively low conversion (e.g., ~17%) to ensure high selectivity for the hydroperoxide product.[2] Higher conversions lead to the formation of by-products.
-
The concentration of pinane hydroperoxide can be determined by iodometric titration.
-
Upon reaching the target conversion, stop the gas flow and cool the reaction mixture to room temperature.
-
The resulting mixture contains pinane hydroperoxide, unreacted pinane, and minor by-products, and can be used directly for subsequent reactions or purified by distillation under reduced pressure.
Protocol 3: Analytical Quantification of Pinane Hydroperoxide
Method 1: Iodometric Titration (for monitoring conversion) [2]
-
Take a known weight of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetic acid and chloroform).
-
Add a saturated solution of potassium iodide (KI). The hydroperoxide will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
The amount of hydroperoxide is calculated based on the stoichiometry of the reaction.
Method 2: Gas Chromatography (GC-FID) (for detailed analysis) [3] For quantitative analysis of thermally labile hydroperoxides, derivatization is often necessary.
-
Silylation: React a sample of the product mixture with a silylating agent (e.g., BSTFA) to convert the hydroperoxides to their more stable trimethylsilyl (B98337) (TMS) derivatives.
-
GC Analysis: Inject the derivatized sample into a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-1).
-
Quantification can be performed using an internal standard (e.g., cumene (B47948) hydroperoxide) and the effective carbon number approach, especially when pure standards of pinane hydroperoxide are unavailable.
Applications in Drug Development and Bioactive Compound Synthesis
Pinane hydroperoxide serves as a valuable intermediate in the synthesis of more complex molecules, some of which have applications in the pharmaceutical and fragrance industries.[2][5] While direct, large-scale applications in drug manufacturing are not widely documented, its chemical reactivity makes it a useful starting material for generating other bioactive compounds.
-
Precursor to Linalool: Pinane hydroperoxide can be reduced to pinanol, which is then pyrolyzed to produce linalool.[2] Linalool is a naturally occurring terpene alcohol with known anti-inflammatory, anxiolytic, and sedative properties, making it a compound of interest in pharmaceutical research.
-
Source of Chiral Building Blocks: The pinane skeleton is a rigid bicyclic system with inherent chirality. Derivatives of pinane are used as chiral auxiliaries and starting materials in asymmetric synthesis, a critical technology in the development of single-enantiomer drugs.
-
Versatile Chemical Intermediate: As an organic peroxide, it can initiate polymerization reactions and serve as an oxidizing agent.[5] In a broader context, the controlled introduction of oxygen functionalities into the pinane ring system opens up pathways to a variety of terpene-based derivatives that can be screened for biological activity. The oxidation of terpenes is a known route to bioactive compounds, including those with potential anti-cancer or antimicrobial properties.
Safety Information
Pinane hydroperoxide is a strong oxidizing agent and a reactive organic peroxide.[8] It can be sensitive to heat, shock, and contamination, and may decompose explosively under certain conditions.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All procedures should be carried out in a well-ventilated fume hood. Avoid contact with skin and eyes. Store in a cool, dry place away from heat sources and incompatible materials such as flammable substances.[2]
References
- 1. New Sustainable Synthetic Routes to Cyclic Oxyterpenes Using the Ecocatalyst Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinane Hydroperoxide Cas No.:28324-52-9 of China Manufacturer [zxchem.com]
- 3. CN102911102A - Method and device for producing pinane hydrogen peroxide - Google Patents [patents.google.com]
- 4. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PINANE HYDROPEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: A Detailed Protocol for the Solvent-Free Catalytic Hydrogenation of Pinenes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the solvent-free hydrogenation of α-pinene and β-pinene to produce pinanes, valuable compounds in the pharmaceutical, fragrance, and fine chemical industries. By eliminating organic solvents, this green chemistry approach reduces environmental impact and simplifies product purification. This note details catalyst selection, experimental procedures, and data analysis, supported by comparative data and visual workflows to ensure reproducibility and efficiency.
Introduction
The catalytic hydrogenation of pinenes, the primary constituents of turpentine (B1165885) oil, is a crucial industrial process for synthesizing cis- and trans-pinane.[1] These saturated bicyclic monoterpenes serve as key intermediates and are of significant interest for producing biofuels, pharmaceuticals, and fragrances.[2][3] Traditional hydrogenation methods often employ organic solvents, which pose environmental and health risks and add complexity to downstream processing. Solvent-free (or "neat") hydrogenation offers a more sustainable and economically viable alternative.[2][3]
This protocol focuses on heterogeneous catalytic systems, which allow for easy catalyst separation and recycling. The choice of metal catalyst and support material is critical, as it significantly influences reaction efficiency and, most importantly, the diastereoselectivity towards the desired cis-pinane isomer.[4][5]
Reaction Pathway: From Pinenes to Pinanes
The hydrogenation process involves the saturation of the carbon-carbon double bond in either α-pinene or β-pinene to yield a mixture of cis- and trans-pinane. The selectivity for the cis-isomer is often a primary goal due to its utility in various applications.[3]
Caption: Chemical transformation of pinenes to pinanes via catalytic hydrogenation.
Catalyst Performance Data
The selection of the catalyst and support is paramount for achieving high conversion and selectivity. Ruthenium, Palladium, Platinum, and Rhodium are commonly used active metals, supported on materials like alumina (B75360) (Al₂O₃) or activated carbon (C).[4] Research indicates that Ru/Al₂O₃ is highly effective for producing this compound under mild conditions.[4][5]
Table 1: Comparison of Catalysts for Solvent-Free Hydrogenation of α-Pinene
| Catalyst (wt%) | Support | H₂ Pressure (psi) | Temperature | Conversion (%) | Selectivity to this compound (%) | Reference |
|---|---|---|---|---|---|---|
| Ru (5%) | Al₂O₃ | 400 | Room Temp. | 100 | 98 | [4] |
| Rh (5%) | Al₂O₃ | 400 | Room Temp. | 100 | 95 | [4] |
| Pt (5%) | Al₂O₃ | 400 | Room Temp. | 100 | 89 | [4] |
| Pd (10%) | Al₂O₃ | 400 | Room Temp. | 100 | 81 | [4] |
| Pd (10%) | Carbon | 400 | Room Temp. | 100 | 83 | [4] |
| Pd/C | Carbon | ~400 (2.75 MPa) | Room Temp. | Quantitative | 72-89 |[2][6] |
Table 2: Comparison of Catalysts for Solvent-Free Hydrogenation of β-Pinene
| Catalyst (wt%) | Support | H₂ Pressure (psi) | Temperature | Conversion (%) | Selectivity to this compound (%) | Reference |
|---|---|---|---|---|---|---|
| Ru (5%) | Al₂O₃ | 400 | Room Temp. | 100 | 100 | [4] |
| Rh (5%) | Al₂O₃ | 400 | Room Temp. | 100 | 97 | [4] |
| Pt (5%) | Al₂O₃ | 400 | Room Temp. | 100 | 90 | [4] |
| Pd (10%) | Al₂O₃ | 400 | Room Temp. | 100 | 85 | [4] |
| Pd (10%) | Carbon | 400 | Room Temp. | 100 | 88 |[4] |
Detailed Experimental Protocol
This protocol is based on established methodologies for the solvent-free hydrogenation of pinenes using a batch reactor system.[4][7]
4.1 Materials and Equipment
-
Reactant: α-pinene (≥98%) or β-pinene (≥99%)
-
Catalyst: e.g., 5% Ru/Al₂O₃, 5% Rh/C, 10% Pd/C
-
Gas: High-purity hydrogen (H₂)
-
Apparatus:
-
High-pressure autoclave (e.g., 45-100 mL capacity) equipped with a glass or PTFE liner
-
Magnetic stir bar
-
Magnetic stirrer hotplate (if heating is required)
-
Gas lines and pressure regulator for H₂
-
Vacuum pump or inert gas line (N₂ or Ar) for purging
-
Filtration setup (e.g., syringe filter with a 0.45 µm PTFE membrane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
-
4.2 Experimental Workflow
Caption: Step-by-step workflow for solvent-free pinene hydrogenation.
4.3 Step-by-Step Procedure
-
Reactor Loading: In a glass liner, place a magnetic stir bar. Add the pinene substrate (e.g., 5.0 g, ~36.7 mmol) and the chosen heterogeneous catalyst (e.g., 0.5 g of 10% Pd/C or 5% Ru/Al₂O₃).[4]
-
Assembly: Place the liner inside the autoclave vessel and seal the reactor according to the manufacturer's instructions.
-
Purging: Connect the reactor to the hydrogen gas line. To ensure an inert atmosphere, purge the system by pressurizing with H₂ to ~150-200 psi and then carefully venting. Repeat this cycle four times.[4][7]
-
Reaction: After the final purge, pressurize the autoclave to the target pressure (e.g., 400 psi). Begin vigorous stirring. The reaction is often conducted at room temperature, as many catalysts are highly active under these mild conditions.[4] Monitor the reaction progress by observing the pressure drop (uptake of H₂) or by taking aliquots over time (if the reactor setup allows).
-
Reaction Completion & Cooldown: Once the reaction is complete (indicated by the cessation of H₂ uptake), stop the stirring. If the reaction was heated, allow the autoclave to cool to room temperature.
-
Depressurization: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Product Recovery: Open the autoclave and remove the liner. To separate the product from the solid catalyst, withdraw the liquid using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE). The resulting clear liquid is the pinane (B1207555) product mixture.
-
Catalyst Recycling: The recovered catalyst can be washed with a volatile solvent (like hexane (B92381) or ethanol), dried under vacuum, and reused for subsequent runs. The recyclability varies significantly with the catalyst and support; for instance, Pd/C has been shown to be recyclable over 10 times, whereas Ru/Al₂O₃ may show decreased activity upon reuse.[2][5]
4.4 Product Analysis
-
Conversion and Selectivity: The conversion of pinene and the selectivity towards cis- and trans-pinane are determined by Gas Chromatography-Mass Spectrometry (GC-MS).[4][7]
-
Sample Preparation: Dilute a small aliquot of the filtered product (e.g., 10 µL) in a suitable solvent (e.g., 1.5 mL of hexane) for GC-MS analysis.[7]
-
Identification: Identify the reactant and product peaks by comparing their retention times and mass spectra with those of authentic standards.
Conclusion
The solvent-free hydrogenation of pinenes is an efficient and environmentally friendly method for producing high-value pinanes. The choice of a heterogeneous catalyst, particularly the active metal and the support material, is critical for achieving high conversion and desired diastereoselectivity. Ru/Al₂O₃ stands out for its exceptional selectivity to this compound under mild, solvent-free conditions.[4][5] This protocol provides a robust framework for researchers to perform this reaction safely and effectively, contributing to the development of greener chemical processes.
References
- 1. Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High Cis-Selectivity Olefin Metathesis Using Ruthenium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for achieving high cis-(or Z-) selectivity in olefin metathesis reactions using specialized ruthenium catalysts. The development of C-H activated and N-heterocyclic carbene (NHC) chelated ruthenium complexes has enabled significant advancements in the stereocontrolled synthesis of alkenes, which are crucial components in many pharmaceuticals and advanced materials. These protocols are based on seminal works from the Grubbs research group and others who have pioneered the design and application of these catalysts.[1][2][3][4][5]
Application Notes
Traditionally, ruthenium-catalyzed olefin metathesis reactions favor the formation of the more thermodynamically stable trans-(or E-) isomer. However, by modifying the ligand sphere of the ruthenium center, it is possible to kinetically favor the formation of the cis-isomer. The key to achieving high cis-selectivity lies in the use of ruthenium catalysts with specific structural features, primarily C-H activated or chelated NHC ligands.[1][2][3] These features create a sterically demanding environment around the metal center, which influences the transition state of the metathesis reaction to favor the formation of the cis-alkene.
Key catalyst types for high cis-selectivity include:
-
C-H Activated Catalysts: These catalysts feature an intramolecular C-H bond activation of the NHC ligand, forming a chelate that restricts the geometry of the metathesis intermediates.[2]
-
Chelated NHC Catalysts: Similar to C-H activated systems, these catalysts possess a chelating NHC ligand that enforces a specific coordination geometry, leading to high Z-selectivity.[1][3]
The choice of catalyst, substrate, and reaction conditions (e.g., temperature) can significantly impact the cis-selectivity and overall reaction efficiency. The data presented in the following tables summarize the performance of various ruthenium catalysts in achieving high cis-selectivity in different metathesis reactions.
Data Presentation
Cross-Metathesis (CM) of Allylbenzene with cis-1,4-Diacetoxy-2-butene
| Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | E/Z Ratio | Reference |
| 4a | C6H6 | 23 | 1 | 91 | 0.35 | [1] |
| 4b | C6H6 | 23 | 1 | 92 | 0.12 | [1] |
| 1a | C6H6 | 23 | 1 | >98 | 2.50 | [1] |
| 1b | C6H6 | 23 | 1 | >98 | 2.80 | [1] |
Catalysts 4a and 4b are chelated ruthenium catalysts, while 1a and 1b are their non-chelated precursors.
Homodimerization of 1-Octene
| Catalyst | Ligand | Time (h) | Conversion (%) | Z-Selectivity (%) | Reference |
| 7 | Nitrato | 0.5 | >95 | 90 | [2] |
| 8 | Nitrato | 0.5 | >95 | 92 | [2] |
| 9 | Nitrato | 0.5 | >95 | 94 | [2] |
| 10 | Nitrato | 0.5 | >95 | 95 | [2] |
| 2 | Pivalate | 4 | ~80 | ~85 | [2] |
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
| Catalyst | Temperature (°C) | % cis | Reference |
| 2 | 25 | 88 | [4][5] |
| 2 | 0 | 96 | [4][5] |
| 1 | 25 | 58 | [4][5] |
Catalyst 2 is a C-H activated ruthenium catalyst, and catalyst 1 is a standard Grubbs-type catalyst.
Experimental Protocols
Protocol 1: Synthesis of a Chelated Ruthenium Catalyst for Z-Selective Olefin Metathesis
This protocol describes the synthesis of a chelated ruthenium catalyst via intramolecular C-H bond activation, adapted from Endo et al.[1][3]
Materials:
-
[H2IMesAdm]-RuCl2[=CH-o-(OiPr)C6H4] (precursor catalyst 1b)
-
Silver acetate (B1210297) (AgOAc)
-
Benzene (B151609) (anhydrous)
-
Pentane (B18724) (anhydrous)
-
Celite
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
Procedure:
-
In a nitrogen-filled glovebox, dissolve the precursor catalyst (1b) in anhydrous benzene.
-
Add a stoichiometric amount of silver acetate (AgOAc) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After 1 hour, filter the mixture through a pad of Celite to remove the silver chloride precipitate.
-
Wash the Celite pad with additional anhydrous benzene to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under vacuum.
-
Wash the resulting solid with anhydrous pentane to remove any non-polar impurities.
-
Dry the solid product under high vacuum to yield the chelated ruthenium catalyst (4b).
Protocol 2: cis-Selective Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
This protocol is adapted from Keitz et al. and describes the use of a C-H activated ruthenium catalyst for the cis-selective ROMP of norbornene.[4][5]
Materials:
-
C-H activated ruthenium catalyst (e.g., catalyst 2 from the data table)
-
Norbornene
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Nitrogen or Argon atmosphere
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the C-H activated ruthenium catalyst in anhydrous THF.
-
In a separate vial, dissolve norbornene in anhydrous THF.
-
To control the reaction temperature for higher cis-selectivity, cool the norbornene solution to 0 °C in an ice bath.
-
Initiate the polymerization by adding the required amount of the catalyst stock solution to the stirred monomer solution.
-
Allow the reaction to proceed for the desired amount of time (typically until a significant increase in viscosity is observed).
-
Quench the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration, wash with additional methanol, and dry under vacuum.
-
Determine the cis content of the polymer using 1H and 13C NMR spectroscopy.
Protocol 3: General Procedure for Z-Selective Cross-Metathesis
This is a general procedure for a Z-selective cross-metathesis reaction using a chelated ruthenium catalyst.
Materials:
-
Chelated ruthenium catalyst (e.g., catalyst 4b)
-
Olefin 1 (e.g., allylbenzene)
-
Olefin 2 (e.g., cis-1,4-diacetoxy-2-butene)
-
Anhydrous solvent (e.g., benzene or THF)
-
Internal standard for GC analysis (e.g., tridecane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a nitrogen-filled glovebox, add the chelated ruthenium catalyst to a reaction vial.
-
Add the desired anhydrous solvent to the vial.
-
Add the internal standard, followed by the two olefin substrates.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress and determine the conversion and E/Z ratio by gas chromatography (GC) analysis of aliquots taken from the reaction mixture at various time points.
-
Upon completion, the reaction can be quenched and the product purified by column chromatography.
Visualizations
Caption: Workflow for the synthesis of a chelated ruthenium catalyst.
Caption: Experimental workflow for cis-selective ROMP.
Caption: Simplified catalytic cycle for olefin metathesis.
References
- 1. Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cis-selective ring-opening metathesis polymerization with ruthenium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: cis-Pinane as a Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Pinane, a saturated bicyclic monoterpene, is a versatile and valuable precursor in the synthesis of a wide array of fragrance compounds. Derived from the hydrogenation of α-pinene, a major constituent of turpentine (B1165885) oil, this compound offers a chiral backbone that can be strategically functionalized to produce commercially significant aroma chemicals.[1] Its derivatives are integral to the fragrance industry, providing a spectrum of notes ranging from the fresh, floral scent of linalool (B1675412) to various woody and amber aromas. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of key fragrance compounds from this compound, intended for use by researchers in the field of fragrance chemistry and organic synthesis.
Data Presentation: Synthesis of Linalool from α-Pinene via this compound
The synthesis of linalool from α-pinene is a well-established four-step industrial process. The following tables summarize the key quantitative data for each step of this transformation.
Table 1: Hydrogenation of α-Pinene to this compound
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | α-Pinene Conversion (%) | This compound Selectivity (%) | Reference |
| Pd/C | 80 | 15 | 1-2 | >98 | High | [2] |
| Modified Nickel | 80-90 | 20-30 | 8-12 | >99 | >95 | |
| Ruthenium on Carbon | 50 | 150 | Several hours | 100 | 99 |
Table 2: Oxidation of this compound to Pinane (B1207555) Hydroperoxide
| Oxidant | Initiator | Temperature (°C) | Reaction Time (h) | Pinane Hydroperoxide Content in Crude Product (%) | Reference |
| Air/Oxygen | AIBN | 110-115 | 8 | Not Specified | [2] |
| Air | Catalyst | <110 | 25 | 45-50 | [3] |
| Oxygen | AIBN | 110-115 | 8 | Not Specified |
Table 3: Reduction of Pinane Hydroperoxide to cis-Pinanol
| Reducing Agent | Catalyst | Solvent | Product | Notes | Reference |
| Hydrogen | Pd/C | Crude Pinane Hydroperoxide Solution | cis-Pinanol | The reaction is monitored until the peroxide is fully consumed. | [2] |
| Sodium Sulfite (B76179) | None | Aqueous Solution | cis-Pinanol | A common industrial method for the reduction of hydroperoxides. | [4] |
Table 4: Pyrolysis of cis-Pinanol to Linalool
| Temperature (°C) | Residence Time (s) | Conversion of cis-Pinanol (%) | Linalool Selectivity (%) | Linalool Yield (%) | Notes | Reference |
| 350-600 | 0.6-0.8 | Varies with temperature | Varies with temperature | Varies with temperature | Linalool is unstable at high temperatures and can decompose. | [5][6] |
| 500-650 | Not Specified | High | Moderate | Not Specified | Decomposition of linalool to hydroxyolefins (HOL) can occur. | [7] |
| 485-590 | Not Specified | 7-97 | Varies | Varies | [8] |
Experimental Protocols
Protocol 1: Synthesis of Linalool from α-Pinene
This process involves four main steps: hydrogenation, oxidation, reduction, and pyrolysis.
Step 1: Hydrogenation of α-Pinene to this compound
-
Objective: To selectively hydrogenate the double bond of α-pinene to yield this compound.
-
Materials:
-
α-Pinene
-
Palladium on carbon (Pd/C) catalyst (10% by mass)
-
Hydrogen gas
-
-
Apparatus: High-pressure reactor (autoclave).
-
Procedure:
-
Charge the high-pressure reactor with α-pinene and the Pd/C catalyst.
-
Flush the reactor three times with hydrogen gas to remove any air.
-
Heat the mixture to 80°C and pressurize with hydrogen to 15 bar.[2]
-
Monitor the reaction by gas chromatography (GC) until the conversion of α-pinene is greater than 98%.[2]
-
Cool the reactor, carefully vent the excess hydrogen, and filter the catalyst from the reaction mixture.
-
The resulting product is crude pinane with a high cis-isomer content.
-
-
Purification: The crude pinane can be purified by fractional distillation to separate the cis- and trans-isomers.[9]
Step 2: Oxidation of this compound to Pinane Hydroperoxide
-
Objective: To oxidize this compound to this compound hydroperoxide.
-
Materials:
-
This compound (from Step 1)
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Air or oxygen
-
-
Apparatus: Reaction vessel with a stirrer and a gas inlet.
-
Procedure:
-
In the reaction vessel, combine this compound and a catalytic amount of AIBN.[2]
-
Heat the mixture to 110-115°C.[2]
-
Bubble air or oxygen through the solution for approximately 8 hours.[2]
-
Monitor the formation of pinane hydroperoxide using titration or other appropriate analytical techniques.
-
Caution: Peroxides are potentially explosive. It is recommended to proceed directly to the next step without isolating the crude pinane hydroperoxide.[2]
-
Step 3: Reduction of Pinane Hydroperoxide to cis-Pinanol
-
Objective: To reduce the pinane hydroperoxide to cis-pinanol.
-
Method A: Catalytic Hydrogenation
-
Materials:
-
Crude pinane hydroperoxide solution (from Step 2)
-
Palladium on carbon (Pd/C) catalyst
-
-
Procedure:
-
Carefully add the Pd/C catalyst to the crude pinane hydroperoxide solution.
-
Hydrogenate the mixture until the peroxide is fully consumed, which can be monitored using peroxide test strips.[2]
-
-
-
Method B: Sodium Sulfite Reduction
-
Materials:
-
Crude pinane hydroperoxide solution (from Step 2)
-
Aqueous sodium sulfite solution (10%)
-
-
Procedure:
-
Wash the crude pinane hydroperoxide solution with an aqueous 10% sodium sulfite solution to reduce the hydroperoxide.[4]
-
Separate the organic layer containing the cis-pinanol.
-
-
-
Purification: The crude cis-pinanol can be purified by fractional distillation.[10]
Step 4: Pyrolysis of cis-Pinanol to Linalool
-
Objective: To thermally isomerize cis-pinanol to linalool.
-
Apparatus: Pyrolysis apparatus consisting of a feed pump, a heated tube reactor (packed with an inert material), and a cold trap.
-
Procedure:
-
Heat the reactor to a temperature in the range of 450-600°C.[2]
-
Feed the purified cis-pinanol into the hot reactor at a controlled rate to achieve a short residence time (e.g., 0.6-0.8 seconds).[5]
-
The vaporized product is collected in the cold trap.
-
The crude linalool is then purified by fractional distillation to separate it from unreacted pinanol and by-products.[2]
-
Protocol 2: Synthesis of other Fragrance Compounds from this compound Derivatives
This compound and its derivatives can be used to synthesize a variety of other fragrance compounds with different scent profiles.
Synthesis of Dihydromyrcene
Dihydromyrcene is an important intermediate for the synthesis of other fragrance chemicals.
-
Objective: To isomerize this compound to dihydromyrcene.
-
Procedure: The pyrolysis of this compound at 550–600 °C yields 3,7-dimethyl-1,6-octadiene (dihydromyrcene).[11] It is crucial to have a high selectivity for the cis-isomer during the initial hydrogenation to minimize the formation of by-products.[11]
Synthesis of Woody and Floral Ketones
Chlorooxidation of cis- and trans-pinanols can lead to novel chloroketones which serve as precursors to fragrance compounds with woody and floral notes.
-
Objective: To synthesize alkoxy ketones with floral and woody notes.
-
General Procedure:
-
This compound is reacted with hypochlorous acid (HOCl) to form a chloroketone.
-
This chloroketone is then reacted with a primary alcohol under phase-transfer catalysis conditions to yield the desired alkoxy ketone.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Thermal Behavior of Pinan-2-ol and Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lct.ugent.be [lct.ugent.be]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chimia.ch [chimia.ch]
Troubleshooting & Optimization
Technical Support Center: Improving Selectivity in the Catalytic Hydrogenation of α-Pinene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of α-pinene. Our goal is to help you overcome common experimental challenges and enhance the selectivity of your reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the catalytic hydrogenation of α-pinene, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Conversion Rate | 1. Inactive Catalyst: The catalyst may be old, oxidized, or poisoned.[1] 2. Catalyst Poisoning: Impurities in the α-pinene feedstock, such as sulfur compounds, can deactivate the catalyst.[2] 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the specific catalyst and reaction conditions.[3] 4. Poor Mass Transfer: Inefficient mixing can limit the contact between the catalyst, substrate, and hydrogen. | 1. Use a fresh batch of catalyst. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[1] 2. Purify the α-pinene feedstock to remove potential catalyst poisons.[2] 3. Increase the hydrogen pressure according to literature recommendations for your chosen catalyst.[3][4] 4. Improve stirring or agitation to ensure a homogenous reaction mixture. The use of sonication can also enhance mass transfer.[5] |
| Low Selectivity to cis-Pinane | 1. Inappropriate Catalyst: The choice of metal and support significantly influences selectivity. For instance, the selectivity toward this compound often follows the order: Ru > Rh > Pt > Pd.[5] 2. Suboptimal Reaction Temperature: Higher temperatures can sometimes decrease selectivity.[2] 3. Isomerization of α-Pinene: Side reactions, such as isomerization to camphene (B42988), can occur, reducing the yield of the desired product.[6] | 1. Select a catalyst known for high this compound selectivity, such as Ruthenium (Ru) on a suitable support (e.g., carbon or alumina).[4][5] 2. Optimize the reaction temperature. Lower temperatures often favor the formation of this compound.[2] 3. Employ reaction conditions that minimize isomerization. This can include careful selection of the catalyst and reaction temperature. |
| Inconsistent Results | 1. Variable Catalyst Activity: The activity of the catalyst can vary between batches. 2. Inconsistent Feedstock Purity: The purity of the α-pinene can differ between suppliers or batches.[2] 3. Lack of Control Over Reaction Parameters: Minor variations in temperature, pressure, or reaction time can impact the outcome. | 1. Characterize each new batch of catalyst to ensure consistent performance. 2. Analyze the purity of the α-pinene feedstock before each experiment. 3. Maintain precise control over all reaction parameters using calibrated equipment. |
| Difficulty in Catalyst Recovery and Reuse | 1. Leaching of the Metal: The active metal may leach from the support into the reaction mixture.[5] 2. Mechanical Degradation of the Catalyst: The catalyst support may break down during the reaction or recovery process. | 1. Choose a catalyst with strong metal-support interactions to minimize leaching. An extremely low leaching rate of Ru has been confirmed in some systems.[5] 2. Handle the catalyst carefully during recovery and consider using more robust support materials. Some catalysts, like Ru/C, have been successfully recycled multiple times.[5] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for achieving high selectivity to this compound?
Ruthenium (Ru)-based catalysts have demonstrated excellent selectivity for the hydrogenation of α-pinene to this compound.[4][5] Specifically, Ru on a carbon support (Ru/C) and Ru on alumina (B75360) (Ru/Al₂O₃) have been reported to achieve up to 99-100% selectivity for this compound under optimized conditions.[5] The general trend for selectivity towards this compound with different noble metal catalysts is Ru > Rh > Pt > Pd.[5]
Q2: What is the effect of the catalyst support on the reaction?
The support can have a significant chemical effect on the catalyst's activity and selectivity.[5] For instance, alumina (Al₂O₃) has been shown to have a beneficial effect on the activity of Ru catalysts.[5] The choice of support can also influence the stability and reusability of the catalyst.
Q3: How do reaction conditions such as temperature and pressure influence selectivity?
Generally, lower reaction temperatures and longer reaction times favor the formation of this compound.[2] For example, hydrogenating α-pinene at temperatures between 50-80°C can yield high selectivity for this compound.[2] While hydrogen pressure is crucial for the reaction to proceed, some studies suggest it may not have a significant effect on the cis/trans selectivity.[2]
Q4: Can the hydrogenation of α-pinene be performed without a solvent?
Yes, solvent-free (neat) hydrogenation of α-pinene has been successfully demonstrated.[5] This approach is environmentally friendly and can simplify product purification.
Q5: Are there any additives that can improve the reaction rate?
The addition of a small amount of Na₂CO₃ has been shown to significantly increase the reaction rate in certain systems, particularly with Ru nanocatalysts in aqueous micellar nanoreactors.[7]
Q6: How can I analyze the products of the reaction to determine conversion and selectivity?
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques used to determine the conversion of α-pinene and the selectivity for different products like this compound and trans-pinane.[5]
Data Presentation
The following tables summarize quantitative data from various studies on the catalytic hydrogenation of α-pinene.
Table 1: Comparison of Different Catalysts for α-Pinene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (psi) | Solvent | Conversion (%) | This compound Selectivity (%) | Reference |
| Ru/C | Carbon | Room Temp | 400 | None | 100 | 99 | [5] |
| Ru/Al₂O₃ | Alumina | Room Temp | 400 | None | 100 | 99-100 | [5] |
| Pd/C | Carbon | Room Temp | 400 | None | 100 | 72-89 | [5] |
| Pt/C | Carbon | Room Temp | 400 | None | 100 | ~91 | [5] |
| Rh/C | Carbon | Room Temp | 400 | None | 100 | >90 | [5] |
| Ni-B/KIT-6 | KIT-6 | 80 | 1.0 MPa | Water | 99.0 | 98.5 | [8] |
Table 2: Effect of Reaction Conditions on Hydrogenation over Pd/Al₂O₃
| Temperature | Pressure (psi) | Activation | Conversion (%) | This compound Selectivity (%) | Reference |
| Room Temp | 400 | None | 100 | ~72 | [5] |
| 80°C | 400 | Heating | 100 | ~68 | [5] |
| Room Temp | 400 | Sonication | 100 | ~75 | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the selective hydrogenation of α-pinene.
Protocol 1: Solvent-Free Hydrogenation of α-Pinene using Ru/C
Objective: To achieve high selectivity to this compound using a Ruthenium on carbon catalyst in a solvent-free system.
Materials:
-
α-pinene (≥98% purity)
-
5% Ru/C catalyst
-
High-pressure autoclave (e.g., 45 mL) with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Place 5 g of α-pinene and 0.5 g of 5% Ru/C catalyst into the glass liner of the autoclave.[5]
-
Seal the autoclave and purge it four times with hydrogen gas at 200 psi to remove any air.[5]
-
Pressurize the autoclave with hydrogen to 400 psi.[5]
-
If using sonication for activation, place the autoclave in an ultrasonic bath.
-
Commence stirring at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Once the reaction is complete (typically 100% conversion of α-pinene), carefully vent the excess hydrogen.
-
Recover the catalyst by filtration or centrifugation for potential reuse.
-
Analyze the final product mixture to determine the selectivity for this compound.
Protocol 2: Hydrogenation of α-Pinene with Ru Nanocatalysts in an Aqueous Micellar System
Objective: To perform the hydrogenation in an environmentally friendly aqueous system with high selectivity.
Materials:
-
α-pinene
-
Ruthenium(III) chloride (RuCl₃)
-
D-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS-1000)
-
Sodium carbonate (Na₂CO₃) (optional)
-
Deionized water
-
Stainless steel reactor
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: In the stainless steel reactor, dissolve 2.0 mg of RuCl₃ and the appropriate amount of TPGS-1000 (e.g., to make a 0.5% solution) in 2 mL of water.[9]
-
Stir the mixture at 25°C for 10 minutes.[9]
-
Seal the reactor, purge with H₂, and then pressurize to 0.5 MPa with H₂.[9]
-
Heat the reactor to 50°C in a water bath and stir for 1 hour to form the Ru(0) nanoparticles.[9]
-
Cool the reactor to room temperature and vent.
-
Hydrogenation: Add 0.2730 g of α-pinene to the prepared catalyst solution. If desired, add a small amount of Na₂CO₃.[7][9]
-
Seal the reactor, purge with H₂, and then pressurize to 0.5 MPa with H₂.[9]
-
Place the reactor in a 50°C water bath and stir for 1.5 hours.[9]
-
After the reaction, extract the product with ethyl acetate (B1210297) for GC analysis.[9]
Visualizations
Diagram 1: Reaction Pathway for α-Pinene Hydrogenation
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. WO2002072508A1 - HYDROGENATION OF α-PINENE - Google Patents [patents.google.com]
- 3. Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4310714A - Hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 5. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 6. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective hydrogenation of α-pinene to this compound over Ru nanocatalysts in aqueous micellar nanoreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of cis-Pinane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-pinane. The primary focus is on addressing common side reactions and optimizing reaction conditions to achieve high yield and selectivity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the hydrogenation of α-pinene or β-pinene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Pinene | 1. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity.[1] 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the chosen catalyst and reaction temperature.[1] 3. Low Reaction Temperature: The temperature may not be optimal for the catalytic activity.[1] 4. Poor Mixing: Inefficient stirring may lead to poor contact between the catalyst, substrate, and hydrogen. | 1. Catalyst Management: - Ensure the catalyst is fresh or properly activated. - Increase the catalyst loading. - If reusing the catalyst, ensure it has been properly recovered and handled to prevent deactivation.[1] 2. Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the equipment. A typical pressure range is 400-500 psi.[1] 3. Adjust Temperature: Increase the reaction temperature in increments. However, be aware that higher temperatures can sometimes decrease selectivity.[1] 4. Improve Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous. |
| Low Selectivity for this compound (High trans-Pinane Content) | 1. Catalyst Choice: The catalyst used has a significant impact on stereoselectivity. Palladium (Pd) catalysts tend to be less selective than Ruthenium (Ru) or Rhodium (Rh) catalysts.[1] 2. Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable trans-isomer. 3. Prolonged Reaction Time: Extended reaction times can lead to isomerization.[2] 4. Acidic Impurities: Traces of acid can catalyze the isomerization of this compound to trans-pinane, especially during workup or distillation.[3] | 1. Select an Appropriate Catalyst: For high cis-selectivity, Ru-based catalysts (e.g., Ru/C, Ru/Al₂O₃) are often preferred.[1][4] Nickel-based catalysts can also provide good selectivity.[2] 2. Optimize Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. Room temperature is often suitable for many catalysts.[1] 3. Monitor Reaction Progress: Use GC-MS to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction and isomerization.[1] 4. Neutralize Before Purification: Wash the crude product with a mild base (e.g., dilute sodium bicarbonate solution) to remove any acidic residues before distillation.[3] |
| Presence of Unreacted α-Pinene Isomers | 1. Isomerization of Starting Material: Some catalysts, particularly at elevated temperatures, can cause the isomerization of α-pinene to other isomers that may be hydrogenated at different rates.[1] | 1. Use a More Selective Catalyst: Catalysts like Ru/C with sonication have been shown to reduce isomerization.[1] 2. Lower Reaction Temperature: Perform the hydrogenation at a lower temperature to minimize isomerization of the starting material. |
| Formation of Oxidation Products | 1. Presence of Oxygen: Air leaks in the reaction setup can lead to the oxidation of pinane (B1207555), especially at elevated temperatures.[3] | 1. Ensure an Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[3] 2. Use Degassed Solvents: If a solvent is used, ensure it is degassed prior to use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the catalytic hydrogenation of α-pinene or β-pinene.[5] This is due to the high availability and low cost of pinenes from renewable sources like turpentine.[6]
Q2: Which catalyst provides the highest selectivity for this compound?
A2: Ruthenium (Ru) based catalysts, such as Ru supported on carbon (Ru/C) or alumina (B75360) (Ru/Al₂O₃), have demonstrated very high selectivity for this compound, often exceeding 98%.[1][7] Modified nickel catalysts have also been reported to achieve high cis-selectivity.[2]
Q3: How can I separate this compound from trans-pinane?
A3: The most effective laboratory-scale method for separating cis- and trans-pinane isomers is fractional distillation under reduced pressure (vacuum distillation).[3] This technique is necessary because their boiling points are very close.
Q4: What are the typical reaction conditions for the hydrogenation of α-pinene to this compound?
A4: Typical conditions involve reacting α-pinene with hydrogen gas in the presence of a heterogeneous catalyst. Pressures can range from 200 to 500 psi, and temperatures can vary from room temperature to 100°C, depending on the catalyst used.[1] Solvent-free (neat) conditions are often employed.[1]
Q5: Can the catalyst be reused?
A5: Many heterogeneous catalysts, such as Pd/C and Ru/C, can be recovered by filtration and reused for multiple cycles with minimal loss of activity and selectivity.[1]
Experimental Protocols
Protocol 1: Selective Hydrogenation of α-Pinene using Ru/Al₂O₃
This protocol is based on a highly selective method for the synthesis of this compound.[1]
Materials:
-
α-pinene
-
5% Ru/Al₂O₃ catalyst
-
High-pressure autoclave with a magnetic stirrer
-
Hydrogen gas (high purity)
-
Celite or a similar filter aid
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Place 5 g of α-pinene and 0.5 g of 5% Ru/Al₂O₃ catalyst into the glass liner of a 45 mL autoclave equipped with a stirring bar.[1]
-
Seal the autoclave and purge the system with hydrogen gas four times (up to 200 psi) to remove any air.
-
Pressurize the autoclave with hydrogen to 400 psi.[1]
-
Begin stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by taking small samples periodically and analyzing them by GC-MS. The reaction is typically complete when no further change in the product composition is observed.
-
Once the reaction is complete, carefully vent the hydrogen from the autoclave.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate contains the pinane products with a high proportion of the cis-isomer. Further purification can be achieved by vacuum distillation if required.
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of Pinenes
| Catalyst | Support | Substrate | Conversion (%) | This compound Selectivity (%) | Reference |
| Pd | Carbon | α-pinene | >99 | 72-89 | [1] |
| Pt | Carbon | α-pinene | 92-100 | 81-95 | [1] |
| Rh | Carbon | α-pinene | 92-100 | 81-95 | [1] |
| Ru | Alumina | α-pinene | 100 | 99-100 | [1] |
| Ru | Carbon (with sonication) | α-pinene | 100 | 99 | [1] |
| Ni (modified) | - | α-pinene | >99 | >95 | [8] |
Visualizations
Diagram 1: Synthetic Pathway and Side Reactions
References
- 1. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 2. US4018842A - Selective hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Preparation of this compound via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CN1054595C - Catalytic hydrogenation process preparing this compound from pinene - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale Production of cis-Pinane
Welcome to the Technical Support Center for the Industrial Scale Production of cis-Pinane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound on a large scale. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
A1: The primary industrial method for synthesizing this compound is the catalytic hydrogenation of α-pinene or β-pinene.[1] These pinenes are the main components of turpentine (B1165885) oil, a renewable feedstock.[1] The process typically employs a heterogeneous catalyst to achieve high conversion and selectivity for the desired cis-isomer.[2]
Q2: Which catalysts are most effective for achieving high selectivity to this compound?
A2: Ruthenium (Ru) based catalysts have demonstrated the highest selectivity for this compound.[2][3] Specifically, ruthenium on an alumina (B75360) (Ru/Al₂O₃) support has been shown to be highly active and selective for the hydrogenation of both α- and β-pinene to this compound under mild conditions.[2] Palladium (Pd), Platinum (Pt), and Nickel (Ni) catalysts are also used, but generally exhibit lower selectivity for the cis-isomer compared to Ruthenium.[2][4] The selectivity trend is typically Ru > Rh > Pt > Pd.[2]
Q3: What are the typical reaction conditions for the hydrogenation of pinenes to this compound?
A3: Typical reaction conditions vary depending on the catalyst used. For Ruthenium catalysts, mild conditions such as room temperature and a hydrogen pressure of around 400 psi (approx. 2.76 MPa) can be effective.[2] For Nickel-based catalysts, higher temperatures (80-120°C) and pressures (2.0-3.0 MPa) are often employed.[1][4] The reaction can be carried out solvent-free or in a solvent like water.[2][4]
Q4: How can cis- and trans-Pinane isomers be separated on an industrial scale?
A4: The separation of cis- and trans-Pinane isomers is challenging due to their very close boiling points. The most common method employed on both laboratory and industrial scales is fractional distillation under reduced pressure (vacuum distillation).[5] This technique lowers the boiling points of the isomers, which helps to prevent thermal degradation and potential isomerization during separation. The efficiency of the separation is highly dependent on the number of theoretical plates in the distillation column. Other potential methods, though less common for pinane (B1207555), include azeotropic distillation and the use of molecular sieves.[6]
Q5: What are the main uses of this compound?
A5: this compound is a valuable intermediate in the chemical industry. It is primarily used in the synthesis of other important fragrance and flavor compounds, such as linalool.[7] It is also a precursor for the production of pinane hydroperoxides, which are used as initiators in polymerization processes.[7]
Troubleshooting Guide
Issue 1: Low Conversion of Pinene
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Check Catalyst Quality: Ensure the catalyst has not been deactivated by improper storage or handling. - Increase Catalyst Loading: Incrementally increase the catalyst amount to see if conversion improves. - Catalyst Activation: Some catalysts, like Ru/C, may require an activation step such as sonication to become fully active.[2] |
| Insufficient Hydrogen Pressure | - Verify Pressure: Ensure the hydrogen pressure is at the recommended level for the specific catalyst and reaction temperature. Insufficient pressure can lead to incomplete hydrogenation.[4] |
| Low Reaction Temperature | - Increase Temperature: Gradually increase the reaction temperature within the recommended range. Higher temperatures generally increase reaction rates, but can negatively impact selectivity.[2] |
| Short Reaction Time | - Monitor Reaction Progress: Use Gas Chromatography (GC) to monitor the reaction over time to determine the optimal duration for complete conversion.[2] |
| Catalyst Poisoning | - Feedstock Purity: Ensure the pinene feedstock is free from catalyst poisons such as sulfur compounds or carbon monoxide.[8][9] - Purify Feedstock: If impurities are suspected, purify the starting material before the reaction. |
Issue 2: Low Selectivity for this compound (High trans-Pinane Content)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Choice | - Switch to a More Selective Catalyst: Ruthenium-based catalysts, particularly Ru/Al₂O₃, generally offer the highest selectivity for this compound.[2] |
| High Reaction Temperature | - Lower Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable trans-isomer. Operating at lower temperatures can improve cis-selectivity.[10] |
| Prolonged Reaction Time | - Optimize Reaction Time: While longer reaction times can increase conversion, they may also lead to isomerization to the trans-product. Monitor the cis/trans ratio over time to find the optimal endpoint.[10] |
| Incorrect Catalyst Support | - Choose an Appropriate Support: The catalyst support can influence selectivity. For Ruthenium, alumina has shown beneficial effects on cis-selectivity compared to carbon in some cases.[2] |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Poisoning | - Identify and Remove Poisons: Common poisons include sulfur, carbon monoxide, and certain metals.[8][9][11] Analyze the feedstock and hydrogen stream for impurities. - Use a Guard Bed: Install a guard bed to remove poisons before the feed reaches the catalyst. |
| Coking/Fouling | - Optimize Reaction Conditions: High temperatures can lead to the formation of carbonaceous deposits (coke) on the catalyst surface.[11] Operate at the lowest effective temperature. - Catalyst Regeneration: If coking occurs, the catalyst may be regenerated. |
| Sintering | - Control Temperature: High reaction temperatures can cause the metal particles of the catalyst to agglomerate (sinter), reducing the active surface area.[11] Maintain strict temperature control. |
| Leaching | - Use a Robust Catalyst: Ensure the active metal is strongly bound to the support to prevent it from leaching into the reaction mixture. |
Issue 4: Isomerization during Purification
| Potential Cause | Troubleshooting Steps |
| High Distillation Temperature | - Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point and minimizes the risk of thermally induced isomerization.[5] |
| Acidic Impurities | - Neutralize Crude Product: Wash the crude pinane mixture with a mild base (e.g., sodium bicarbonate solution) followed by water to remove any acidic residues before distillation.[5] |
| Oxidation | - Distill Under Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation at high temperatures.[5] |
Quantitative Data
Table 1: Comparison of Catalysts for Pinene Hydrogenation
| Catalyst | Support | Substrate | Conversion (%) | This compound Selectivity (%) | Reaction Conditions | Reference |
| Ru | Alumina | α-pinene | 100 | 98 | RT, 400 psi H₂ | [2] |
| Ru | Alumina | β-pinene | 100 | 100 | RT, 400 psi H₂ | [2] |
| Ru | Carbon (with sonication) | α-pinene | 100 | 99 | RT, 400 psi H₂ | [2] |
| Ru/MF@MN | Mesoporous Silica (B1680970) | α-pinene | 99.9 | 98.9 | 35°C, 2 MPa H₂, 1h, in water | [12] |
| Ni-based (amphiphilic) | N-doped Carbon@Mesoporous Silica | α-pinene | 99.7 | 95.1 | 120°C, 3 MPa H₂, 3h, in water | [4] |
| Pd | Carbon | α-pinene | 100 | 72-89 | Not specified | [3] |
| Pt | Carbon | α-pinene/β-pinene | - | Lower than Ru and Rh | RT, 400 psi H₂ | [2] |
| Rh | Carbon | α-pinene/β-pinene | - | Lower than Ru | RT, 400 psi H₂ | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of α-Pinene using Ru/Al₂O₃
This protocol is adapted from a solvent-free hydrogenation procedure.[2]
Materials:
-
α-pinene (or β-pinene)
-
5% Ru/Al₂O₃ catalyst
-
High-pressure autoclave with a glass liner and magnetic stirrer
-
Hydrogen gas (high purity)
-
Celite for filtration
Procedure:
-
In a 45 mL autoclave with a glass liner and a stirring bar, add 5 g of pinene and 0.5 g of 5% Ru/Al₂O₃ catalyst.
-
Seal the autoclave and purge it four times with hydrogen gas (at 200 psi) to remove any air.
-
Pressurize the autoclave to 400 psi with hydrogen.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) until the pinene is fully converted.
-
Once the reaction is complete, carefully vent the hydrogen from the autoclave.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The resulting liquid is a mixture of cis- and trans-pinane, which can be purified by fractional distillation.
Protocol 2: Analysis of cis- and trans-Pinane by GC-MS
This is a general protocol for the analysis of pinane isomers. The exact parameters may need to be optimized for your specific instrument.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
A suitable capillary column (e.g., HP-5MS, 5% phenyl methylpolysiloxane)
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Hold at 150°C for 5 minutes
-
-
Data Acquisition: Monitor the total ion chromatogram. The trans-isomer typically has a slightly shorter retention time than the cis-isomer.[13]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-200
-
Identification: The mass spectra of cis- and trans-pinane are very similar, with a molecular ion peak at m/z 138. Identification is primarily based on retention time comparison with authentic standards.[13]
Visualizations
Caption: Proposed mechanism for the stereoselective hydrogenation of α-pinene.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 3. rsc.org [rsc.org]
- 4. Aqueous-phase hydrogenation of α-pinene to this compound using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 9. youtube.com [youtube.com]
- 10. US4310714A - Hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. Preparation of this compound via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for cis-Pinane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of cis-pinane. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of α-pinene or β-pinene, which are abundant and renewable terpenes derived from turpentine.[1][2][3] This reaction involves the addition of hydrogen across the double bond of the pinene molecule to form the saturated pinane (B1207555) structure.
Q2: Which catalysts are most effective for achieving high selectivity towards this compound?
The choice of catalyst is critical for maximizing the yield of the cis-isomer over the trans-isomer. Both noble and non-noble metal catalysts are used:
-
Noble Metal Catalysts : Ruthenium (Ru) based catalysts generally show the highest selectivity for this compound.[4][5] The typical order of selectivity among noble metals is Ru > Rh > Pt > Pd.[4][5] For instance, Ru supported on alumina (B75360) (Ru/Al₂O₃) has demonstrated excellent activity and selectivity (99–100%) even under mild conditions like room temperature and 400 psi of H₂.[4][5]
-
Non-Noble Metal Catalysts : Nickel-based catalysts, such as Raney Nickel or supported nickel, are also widely used and can provide high conversion and good selectivity.[1][6][7] Modifying nickel catalysts, for example by coating them with an ionic liquid layer, can significantly enhance selectivity for this compound to over 98%.[8]
Q3: What is the role of the catalyst support material?
The support material can significantly influence the catalyst's activity and selectivity. Alumina (Al₂O₃) has been shown to have a beneficial chemical effect on the activity of Ruthenium catalysts.[4][5] Other common supports include activated carbon (C) and silica (B1680970) (SiO₂).[4] For example, Ru/C was found to be inactive for the hydrogenation of pinenes under standard conditions but became highly active and selective (99% for this compound) after sonication.[4][5]
Q4: What are the typical reaction conditions (temperature, pressure) for this synthesis?
Reaction conditions can be optimized to balance reaction rate and selectivity:
-
Temperature : The reaction can be performed over a wide temperature range, from room temperature up to 120°C.[4][6] Lower temperatures often favor higher selectivity for the cis-isomer but may lead to longer reaction times.[9]
-
Pressure : Hydrogen pressure typically ranges from 2.0 to 5.0 MPa (approximately 290 to 725 psi).[6][10][11] High H₂ pressure generally increases the reaction rate and can lead to high conversion.[10]
-
Solvent : The hydrogenation can be performed without a solvent ("neat")[4] or in various solvents, including water, which aligns with green chemistry principles.[6][12]
Q5: Can the catalyst be recycled and reused?
Yes, many catalytic systems for pinane synthesis are designed for recyclability. For example, Pd/C and Pd/alumina catalysts have been successfully recycled over 10 times while maintaining their efficiency.[4] Catalysts with magnetic nanoparticles can also be easily recovered using an external magnetic field and have shown consistent performance over multiple cycles.
Troubleshooting Guide
Q6: My reaction shows low or no conversion of α-pinene. What could be the cause?
-
Inactive Catalyst : Some catalysts require an activation step. For example, Ru/C may be inactive unless treated with sonication before the reaction.[4][5] Ensure your chosen catalyst is properly prepared and activated according to the protocol.
-
Catalyst Poisoning : The α-pinene starting material must be free of impurities, particularly sulfur compounds, which are known to poison (deactivate) hydrogenation catalysts.[9]
-
Insufficient Hydrogen Pressure/Leaks : Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction.
-
Inadequate Mixing : In a heterogeneous catalytic system, efficient mixing is crucial for contact between the reactants, hydrogen gas, and the solid catalyst. Ensure the stirring rate is sufficient.
Q7: The selectivity for this compound is low, and I am forming a high percentage of trans-pinane. How can I improve this?
-
Suboptimal Catalyst : The catalyst has the most significant impact on stereoselectivity. As noted, Ruthenium-based catalysts generally offer the highest cis-selectivity.[4] Palladium (Pd) catalysts tend to produce a higher proportion of the trans-isomer.[4]
-
Reaction Temperature is Too High : Higher temperatures can sometimes reduce the selectivity for the cis-isomer.[4][9] Try running the reaction at a lower temperature, such as room temperature, even if it requires a longer reaction time.
-
Catalyst Modifier : The stereoselectivity of nickel catalysts can be significantly improved by inactivating a fraction of the reactive surfaces with a catalyst modifier, such as a halogen-containing agent.[9] This approach can suppress the formation of trans-pinane.
Q8: I am observing byproducts other than cis- and trans-pinane. What are they and how can I avoid them?
The most common side reaction is the isomerization of the starting material, α-pinene, into other terpenes like camphene.[13] To minimize this, ensure that the catalyst is selective for hydrogenation over isomerization. Additionally, keeping the reaction temperature controlled can help prevent thermally induced rearrangements of pinane itself.[14]
Q9: How can I effectively separate this compound from trans-pinane after the reaction?
Separating the cis and trans isomers is challenging because their boiling points are very close, making simple fractional distillation inefficient.[9] While specialized distillation columns with a high number of theoretical plates can be used, complete separation is difficult.[15] Therefore, optimizing the reaction for high stereoselectivity is the most effective strategy to obtain pure this compound.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the hydrogenation of α-pinene to provide a clear comparison of different reaction conditions.
Table 1: Performance of Noble Metal Catalysts
| Catalyst | Support | Temperature (°C) | H₂ Pressure (psi) | Time (h) | Conversion (%) | This compound Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ru | Al₂O₃ | Room Temp. | 400 | - | 100 | 99-100 | [4][5] |
| Ru | Carbon | Room Temp. | 400 | 96 | 100 | 99 | [4] |
| Ru/MF@MN | Mesoporous Silica | 35 | 290 (2 MPa) | 1 | 99.9 | 98.9 | [12] |
| Rh | Al₂O₃ | Room Temp. | 400 | - | 100 | 95 | [4] |
| Pt | Carbon | Room Temp. | 400 | - | 100 | 91 | [4] |
| Pd | Carbon | Room Temp. | 400 | - | 100 | 68 | [4] |
Note: Ru/C required sonication for activation.
Table 2: Performance of Non-Noble Metal Catalysts
| Catalyst | Support/Modifier | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | This compound Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ni/N-C@MS | Mesoporous Silica | 120 | 3.0 | 3 | 99.7 | 95.1 | [6] |
| Ni | DF3C with Ionic Liquid | 100 | 5.0 | 3 | >99 | >98 | [8][10] |
| Nanometer Ni | None | 90 | 4.0 | - | 100 | 94.3 | [7] |
| Skeleton Ni | Modified with NiCl₂ | 80-90 | 2.0-3.0 | 8-12 | >99 | 95.9-96.8 | [1] |
| Skeleton Ni | Fixed-Bed Reactor | 120 | 2.0 | - | 99.3 | 92.6 |[11] |
Experimental Protocols
Protocol 1: Hydrogenation of α-Pinene using Ru/Al₂O₃ (High Selectivity Method)
This protocol is based on a highly selective, solvent-free method.[4][5]
-
Reactor Preparation : Add the α-pinene substrate and the Ru/Al₂O₃ catalyst to a high-pressure autoclave.
-
Purging : Seal the autoclave and purge the system with hydrogen gas four times (pressurize to 200 psi then vent) to remove any air.
-
Pressurization : After purging, pressurize the autoclave with hydrogen to the final reaction pressure of 400 psi.
-
Reaction : Begin stirring the mixture at room temperature. The reaction is typically fast and should be monitored for hydrogen uptake.
-
Monitoring : The reaction progress can be monitored by taking small aliquots at intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the selectivity towards this compound.
-
Workup : Once the reaction is complete (no further change in product composition), carefully vent the excess hydrogen from the autoclave.
-
Isolation : Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. The filtrate contains the pinane product, which can be further purified if necessary.
Protocol 2: Hydrogenation of α-Pinene in an Aqueous Medium using Ni/N-C@MS
This protocol describes a greener synthesis using a non-noble metal catalyst in water.[6]
-
Reactor Loading : In a high-pressure autoclave, combine 1.0 g of α-pinene, 50 mg of the amphiphilic Ni/N-C@MS catalyst, and 4 mL of water.
-
Purging and Pressurization : Seal the reactor, purge several times with H₂, and then pressurize to 3.0 MPa (approx. 435 psi).
-
Reaction : Heat the reactor to 120°C while stirring at approximately 450 rpm.
-
Reaction Time : Maintain these conditions for 3 hours.
-
Workup : After 3 hours, cool the reactor to room temperature and carefully vent the pressure.
-
Extraction and Isolation : Extract the product from the aqueous mixture using an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pinane product. The catalyst can be recovered from the aqueous phase for reuse.
Visualizations
Caption: Experimental workflow for optimizing this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis issues.
References
- 1. CN1054595C - Catalytic hydrogenation process preparing this compound from pinene - Google Patents [patents.google.com]
- 2. foreverest.net [foreverest.net]
- 3. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous-phase hydrogenation of α-pinene to this compound using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The conversion of α-pinene to this compound using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. US4018842A - Selective hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 10. The conversion of α-pinene to this compound using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of this compound via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 标题:Thermal isomerization of (+)-cis- and (-)-trans-pinane leading to (-)-beta-citronellene and (+)-isocitronellene.【化源网】 [chemsrc.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Separation of Cis- and Trans-Pinane Isomers by Fractional Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the separation of cis- and trans-pinane isomers. Below you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-pinane?
A1: The main challenge lies in their very similar physical properties as they are diastereomers. Their boiling points are quite close, which makes simple distillation ineffective and necessitates the use of high-efficiency fractional distillation for a successful separation.[1]
Q2: What is the boiling point difference between cis- and trans-pinane?
A2: The boiling point difference is small, typically in the range of 3-4°C at atmospheric pressure. This narrow margin requires a distillation column with a high number of theoretical plates to achieve good separation.[1][2]
Q3: Can I separate the enantiomers ((+)- and (-)-forms) of each isomer by distillation?
A3: No, enantiomers have identical boiling points and therefore cannot be separated by distillation. Fractional distillation can only separate diastereomers like cis- and trans-pinane.
Q4: What level of purity can I expect to achieve with fractional distillation?
A4: With an optimized fractional distillation setup, it is possible to achieve high purity of the separated isomers. The final purity will depend on the efficiency of the distillation column, the reflux ratio, and the initial composition of the mixture. Purity is typically assessed by Gas Chromatography (GC).
Q5: Is it better to perform the distillation at atmospheric pressure or under vacuum?
A5: Performing the distillation under vacuum is advantageous as it lowers the boiling points of the isomers, which can help prevent thermal degradation of the compounds.[1] Lower temperatures can also enhance the relative volatility difference, potentially improving separation efficiency.
Q6: What are common impurities that might be present in a pinane (B1207555) mixture?
A6: Crude pinane, often produced from the hydrogenation of α-pinene or β-pinane, may contain unreacted starting materials (α-pinene, β-pinane), and other isomerization products like camphene (B42988) and limonene.[1]
Data Presentation
The following table summarizes the key physical properties of cis- and trans-pinane isomers.
| Property | cis-Pinane | trans-Pinane |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol [1][2][3] | 138.25 g/mol [1] |
| Boiling Point (°C at 760 Torr) | 167-168[1][2] | 164[1][2] |
| Density (g/mL at 20°C) | ~0.856 | ~0.854 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomers | 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation. 2. Distillation Rate Too High: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. 3. Poor Column Insulation: Heat loss from the column can disrupt the temperature gradient. | 1. Use a longer column or one with a more efficient packing material (e.g., structured packing). 2. Reduce the heating rate to maintain a slow, steady distillation rate (e.g., 1-2 drops per second). 3. Insulate the column with glass wool or aluminum foil to ensure an adiabatic operation. |
| Temperature Fluctuations at the Distillation Head | 1. Uneven Boiling (Bumping): The liquid in the distillation flask is not boiling smoothly. 2. Improper Thermometer Placement: The thermometer bulb is not correctly positioned. | 1. Add boiling chips or use a magnetic stirrer to ensure smooth boiling. 2. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| No Distillate Collecting Despite Boiling | 1. Column Flooding: Excessive heating can cause the column to fill with condensate, which flows back to the pot. 2. Insufficient Heating: The vapor may not be reaching the condenser. | 1. Reduce the heat and allow the column to equilibrate before slowly increasing the temperature. 2. Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the lower-boiling isomer and that the column is well-insulated. |
| Product Purity is Lower Than Expected | 1. Cross-Contamination of Fractions: Improper cuts between the collection of the lower-boiling isomer and the higher-boiling isomer. 2. Azeotrope Formation: Although not commonly reported for pinane isomers, the presence of impurities could lead to azeotrope formation. | 1. Collect a small intermediate fraction between the main fractions of the two isomers. Analyze all fractions by GC to determine their composition. 2. If an azeotrope is suspected, alternative purification methods like preparative chromatography may be necessary. |
Experimental Protocol: Fractional Distillation of Cis- and Trans-Pinane
Objective: To separate a mixture of cis- and trans-pinane into high-purity fractions.
Materials:
-
Mixture of cis- and trans-pinane
-
Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head with thermometer, condenser, and receiving flasks)
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
-
Insulating material (glass wool or aluminum foil)
-
Vacuum source and gauge (optional)
-
Gas chromatograph for purity analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar or boiling chips into the round-bottom flask.
-
Charge the flask with the pinane isomer mixture, filling it to no more than two-thirds of its capacity.
-
Securely connect the fractionating column to the flask and the distillation head to the column.
-
Place the thermometer in the distillation head, ensuring correct positioning.
-
Connect the condenser and arrange the receiving flasks.
-
If performing a vacuum distillation, connect the vacuum source to the distillation adapter.
-
-
Distillation:
-
Begin stirring (if using a magnetic stirrer) and turn on the cooling water to the condenser.
-
Gradually heat the mixture using the heating mantle.
-
Observe the condensate ring as it slowly rises through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.
-
Record the temperature at which the first fraction is collected. This will be enriched in the lower-boiling trans-pinane.
-
Monitor the temperature at the distillation head. It should remain relatively constant during the collection of the first isomer.
-
-
Fraction Collection:
-
Once the majority of the trans-pinane has distilled, the temperature at the distillation head will begin to rise.
-
Change the receiving flask to collect an intermediate fraction.
-
As the temperature stabilizes again at the boiling point of this compound, change to a new receiving flask to collect the higher-boiling isomer.
-
-
Shutdown and Analysis:
-
Stop the distillation before the boiling flask runs dry.
-
Allow the apparatus to cool down before disassembling.
-
Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.
-
Visualizations
Caption: Workflow for the separation of pinane isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
Troubleshooting low yields in linalool synthesis from cis-Pinane
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of linalool (B1675412) from cis-Pinane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of linalool, focusing on diagnosing and resolving problems related to low yields and purity.
Question: My overall linalool yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low linalool yield can stem from issues in any of the four main stages of the synthesis process. Here are the most common problems and their corresponding solutions:
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Incomplete Reaction: The conversion of starting materials to intermediates or the final product may be insufficient.
-
Solution: Extend the reaction time for the hydrogenation, oxidation, or reduction steps. For the final pyrolysis step, consider increasing the temperature, but be mindful that this can also lead to the formation of by-products. Ensure efficient mixing throughout all stages to improve reaction kinetics.[1]
-
-
Poor Catalyst Activity: The catalyst may be poisoned or deactivated.
-
Solution: Always use fresh or properly activated catalysts (e.g., Pd/C). If you suspect impurities in your starting materials or solvents are poisoning the catalyst, purify them before use. In some cases, increasing the catalyst loading can help overcome minor activity issues.[1]
-
-
Suboptimal Pyrolysis Conditions: The thermal isomerization of pinanol to linalool is highly sensitive to temperature and residence time.
-
Product Loss During Workup and Purification: Linalool's volatility and slight water solubility can lead to losses during extraction and solvent removal.
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Solution: When performing aqueous washes, be mindful of potential product loss. Avoid excessive extractions. During solvent removal or distillation, use a cooled receiver to prevent the loss of volatile linalool.[1] Optimize fractional distillation conditions, such as column height and reflux ratio, to effectively separate linalool from impurities.[1]
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Question: The purity of my linalool is low due to the presence of plinols. How can I minimize their formation?
Answer: Plinols are common by-products formed from the cyclization of linalool at high temperatures.[1][4]
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Optimize Pyrolysis Conditions: The formation of plinols is a consecutive reaction from linalool, meaning it becomes more significant as the reaction progresses and at higher temperatures.[2] Therefore, it is often best to run the pyrolysis at less than total conversion of pinanol to minimize plinol (B1143882) formation.[3][4]
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Use Additives: The addition of small quantities of a base, such as pyridine, into the pinanol feed can help suppress the side reactions that lead to plinols and increase selectivity for linalool.[1][2][5]
Question: My reaction results are inconsistent between batches. What could be causing this variability?
Answer: Inconsistent results often point to variability in starting materials or reaction conditions.
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Starting Material Purity: Ensure the α-pinene and subsequent intermediates are of consistent purity for each run. Impurities can affect catalyst performance and lead to side reactions.[1] It is recommended to use starting materials from the same batch if possible.
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Fluctuations in Reaction Conditions: Precisely control all reaction parameters, including temperature, pressure, and mixing speed. For the critical pyrolysis step, ensure the carrier gas flow rate and reactor temperature are stable throughout the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the complete reaction pathway from α-pinene to linalool? The synthesis is a four-step process:
-
Hydrogenation: α-pinene is hydrogenated to form pinane (B1207555) (a mixture of cis and trans isomers).[2][3]
-
Oxidation: Pinane is oxidized with air or oxygen to produce pinane hydroperoxide.[2][3][5]
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Reduction: The pinane hydroperoxide is then reduced to pinanol.[2][3][5]
-
Pyrolysis: Finally, thermal isomerization of pinanol yields linalool.[2][3][5]
Q2: Why is the cis-isomer of pinane/pinanol preferred? The thermal isomerization of cis-pinan-2-ol to linalool is more efficient. Studies show that the conversion of cis-pinan-2-ol begins at a lower temperature (around 400°C) compared to the trans-isomer (around 450°C), indicating it is more reactive.[2]
Q3: How critical is the residence time during pyrolysis? Residence time is a critical parameter. A short residence time (0.6-0.8 seconds) is crucial to prevent the decomposition of the desired product, linalool, into unwanted by-products like plinols.[2][3][5]
Q4: What are the main by-products I should be aware of besides plinols? Under acidic conditions, linalool can isomerize to form geraniol (B1671447) and nerol.[1] Additionally, dehydration reactions can lead to the formation of hydrocarbons like myrcene (B1677589) and limonene.[6]
Q5: What is the best method for purifying the final linalool product? Fractional distillation is the most common and effective method for purifying crude linalool.[3] This technique separates linalool from unreacted pinanol and by-products.[3] Optimizing the distillation column's efficiency and the reflux ratio is key to achieving high purity.[1]
Quantitative Data Summary
The thermal isomerization of pinanol is the most critical step for determining the final yield and purity of linalool. The following table summarizes the effect of temperature on the reaction, based on data from pyrolysis experiments of cis-pinan-2-ol.
| Pyrolysis Temperature (°C) | Pinan-2-ol Conversion (%) | Linalool Yield (%) | Linalool Selectivity (%) | Plinol Yield (%) |
| 400 | ~20 | ~18 | ~90 | ~1 |
| 450 | ~55 | ~45 | ~82 | ~5 |
| 500 | ~90 | ~63 | ~70 | ~15 |
| 550 | >98 | ~55 | ~56 | ~25 |
| 600 | 100 | ~40 | ~40 | ~35 |
Data is approximated from graphical representations in literature for illustrative purposes.[2] As temperature increases, the conversion of pinan-2-ol also increases. However, both the yield and selectivity for linalool peak around 500°C and then decline as higher temperatures favor the formation of plinols.[2]
Detailed Experimental Protocols
The following are generalized protocols for the synthesis of linalool from α-pinene.
Step 1: Hydrogenation of α-Pinene to Pinane
-
Charge a high-pressure reactor with α-pinene and a suitable catalyst (e.g., 10% by mass of Pd/C).[3]
-
Flush the reactor multiple times with hydrogen gas.
-
Heat the mixture to approximately 80°C and pressurize with hydrogen to 15 bar.[3]
-
Maintain the reaction with vigorous stirring. Monitor the conversion of α-pinene using Gas Chromatography (GC) until it exceeds 98%.[3]
-
Cool the reactor, vent the excess hydrogen, and filter the catalyst to obtain the pinane product.
Step 2: Oxidation of Pinane to Pinane Hydroperoxide
-
In a reaction vessel equipped with a stirrer and a gas inlet, combine pinane (with a high cis-isomer content) and a catalytic amount of a free-radical initiator (e.g., AIBN).[3]
-
Heat the mixture to 110-115°C.[3]
-
Bubble air (or pure oxygen) through the solution for several hours (e.g., 8 hours).[3]
-
Monitor the formation of pinane hydroperoxide using an appropriate method like titration.
-
Safety Note: Do not isolate the hydroperoxide, as it can be hazardous. Proceed directly to the next step.[3]
Step 3: Reduction of Pinane Hydroperoxide to Pinanol
-
Transfer the crude pinane hydroperoxide solution to a suitable reactor.
-
Add a reduction catalyst, such as Pd/C.
-
Introduce hydrogen gas and stir the mixture until the peroxide is fully consumed (this can be checked with peroxide test strips).[3]
-
Filter the catalyst from the solution.
-
The resulting mixture contains cis- and trans-pinanol, which can be separated by fractional distillation if desired.[3]
Step 4: Thermal Isomerization of Pinanol to Linalool
-
Set up a pyrolysis apparatus, which typically consists of a feed pump, a heated tube reactor packed with inert material, and a cold trap for product collection.[3]
-
Heat the reactor to the desired temperature (e.g., 450-600°C).[2][3]
-
Feed the purified pinanol into the reactor at a precisely controlled rate to achieve a very short residence time (0.6-0.8 seconds).[2][3]
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The vaporized product is collected in the cold trap.[3]
Step 5: Purification of Linalool
-
The collected crude product from the cold trap is purified by fractional distillation under vacuum to separate linalool from unreacted pinanol and by-products like plinols.[3]
Visualizations
Caption: Reaction pathway for the synthesis of linalool from α-pinene.
Caption: General experimental workflow for linalool synthesis.
Caption: Troubleshooting decision tree for low linalool yield.
References
Technical Support Center: Catalyst Deactivation and Recycling in Pinane Hydrogenation
This technical support center provides specialized troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pinane (B1207555). The content addresses common challenges related to catalyst deactivation, regeneration, and recycling to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is most effective for the selective hydrogenation of α-pinene to cis-pinane?
A1: Among commonly used noble metal catalysts, Ruthenium (Ru) generally provides the highest selectivity for this compound.[1][2] Specifically, Ru supported on carbon (Ru/C) after activation by sonication can achieve 99% selectivity at 100% conversion.[1][2] Ru on alumina (B75360) (Ru/Al₂O₃) is also highly active and selective (99–100%) even under mild conditions without sonication.[1][2] The general order of selectivity towards this compound is Ru > Rh > Pt > Pd.[1][2]
Q2: What is the difference in performance between carbon and alumina as catalyst supports?
A2: The choice of support significantly impacts catalyst activity, selectivity, and recyclability. For Ruthenium catalysts, alumina (Al₂O₃) can have a beneficial chemical effect on activity, allowing for high conversion without sonication.[1][2] However, carbon (C) supports often demonstrate superior recyclability. For instance, Ru/C has been successfully recycled seven times with no loss in activity or selectivity, whereas Ru/Al₂O₃ could only be used once.[1][2] Similarly, for Rhodium catalysts in related hydrogenations, charcoal supports offered better recyclability than alumina.[3][4]
Q3: Can non-precious metal catalysts be used for pinane hydrogenation?
A3: Yes, non-precious metal catalysts, particularly those based on Nickel (Ni), have been developed for this purpose. An amphiphilic Ni-based catalyst (Ni/N-C@MS) has shown excellent performance in the aqueous-phase hydrogenation of α-pinene, achieving 99.7% conversion and 95.1% selectivity to this compound under optimized conditions (120 °C, 3.0 MPa H₂).[5]
Q4: What are the typical products of pinane hydrogenation?
A4: The hydrogenation of pinenes (α-pinene or β-pinene) primarily yields a pair of diastereomers: this compound and trans-pinane.[6] The desired product for many applications is this compound, making catalyst selectivity a critical parameter.[1][2]
Troubleshooting Guides
Problem 1: My catalyst shows low or no activity.
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Possible Cause 1: Catalyst Poisoning. Impurities in the pinene substrate, solvent, or hydrogen gas can bind to the active sites of the catalyst, rendering them inactive.[7][8]
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Solution: Ensure all reactants are of high purity. Use freshly distilled solvents and high-purity hydrogen. If poisoning is suspected, consider passing reactants through a guard bed to remove impurities before they reach the catalyst.[7]
-
-
Possible Cause 2: Inadequate Catalyst Activation (Specifically for Ru/C). Some catalysts require an activation step. For example, Ru/C can be completely inactive for pinane hydrogenation without prior activation by sonication.[1][2]
-
Solution: Review the recommended protocol for your specific catalyst. For Ru/C, apply ultrasonic activation before starting the reaction.
-
-
Possible Cause 3: Insufficient Hydrogen Pressure or Temperature. The reaction kinetics are dependent on pressure and temperature.
Problem 2: I am observing a decline in catalyst activity over several recycling runs.
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Possible Cause 1: Sintering. At high temperatures, metal nanoparticles on the catalyst support can agglomerate, which reduces the active surface area and leads to a gradual loss of activity.[8][10][11]
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Solution: Optimize the reaction temperature to the lowest effective level. Avoid excessively high temperatures during reaction or regeneration steps.
-
-
Possible Cause 2: Fouling or Coking. Carbonaceous deposits (coke) or other high-molecular-weight byproducts can form on the catalyst surface, physically blocking the active sites.[7][8][12]
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Possible Cause 3: Leaching. The active metal may gradually dissolve from the support into the reaction medium, leading to an irreversible loss of catalyst.
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Solution: Confirm if leaching is occurring by analyzing the reaction product for traces of the metal using ICP-MS.[3] If leaching is significant, consider a different catalyst support that offers stronger metal-support interactions. Carbon supports often exhibit very low leaching rates for metals like Ru and Rh.[1][3]
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Problem 3: The selectivity towards this compound is lower than expected.
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Possible Cause 1: Catalyst Choice. As noted, different metals have inherently different selectivities. Palladium (Pd) catalysts, for example, tend to produce a higher proportion of trans-pinane compared to Ruthenium (Ru).[1][14]
-
Solution: Switch to a more selective catalyst system, such as Ru/C or Ru/Al₂O₃.
-
-
Possible Cause 2: Reaction Conditions. Temperature and activation methods can influence the cis/trans ratio. For Pd/C, activation with sonication and/or heating has been shown to increase the proportion of the trans-pinane isomer.[1][14]
-
Solution: Optimize reaction conditions for selectivity. For hydrogenation reactions, lower temperatures often favor the kinetically produced isomer (this compound).[3]
-
Catalyst Performance Data
Table 1: Performance of Various Catalysts in Solvent-Free Pinene Hydrogenation.
| Catalyst | Substrate | Activation | H₂ Pressure (Psi) | Temp. | Time (h) | Conversion (%) | This compound Selectivity (%) | Recyclability | Reference |
| Ru/C | α-pinene | Sonication | 400 | RT | 2 | 100 | 99 | 7 cycles, no activity loss | [1][2] |
| Ru/C | α-pinene | None | 400 | RT | 24 | 0 | - | - | [1] |
| Ru/Al₂O₃ | α-pinene | None | 400 | RT | 0.5 | 100 | 99 | 1 cycle only | [1][2] |
| Rh/C | α-pinene | None | 400 | RT | 24 | 92 | 96 | Not specified | [1] |
| Pt/C | α-pinene | None | 400 | RT | 24 | 100 | 91 | Not specified | [1] |
| Pd/C | α-pinene | None | 400 | RT | 5 | 100 | 68 | Not specified | [1][14] |
| Ni/N-C@MS | α-pinene | None | 3.0 MPa (~435) | 120°C | 3 | 99.7 | 95.1 | Good stability | [5] |
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Pinane Hydrogenation
-
Preparation: Place the pinene substrate (e.g., 5 g) and the catalyst (e.g., 0.5 g of 10 wt% Pd/C or 5 wt% Ru/C) into a high-pressure autoclave equipped with a glass liner and a stirring bar.[1]
-
Purging: Seal the autoclave and purge the system with hydrogen gas (e.g., 200 Psi) at least four times to remove all air.
-
Pressurization: Pressurize the autoclave to the desired reaction pressure (e.g., 400 Psi) with hydrogen.[1]
-
Reaction: Begin vigorous stirring at room temperature or the desired reaction temperature. Monitor the reaction progress by taking aliquots at specific time intervals.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen from the autoclave.
-
Separation: Separate the catalyst from the product mixture via centrifugation and/or filtration through a pad of Celite.[3]
-
Analysis: Analyze the crude product (pinane) using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity (cis/trans ratio).[1][3]
Protocol 2: Catalyst Recycling
-
Separation: After the reaction, carefully separate the catalyst from the liquid product as described in Protocol 1 (Step 6).
-
Washing (Optional but Recommended): Wash the recovered catalyst with a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to remove any adsorbed organic residues.[7]
-
Drying: Dry the catalyst thoroughly under a vacuum.
-
Reuse: Add the dried, recycled catalyst to a fresh batch of substrate and repeat the hydrogenation reaction under the original conditions to test for activity retention.[1][15]
Protocol 3: Catalyst Regeneration (for Fouled/Coked Catalysts)
Note: This procedure should be performed with extreme caution in a controlled environment, as catalysts can be pyrophoric.
-
Solvent Wash: Wash the deactivated catalyst with a solvent to remove soluble organic compounds.[7]
-
Thermal Treatment (Inert): Heat the catalyst in a tube furnace under an inert gas flow (e.g., nitrogen) to remove volatile residues.
-
Controlled Oxidation: While maintaining an elevated temperature (e.g., 200°C), carefully introduce a controlled flow of air or an air/nitrogen mixture.[13] This step burns off the non-volatile carbonaceous deposits (coke).
-
Reduction: After oxidation, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas (e.g., 180-400°C) to restore the active metal sites.[7][13]
-
Passivation: Before exposing the freshly regenerated catalyst to air, passivate its surface by introducing a very small, controlled amount of oxygen into the inert gas stream as it cools. This prevents pyrophoric behavior.[7]
Visualizing Catalyst Lifecycles and Troubleshooting
The following diagrams illustrate key workflows and concepts in catalyst management for pinane hydrogenation.
Caption: A typical experimental workflow for pinane hydrogenation, including the catalyst recycling loop.
Caption: Common deactivation pathways for hydrogenation catalysts and corresponding mitigation strategies.
Caption: A logical troubleshooting workflow to diagnose issues in pinane hydrogenation experiments.
References
- 1. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous-phase hydrogenation of α-pinene to this compound using an amphiphilic Ni-based catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Pinane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cup.edu.cn [cup.edu.cn]
- 12. Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Technical Support Center: Minimizing By-Product Formation in cis-Pinane Oxidation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation during the oxidation of cis-pinane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired product in the oxidation of this compound?
The primary and most common desired product in the selective oxidation of this compound is this compound-2-hydroperoxide. This intermediate is valuable as it can be further reduced to cis-2-pinanol, which is a precursor for the synthesis of linalool, a significant fragrance and flavor compound.[1][2][3][4]
Q2: What are the most common by-products in this compound oxidation?
The most prevalent impurity is unreacted trans-pinane, which is less reactive towards oxidation than this compound.[3][4] Other by-products can arise from the decomposition of the target this compound hydroperoxide, especially at higher temperatures and conversions. These can include various ketones and other oxidation products.[5] If hypochlorous acid is used as the oxidant, chloro-ketone substances can be formed.[1]
Q3: Why is my yield of this compound hydroperoxide low?
Low yields can be attributed to several factors:
-
Incomplete conversion: The reaction may not have proceeded to completion.
-
Decomposition of the hydroperoxide: The desired product is sensitive to temperature and the presence of certain metals, which can catalyze its decomposition.[3]
-
Presence of trans-pinane: A high concentration of the less reactive trans-isomer in the starting material will lead to a lower overall yield of the desired cis-hydroperoxide.[3][4]
-
Suboptimal reaction conditions: Incorrect temperature, pressure, or catalyst concentration can negatively impact the yield.
Q4: Can I use air instead of pure oxygen for the oxidation?
Yes, air can be used as the oxidant for the autoxidation of this compound. The reaction proceeds smoothly in the presence of a catalyst, although it is typically slower than when using pure oxygen.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of this compound Hydroperoxide | Incomplete reaction. | - Increase reaction time. - Ensure proper mixing. - Verify catalyst activity. |
| Decomposition of the hydroperoxide product. | - Maintain a reaction temperature below 110°C.[5] - Limit the conversion to approximately 50% to minimize decomposition.[3] - Ensure complete removal of any hydrogenation catalyst (e.g., nickel) from the this compound starting material, as it can accelerate decomposition.[3] | |
| High concentration of trans-pinane in the starting material. | - Use this compound with the highest possible purity. - Optimize the preceding hydrogenation step of α-pinene to maximize this compound selectivity. | |
| Formation of Multiple Unidentified By-products | Over-oxidation or decomposition of the target product. | - Lower the reaction temperature. - Reduce the reaction time. - Consider using a more selective catalyst or catalyst inhibitor. |
| Contaminants in the starting material or solvent. | - Purify the this compound starting material before use. - Use high-purity, anhydrous solvents. | |
| Reaction is Too Slow | Low reaction temperature. | - Gradually increase the temperature, while monitoring for by-product formation. |
| Inefficient catalyst. | - Screen different catalysts (e.g., cobalt or manganese salts). - Optimize catalyst concentration. | |
| Using air instead of pure oxygen. | - Increase the air flow rate. - Consider switching to pure oxygen if a faster reaction is required.[5] |
Quantitative Data Presentation
Table 1: Influence of Catalyst on the Hydrogenation of α-Pinene to this compound
| Catalyst | Support | Conversion (%) | Selectivity to this compound (%) | Reference |
| Ru | Al₂O₃ | 100 | 99-100 | [6] |
| Rh | C | - | - | [6] |
| Pt | C | >92 | 81-95 | [6] |
| Pd | C | 100 | 72-89 | [6] |
| Ni | N-C@MS | 99.7 | 95.1 |
Note: The selectivity of the initial hydrogenation step is critical as it determines the amount of trans-pinane impurity in the subsequent oxidation.
Table 2: Product Distribution in the Autoxidation of Pinane (B1207555)
| Parameter | Condition | Conversion (%) | Selectivity to Pinanols (%) | cis:trans Pinanol Ratio | Reference |
| Catalyst | Co(OAc)₂/Mn(OAc)₂/NH₄Br | 17 | 71 | 3:1 | [4] |
| Reducing Agent | PPh₃ | 17 | 62 | 5:1 | [4] |
Note: Data on the direct oxidation of a pure this compound feed is limited; much of the available literature reports on the oxidation of a cis/trans mixture.
Experimental Protocols
Protocol 1: Autoxidation of this compound to this compound Hydroperoxide
This protocol is based on the general principles of pinane autoxidation.
Materials:
-
High-purity this compound
-
Transition-metal catalyst (e.g., cobalt or manganese salts, 2 mol%)
-
Oxygen gas (O₂)
-
Reaction vessel (three-necked flask) equipped with a reflux condenser, thermometer, and gas inlet tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Charge the reaction flask with this compound and the catalyst.
-
Begin magnetic stirring and heat the mixture to the desired temperature (typically between 80-125°C).[2]
-
Introduce a continuous flow of oxygen gas through the gas inlet tube at a controlled rate (e.g., 40-85 mL/min).[2]
-
Monitor the reaction progress by taking aliquots and analyzing for hydroperoxide content (e.g., via iodometric titration).
-
Stop the reaction at approximately 17-50% conversion to maximize selectivity for the hydroperoxide and minimize decomposition.[3][4]
-
Cool the reaction mixture to room temperature.
-
The crude product containing this compound hydroperoxide can then be used in subsequent reduction steps.
Protocol 2: Reduction of this compound Hydroperoxide to cis-2-Pinanol
Materials:
-
Crude this compound hydroperoxide solution from Protocol 1
-
Reducing agent (e.g., aqueous sodium sulfite (B76179) solution or triphenylphosphine)
-
Reaction vessel
-
Magnetic stirrer
Procedure (using Sodium Sulfite):
-
Prepare a 1.27 M aqueous solution of sodium sulfite (Na₂SO₃).
-
Heat the sodium sulfite solution to 60°C in the reaction vessel with stirring.
-
Add the crude pinane hydroperoxide solution dropwise over several hours.[4]
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After the addition is complete, continue stirring for an additional hour.
-
Cool the mixture and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain crude cis-2-pinanol.
Mandatory Visualizations
References
- 1. foreverest.net [foreverest.net]
- 2. benchchem.com [benchchem.com]
- 3. US4018842A - Selective hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
Technical Support Center: Quantifying Pinane Isomer Ratios
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges associated with quantifying pinane (B1207555) isomer ratios. The content is tailored for researchers, scientists, and drug development professionals encountering specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying pinane isomer ratios?
A1: The main challenges in quantifying pinane isomer ratios, such as α-pinene and β-pinene, stem from their structural similarities. As isomers, they share the same molecular weight, making them difficult to distinguish using mass spectrometry alone.[1][2] Their boiling points are very close, which complicates separation by simple distillation.[3] Furthermore, the presence of enantiomers ((+)- and (-)-forms) for both α- and β-pinene adds another layer of complexity, as these have identical physical properties under achiral conditions.[4][5]
Q2: Which analytical technique is better for quantifying pinane isomer ratios: Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy?
A2: Both GC and NMR are powerful techniques for this purpose, and the choice often depends on the specific requirements of the analysis.
-
Gas Chromatography (GC) is highly effective for separating volatile isomers, including pinene.[6] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and quantitative accuracy. For separating enantiomers, a chiral GC column is essential.[4][7]
-
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, offers a direct and non-destructive method for quantification without the need for extensive calibration curves for each isomer, provided a suitable internal standard is used.[8][9] It can be very precise, with standard deviations often lower than those obtained by GC analysis.[8][9]
Q3: Why is sample preparation important for accurate pinane analysis?
A3: Proper sample preparation is crucial to ensure accurate and reproducible results in pinane analysis. Key considerations include:
-
Solvent Selection : Samples should be dissolved in a low-boiling, high-purity volatile organic solvent like hexane (B92381), dichloromethane, or methanol (B129727) to avoid interference with the analyte peaks.[10][11][12]
-
Concentration : The sample concentration should be adjusted to be within the linear range of the detector to avoid issues like column overload, which can lead to peak distortion.[13][14]
-
Cleanliness : Samples should be free of particulate matter to prevent clogging of the syringe, injector, or column. Filtration or centrifugation may be necessary.[10][12]
-
Volatility : For less volatile terpenes, techniques like headspace sampling with the addition of salts (e.g., NaCl) can be used to increase their concentration in the vapor phase.[15]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Problem 1: Poor resolution or co-elution of α-pinene and β-pinene.
Cause: This issue often arises from a non-optimized GC method, particularly the column type and temperature program.[2]
Solution:
-
Column Selection :
-
Use a column with a stationary phase appropriate for terpene analysis. Non-polar phases like those found in DB-5 or HP-5 columns are often a good starting point.
-
For better separation of isomers, consider a mid-polarity column.
-
To resolve enantiomers, a chiral column, such as one containing derivatized cyclodextrins (e.g., Rt-βDEXsm, CHIRALDEX™ G-DP), is necessary.[4][7]
-
-
Optimize Temperature Program :
-
A slow temperature ramp (e.g., 2-5°C/min) can improve the separation of closely eluting peaks.[16]
-
Start with a low initial oven temperature (e.g., 40-60°C) to ensure good separation of the more volatile monoterpenes.[17]
-
Implement an isothermal hold at a temperature where the critical pair of isomers is eluting to enhance resolution.[17]
-
-
Adjust Carrier Gas Flow Rate :
-
Ensure the carrier gas flow rate is optimal for the column dimensions to maximize efficiency.
-
Problem 2: Peak tailing.
Cause: Peak tailing is often caused by active sites in the GC system (e.g., in the injector liner or at the head of the column) or by column overloading.[18][19]
Solution:
-
System Inertness :
-
Use a deactivated inlet liner.
-
Trim the first few centimeters of the column to remove any active sites that may have developed.
-
-
Sample Concentration :
-
Dilute the sample to avoid overloading the column.[13]
-
-
Injection Temperature :
-
Ensure the injection temperature is high enough to vaporize the sample completely and rapidly.
-
Problem 3: Irreproducible retention times.
Cause: Shifting retention times can be due to leaks in the system, inconsistent carrier gas flow, or changes in the column's stationary phase.[13][19]
Solution:
-
Leak Check :
-
Perform a thorough leak check of the entire system, including the septum, fittings, and gas lines.
-
-
Gas Flow :
-
Verify that the carrier gas pressure and flow rate are stable.
-
-
Column Conditioning :
-
Properly condition the column before use and recondition it if it has been sitting idle.
-
¹H NMR Spectroscopy Analysis
Problem 1: Difficulty in selecting appropriate signals for quantification.
Cause: Signal overlap from different isomers or impurities in the sample can make it challenging to select clean, well-resolved signals for integration.
Solution:
-
Signal Selection :
-
For α-pinene, the vinylic proton signal around 5.19 ppm is often well-resolved and suitable for quantification.[20]
-
For β-pinene, the two vinylic protons that appear as singlets are characteristic and can be used.
-
Consult reference spectra to identify unique and non-overlapping signals for each isomer.
-
-
Use of High-Field NMR :
-
Higher field strength magnets (e.g., 400 MHz or greater) will provide better signal dispersion and reduce overlap.[8]
-
-
2D NMR Techniques :
-
Techniques like COSY and HSQC can help in assigning protons and identifying which signals belong to which isomer, aiding in the selection of appropriate signals for quantification.
-
Problem 2: Inaccurate quantification due to poor baseline or phasing.
Cause: An uneven baseline or incorrect phasing of the spectrum will lead to inaccurate integration of the selected signals.
Solution:
-
Baseline Correction :
-
Apply a baseline correction algorithm available in the NMR processing software. A multi-point baseline correction is often effective.
-
-
Phase Correction :
-
Carefully and manually phase the spectrum to ensure that all peaks have a symmetrical, absorptive shape. Both zero-order and first-order phase corrections should be adjusted.
-
-
Shimming :
-
Ensure the instrument is well-shimmed before acquiring the data to obtain sharp, symmetrical peaks, which are easier to phase and integrate accurately.
-
Experimental Protocols
Protocol 1: GC-FID Analysis of Pinane Isomers
This protocol provides a general method for the separation and quantification of α-pinene and β-pinene.
-
Sample Preparation :
-
Dilute the pinane isomer mixture in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
-
Instrumentation :
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral column such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for enantiomeric separation.[7]
-
-
GC Conditions :
-
Injector Temperature : 250°C
-
Detector Temperature : 250°C
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume : 1 µL
-
Split Ratio : 50:1
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 4°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
-
Quantification :
-
Identify the peaks for each pinane isomer based on their retention times, determined by injecting pure standards.
-
Integrate the peak area for each isomer.
-
Calculate the relative percentage of each isomer based on the peak areas.
-
Protocol 2: ¹H NMR Quantification of α-Pinene
This protocol describes the quantification of α-pinene in a mixture using an internal standard.[9]
-
Sample Preparation :
-
Accurately weigh approximately 35 mg of the essential oil or pinane mixture into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene). The internal standard should have a signal that does not overlap with the analyte signals.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS.
-
-
Instrumentation :
-
NMR spectrometer operating at a frequency of 400 MHz or higher.
-
-
NMR Acquisition Parameters :
-
Pulse Program : A standard 90° pulse sequence.
-
Relaxation Delay (d1) : 5 seconds (to ensure full relaxation of protons for accurate integration).
-
Number of Scans : 16 (can be adjusted based on sample concentration).
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
-
Quantification :
-
Integrate the well-resolved vinylic proton signal of α-pinene (around 5.19 ppm).
-
Integrate the signal of the internal standard.
-
Calculate the concentration of α-pinene using the following formula:
Concentration of α-pinene = (Area of α-pinene signal / Number of protons for α-pinene signal) * (Number of protons for IS signal / Area of IS signal) * (Moles of IS / Volume of sample)
-
Data Presentation
Table 1: Typical GC Resolution Factors for α-Pinene Enantiomers on Different Chiral Columns
| Chiral Column | Resolution Factor (Rs) for α-pinene enantiomers |
| Rt-βDEXsm | 3.14[7] |
| Rt-βDEXse | 0.82[7] |
| Rt-βDEXm | 3.19[7] |
Note: A higher resolution factor indicates better separation between the enantiomers.
Table 2: ¹H NMR Chemical Shift Assignments for α-Pinene (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (ppm) |
| Vinylic H | 5.184[20] |
| Bridgehead H | 2.332[20] |
| Allylic H | 2.067[20] |
| Bridgehead H | 1.931[20] |
| Methyl H | 1.654[20] |
| Methyl H | 1.264[20] |
| Methyl H | 0.838[20] |
Visualizations
Caption: Troubleshooting workflow for poor GC peak resolution.
Caption: Workflow for quantitative NMR analysis.
References
- 1. agilent.com [agilent.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. postnova.com [postnova.com]
- 7. Chiral Separations 1: How do our GC chiral columns compare? [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. An optimized and validated (1)H NMR method for the quantification of α-pinene in essentials oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. iltusa.com [iltusa.com]
- 15. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. (1S)-(-)-alpha-Pinene(7785-26-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Efficiency of Pinane Hydroperoxide Reduction
Welcome to the technical support center for the reduction of pinane (B1207555) hydroperoxide (PHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing pinane hydroperoxide to pinanol?
A1: The three most prevalent and effective methods for the reduction of pinane hydroperoxide are:
-
Catalytic Hydrogenation: This method typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. It is known for its high selectivity and clean conversion to pinanol.
-
Sodium Sulfite (B76179) (Na₂SO₃) Reduction: This is a cost-effective and straightforward method that uses an aqueous solution of sodium sulfite to reduce the hydroperoxide.
-
Triphenylphosphine (B44618) (TPP) Reduction: This method offers a high degree of selectivity, reducing the hydroperoxide to pinanol while the triphenylphosphine is oxidized to triphenylphosphine oxide.
Q2: What are the expected yields and selectivities for each method?
A2: Yields and selectivities can vary based on reaction conditions. The following table provides a general comparison. For more detailed information, please refer to the Data Presentation section.
Q3: What are the primary byproducts I should be aware of for each reduction method?
A3:
-
Catalytic Hydrogenation: Byproducts are generally minimal under optimized conditions. However, over-reduction or side reactions on the catalyst surface can potentially lead to the formation of other saturated hydrocarbons.
-
Sodium Sulfite Reduction: The primary inorganic byproduct is sodium sulfate. Organic byproducts are typically minimal if the reaction is carried out under controlled pH and temperature.
-
Triphenylphosphine Reduction: The main byproduct is triphenylphosphine oxide (TPPO), which can sometimes be challenging to separate from the desired product. In some cases, side reactions involving the carbocation intermediate can occur, especially with saturated endoperoxides[1].
Q4: How can I monitor the progress of the reduction reaction?
A4: The disappearance of the hydroperoxide can be monitored using thin-layer chromatography (TLC) with a peroxide-specific stain (e.g., potassium iodide/starch solution) or by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Low Yield of Pinanol
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Increase Reagent/Catalyst Amount: If the reaction stalls, consider adding more reducing agent or catalyst. - Check Reagent Quality: Ensure that the reducing agent (Na₂SO₃, TPP) is fresh and has not degraded. For catalytic hydrogenation, ensure the catalyst is active. |
| Decomposition of Pinane Hydroperoxide | - Temperature Control: Pinane hydroperoxide can decompose at elevated temperatures. Maintain the recommended reaction temperature. For exothermic reactions, ensure adequate cooling.[2] - Avoid Contaminants: Transition metal impurities can catalyze the decomposition of hydroperoxides.[2] Use clean glassware and high-purity solvents. |
| Sub-optimal Reaction Conditions | - Solvent Choice: The choice of solvent can influence reaction rates and yields. Ensure the solvent is appropriate for the chosen reduction method and is dry when required. - pH Control (for Na₂SO₃ reduction): The pH of the reaction mixture can affect the efficiency of the reduction. Maintain the pH in the recommended range. |
| Product Loss During Workup | - Extraction Efficiency: Ensure efficient extraction of pinanol from the reaction mixture by using an appropriate solvent and performing multiple extractions. - Purification Issues: Pinanol can be lost during purification (e.g., distillation or chromatography). Optimize purification parameters to minimize loss. |
Issue 2: Low Selectivity (Formation of Byproducts)
| Potential Cause | Troubleshooting Steps |
| Side Reactions of Pinane Hydroperoxide | - Presence of Acidic Impurities: Acidic impurities can lead to the rearrangement of pinane hydroperoxide or the pinanol product. Consider a mild basic wash of the starting material or performing the reaction in the presence of a non-nucleophilic base. The use of a base like sodium methylate has been shown to increase the yield of pinan-2-ols to nearly 50% by neutralizing acidic byproducts as they form.[3] - Thermal Decomposition: As mentioned previously, elevated temperatures can lead to undesired side products. |
| Over-reduction (Catalytic Hydrogenation) | - Optimize Hydrogen Pressure: Use the lowest effective hydrogen pressure to minimize over-reduction. - Reduce Catalyst Loading: A lower catalyst loading can sometimes improve selectivity. |
| Isomerization of Pinanol | - Control Temperature and pH: The pinanol product can be susceptible to isomerization under harsh conditions. Ensure mild reaction and workup conditions. |
Issue 3: Catalyst Deactivation (Catalytic Hydrogenation)
| Potential Cause | Troubleshooting Steps |
| Oxidation of Palladium Surface | - The hydroperoxide can oxidize the active metallic palladium (Pd(0)) to palladium oxide (PdO), which is less active for hydrogenation. |
| Poisoning by Impurities | - Sulfur Compounds: If the pinane starting material is derived from sources containing sulfur, these can poison the palladium catalyst. - Other Functional Groups: Certain functional groups in impurities can bind strongly to the catalyst surface and block active sites. |
| Regeneration of Pd/C Catalyst | - Oxidative Treatment: A deactivated Pd/C catalyst can sometimes be regenerated by a controlled oxidation treatment, for example, with dilute hydrogen peroxide or by calcination in air at a controlled temperature, followed by a reduction step. - Solvent Washing: Washing the catalyst with a suitable solvent may remove some adsorbed impurities. |
Data Presentation
Table 1: Comparison of Pinane Hydroperoxide Reduction Methods
| Method | Typical Yield of Pinanol | Selectivity | Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (Pd/C) | >90% | High | 20–80°C, 1–11 atm H₂ | High selectivity, clean reaction, catalyst can be recycled.[3] | Requires specialized hydrogenation equipment, catalyst can be pyrophoric and is susceptible to poisoning. |
| Sodium Sulfite (Na₂SO₃) | 80-90% | Good to High | Room temperature to mild heating | Inexpensive, simple procedure, readily available reagents.[4] | Can require pH control, may need an excess of the reagent. |
| Triphenylphosphine (TPP) | >90% | Very High | Room temperature to mild heating | Highly selective, mild reaction conditions. | Stoichiometric amount of TPP required, removal of triphenylphosphine oxide byproduct can be difficult.[5] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Pd/C
-
Preparation: In a suitable hydrogenation vessel, dissolve pinane hydroperoxide (1 equivalent) in a solvent such as ethanol (B145695) or ethyl acetate.
-
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the mixture vigorously at the desired temperature (e.g., 25-50°C).
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or GC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent until it can be safely handled.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude pinanol, which can be further purified by distillation or chromatography if necessary.
Method 2: Reduction with Sodium Sulfite (Na₂SO₃)
-
Preparation: Dissolve pinane hydroperoxide (1 equivalent) in a suitable solvent such as methanol (B129727) or a biphasic system of an organic solvent and water.
-
Reagent Solution: Prepare a solution of sodium sulfite (typically 1.5-2.0 equivalents) in water.
-
Reaction: Add the sodium sulfite solution to the pinane hydroperoxide solution with vigorous stirring. The reaction is often exothermic, so maintain the temperature with a cooling bath if necessary.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until all the hydroperoxide has been consumed.
-
Workup: Once the reaction is complete, separate the organic layer. If a single-phase solvent system was used, add water and an organic solvent to perform an extraction. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude pinanol.
Method 3: Reduction with Triphenylphosphine (TPP)
-
Preparation: Dissolve pinane hydroperoxide (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
-
Reaction: Cool the solution in an ice bath and add triphenylphosphine (1.1 equivalents) portion-wise with stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the complete consumption of the starting material.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product will contain pinanol and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by:
-
Crystallization: In some cases, the triphenylphosphine oxide can be selectively crystallized from a non-polar solvent.
-
Chromatography: Purification by column chromatography on silica (B1680970) gel can separate the pinanol from the triphenylphosphine oxide.
-
Precipitation: The triphenylphosphine oxide can be precipitated as a complex by the addition of salts like zinc chloride in a suitable solvent.[6]
-
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of pinane hydroperoxide.
Caption: Troubleshooting workflow for low yield or selectivity in pinane hydroperoxide reduction.
Safety Information
Pinane hydroperoxide is a strong oxidizing agent and can be thermally unstable. It is sensitive to heat and contamination, which can lead to rapid decomposition.[2] Always handle pinane hydroperoxide with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. Avoid exposure to heat, sparks, and open flames.
References
- 1. Triphenylphosphine Reduction of Saturated Endoperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107253900B - Synthesis method of 2-pinanol - Google Patents [patents.google.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. US3723542A - Process for producing 2-pinanol - Google Patents [patents.google.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of catalysts for cis-Pinane synthesis
A Comparative Guide to Catalysts for cis-Pinane Synthesis
The stereoselective synthesis of this compound, a crucial intermediate in the production of valuable chemicals like linalool (B1675412) and other terpenoid compounds, is of significant interest to the pharmaceutical and fragrance industries.[1][2][3] The primary route to this compound is the catalytic hydrogenation of α-pinene or β-pinene, where the choice of catalyst is paramount in achieving high selectivity for the desired cis-isomer over the trans-isomer. This guide provides a comparative analysis of common catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their needs.
Performance Comparison of Hydrogenation Catalysts
The efficacy of a catalyst in stereoselective hydrogenation is determined by its activity (conversion rate) and, more critically, its selectivity towards the this compound isomer. Below is a summary of performance data for various metal catalysts under different conditions.
| Catalyst | Substrate | Temp. (°C) | Pressure (H₂) | Conversion (%) | cis-Selectivity (%) | Reference |
| Ruthenium-based | ||||||
| 5% Ru/Al₂O₃ | α-pinane | Room Temp. | 400 psi (~27.6 bar) | 100 | 98-99 | [4] |
| 5% Ru/Al₂O₃ | β-pinane | Room Temp. | 400 psi (~27.6 bar) | 100 | 100 | [4] |
| 5% Ru/C (sonicated) | α-pinane | Room Temp. | 400 psi (~27.6 bar) | 100 | 99 | [4] |
| 5% Ru/C | α-pinane | 25 | 60 psig (~4.1 bar) | >98 | 97.4 | [5] |
| Ru/MF@MN | α-pinane | 35 | 2 MPa (20 bar) | 99.9 | 98.9 | [6] |
| Palladium-based | ||||||
| Pd/C | α-pinane | Room Temp. | 400 psi (~27.6 bar) | 100 | 72-89 | [4] |
| Pd/Al₂O₃ | α-pinane | Room Temp. | 400 psi (~27.6 bar) | 100 | 72-89 | [4] |
| Platinum-based | ||||||
| Pt/C | α-pinene | Room Temp. | 400 psi (~27.6 bar) | 92-100 | ~91 | [4] |
| Nickel-based | ||||||
| Nanometer Ni | α-pinene | 90 | 4.0 MPa (40 bar) | 100 | 94.3 | [2] |
| Modified Raney Ni | Pinene | 80-85 | 2.0-3.0 MPa (20-30 bar) | 99.6 | 96.4 | [3] |
| Ni-SCILL (10% IL) | α-pinene | N/A | N/A | >99 | >98 | [7] |
| NiCl₂/NaBH₄/PEG | α-pinene | Room Temp. | N/A (NaBH₄) | 97 | 98 | [8][9] |
| Rhodium-based | ||||||
| Rh/C | α-pinene | Room Temp. | 400 psi (~27.6 bar) | 92-100 | 81-95 | [4] |
| Anchored Wilkinson Cat. | β-pinane | 50 | 60 psig (~4.1 bar) | ~100 | 85-88 | [10] |
Analysis: Based on the data, Ruthenium catalysts, particularly on an alumina (B75360) support (Ru/Al₂O₃), demonstrate exceptional performance, achieving nearly 100% conversion and selectivity for this compound from both α- and β-pinene under mild conditions.[4] While Palladium (Pd) and Platinum (Pt) catalysts are effective in achieving full conversion, their selectivity towards the cis-isomer is generally lower, ranging from 72-91%.[4] Nickel-based catalysts, especially modified or nano-structured forms, present a cost-effective alternative, offering high conversion and selectivity, often exceeding 95%.[2][3][7] Rhodium catalysts show good to excellent selectivity but may be less active than other noble metals.[4]
Catalytic Synthesis Workflow
The general procedure for the catalytic hydrogenation of pinenes to pinane (B1207555) involves several key steps, from reactor setup to product analysis. The following diagram illustrates a typical experimental workflow.
References
- 1. US4018842A - Selective hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1054595C - Catalytic hydrogenation process preparing this compound from pinene - Google Patents [patents.google.com]
- 4. Highly selective solvent-free hydrogenation of pinenes to added-value this compound [comptes-rendus.academie-sciences.fr]
- 5. US4310714A - Hydrogenation of α-pinene to this compound - Google Patents [patents.google.com]
- 6. Preparation of this compound via α-pinene hydrogenation in water by using Ru nanoparticles immobilized in functionalized amphiphilic mesoporous silica - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The conversion of α-pinene to this compound using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
Reactivity of Cis-Pinane vs. Trans-Pinane in Oxidation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of cis-pinane and trans-pinane in oxidation reactions, supported by experimental data. Understanding the stereochemical influence on the oxidation of these bicyclic monoterpenes is crucial for applications in fine chemical synthesis, fragrance development, and as chiral intermediates in pharmaceuticals.
Executive Summary
Experimental evidence consistently demonstrates that This compound is significantly more reactive towards oxidation than its trans-isomer . This difference in reactivity is primarily attributed to the stereochemistry of the pinane (B1207555) ring system. The spatial arrangement of the methyl groups in this compound allows for more favorable access to the reaction sites for oxidizing agents. In contrast, the stereoisomerism in trans-pinane presents greater steric hindrance, leading to a decreased rate of oxidation. The primary products of the autoxidation of both isomers are the corresponding pinane-2-hydroperoxides.
Data Presentation: Reactivity and Product Formation
The following tables summarize the key findings from experimental data regarding the relative reactivity and products of cis- and trans-pinane oxidation.
Table 1: Comparative Reactivity in Oxidation
| Isomer | Relative Rate of Oxidation | Key Observations |
| This compound | Significantly Faster | More prone to oxidation reactions.[1] The rate of oxidation is reported to be 4 to 10 times faster than that of trans-pinane. |
| trans-Pinane | Significantly Slower | Less reactive towards oxidation due to steric hindrance.[1] |
Table 2: Products of Autoxidation
| Isomer | Primary Oxidation Product |
| This compound | This compound-2-hydroperoxide |
| trans-Pinane | trans-Pinane-2-hydroperoxide |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cis- and trans-pinane reactivity.
Protocol 1: Preparation of a cis- and trans-Pinane Mixture via Hydrogenation of Pinenes
This protocol describes the synthesis of a mixture of cis- and trans-pinane from α- and β-pinene, which is a common starting material for comparative oxidation studies.
Materials:
-
P. elliottii oil (containing 94% α- and β-pinene) or a mixture of α- and β-pinene
-
Diethyl ether
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
In a 100 mL autoclave, combine 15 mL of P. elliottii oil with 10 mL of diethyl ether.
-
Add 0.4 g of 5% Pd/C catalyst to the mixture.
-
Seal the autoclave and pressurize with hydrogen gas to 50 bar.
-
The reaction is carried out at room temperature with stirring.
-
The reaction is monitored until the conversion of pinenes is quantitative, which typically yields a cis- to trans-pinane ratio of approximately 4:1.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The diethyl ether is removed under reduced pressure to yield the mixture of cis- and trans-pinane.
Protocol 2: Autoxidation of a cis- and trans-Pinane Mixture
This protocol details the oxidation of a mixture of cis- and trans-pinane to their corresponding hydroperoxides.
Materials:
-
Mixture of cis- and trans-pinane (as prepared in Protocol 1)
-
Oxygen gas (O₂)
-
Three-necked flask equipped with a reflux condenser, thermometer, and gas inlet tube
Procedure:
-
Introduce 12.4 g of the cis- and trans-pinane mixture into the three-necked flask.
-
The reaction mixture is magnetically stirred and thermostated to a temperature ranging from 80 to 125 °C.
-
Introduce a continuous flow of oxygen gas through the gas inlet tube at a rate of 40-85 mL/min.
-
The reaction progress is monitored by techniques such as iodometric titration to determine the hydroperoxide content.
-
To maintain high selectivity for pinane hydroperoxides, the reaction is typically stopped at a conversion of approximately 17%.
-
Upon completion, the reaction mixture can be further processed to isolate the hydroperoxides or reduced to the corresponding pinanols.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the reactivity comparison and a general experimental workflow.
References
A Comparative Guide to Validated GC-MS Methods for Pinane Isomer Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pinane (B1207555) isomers, such as α-pinene and β-pinene, is crucial for quality control, pharmacokinetic studies, and understanding the therapeutic properties of various natural products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for analyzing these volatile compounds due to its high separation efficiency and sensitive detection.[1] This guide provides an objective comparison of validated GC-MS methods for pinane isomer quantification, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of a suitable GC-MS method depends on various factors, including the sample matrix, required sensitivity, and the specific isomers of interest. The following table summarizes key validation parameters from different studies to facilitate a comparison of method performance for α-pinene and β-pinene quantification.
| Method Reference | Analyte(s) | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery / %RE) | Precision (%RSD) |
| Method 1 [2] | α-pinene, β-pinene, +5 other monoterpenes | Pharmaceutical Capsules | > 0.994 | Not Specified | Not Specified | 91.6 - 105.7% | 0.28 - 11.18% |
| Method 2 [3] | α-pinene | Rodent Blood | ≥ 0.99 | 3 x SD of lowest conc. | 5 ng/mL | ≤ ±13.4% RE | ≤ 7.1% |
| Method 2 [3] | α-pinene | Rodent Mammary Gland | ≥ 0.99 | 3 x SD of lowest conc. | 100 ng/g | ≤ ±13.4% RE | ≤ 7.1% |
| Method 3 [4] | 30 terpenes (including pinane isomers implied) | General | Not Specified | Not Specified | Not Specified | 79 - 91% | < 10% |
| Method 4 [5] | 45 terpenes (including pinane isomers implied) | Cannabis Flowers | Not Specified | at least 6 μg/g | 10-2000 μg/g (Range) | Not Specified | Not Specified |
RE: Relative Error; RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative experimental protocols for the GC-MS analysis of pinane isomers.
Method A: Analysis in Pharmaceutical Formulations[2]
-
Sample Preparation: Specific sample preparation details for the pharmaceutical capsules were not provided in the abstract. Generally, this would involve dissolution in a suitable organic solvent followed by dilution to the appropriate concentration range.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Not specified.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.[2]
-
Column: Not specified.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector Temperature: Not specified.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 116°C at a rate of 10°C/min.
-
Ramp to 143°C at a rate of 15°C/min.
-
Ramp to 220°C at a rate of 30°C/min.
-
Ramp to 290°C at a rate of 60°C/min, hold for 8 minutes.[2]
-
-
Ionization Mode: Selected Ion Monitoring (SIM).[2]
-
Mass Range: Specific m/z values for α-pinene and β-pinene were monitored.[2]
-
Method B: Headspace Analysis in Biological Matrices[3]
-
Sample Preparation:
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Hewlett Packard (HP) 6890 plus.[3]
-
Mass Spectrometer: HP 5973 mass selective detector.[3]
-
Column: Agilent DB-5MS (30 m × 0.25 mm i.d., 0.25-µm-thick film).[3]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[3]
-
Injection Mode: Splitless injection of 500 µL (blood) or 200 µL (mammary gland) of the headspace.[3]
-
Injector Temperature: 270°C.[3]
-
MS Transfer Line Temperature: 300°C.[3]
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 5 minutes.
-
Ramp to 75°C at a rate of 5°C/min.
-
Ramp to 150°C at a rate of 37.5°C/min, hold for 1 minute.[3]
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Selected Ion Monitoring (SIM) mode, monitoring m/z 136 for α-pinene and m/z 139 for the internal standard.[3]
-
Method Validation Workflow
The validation of a GC-MS method is a critical process to ensure the reliability and accuracy of the quantitative data. The following diagram illustrates a typical workflow for method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Rise of a Greener Alternative: cis-Pinane Challenging n-Hexane's Dominance as a Solvent
For decades, n-hexane has been a workhorse solvent in various industries, from food production to pharmaceuticals. However, growing concerns over its environmental impact and neurotoxic properties have spurred the search for safer, more sustainable alternatives. Emerging from the realm of green chemistry, cis-pinane, a biodegradable solvent derived from pine trees, presents a compelling case to dethrone the petroleum-derived incumbent. This guide offers a comprehensive comparison of this compound and n-hexane, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed solvent choices.
n-Hexane, a colorless and volatile liquid, is widely used for its efficacy in extracting vegetable oils and its role as a cleaning agent and reaction medium.[1][2] However, its classification as a volatile organic compound (VOC) contributes to air pollution, and chronic exposure is linked to neurotoxicity, causing symptoms such as numbness and muscle weakness.[3] This has led regulatory bodies to impose restrictions on its use, pushing industries towards greener alternatives.[3]
This compound, a bicyclic monoterpene, is emerging as a front-runner in the quest for a sustainable replacement.[4] Derived from the hydrogenation of pinenes found in turpentine (B1165885) oil, it is a renewable and biodegradable solvent.[5] Crucially, studies have demonstrated its potential to match or even exceed the performance of n-hexane in certain applications, particularly in the extraction of bioactive compounds.[5][6]
Performance in Extraction: A Head-to-Head Comparison
Recent research has directly compared the extraction efficiency of this compound and n-hexane for various natural products. In one key study, a cis-rich pinane (B1207555) mixture demonstrated superior performance in extracting carotenoids from carrots, yielding 95.4% of the total carotenoid content compared to n-hexane's 78.1%.[5][6] Both solvents showed similar yields for rapeseed oil extraction, with no significant differences in the fatty acid profiles of the extracted oil.[5][6] For the extraction of aromas from caraway seeds, the essential oil composition was comparable for both solvents, with carvone (B1668592) and limonene (B3431351) as the main components.[5][6]
Another study highlighted that this compound solubilized significantly more β-carotene, vanillin, and rosmarinic acid than n-hexane, suggesting its potential as a more effective solvent for a range of bioactive compounds.[7][8]
Quantitative Data Summary
For a clear and concise comparison, the following tables summarize the key physical, chemical, and safety properties of this compound and n-hexane.
| Property | This compound | n-Hexane |
| Source | Renewable (derived from pine trees)[5] | Non-renewable (derived from crude oil)[1][2] |
| Molecular Formula | C₁₀H₁₈[9][10][11] | C₆H₁₄[1][12] |
| Molecular Weight | 138.25 g/mol [10][11][13] | 86.18 g/mol [1] |
| Boiling Point | 164 - 168 °C[10][11] | 62 - 69 °C[12][14] |
| Density | 0.857 - 0.859 g/mL at 20 °C[10][13] | 0.6594 g/mL at 20 °C[14] |
| Flash Point | ~36 °C[9][10] | -26 °C[14] |
| Water Solubility | Insoluble (<1 mg/mL)[10][11] | Insoluble (negligible)[1][14] |
| Polarity | Non-polar | Non-polar[12] |
| Vapor Pressure | 2 - 3.626 mmHg at 25 °C[9][10] | 5.6 psi at 38 °C[14] |
| Safety and Environmental Profile | This compound | n-Hexane |
| Toxicity | Considered to have low toxicity. | Neurotoxin; can cause peripheral neuropathy.[15][16] Also a skin and eye irritant.[17][18] |
| Environmental Impact | Biodegradable. | Volatile Organic Compound (VOC) contributing to air pollution.[3][15] Persistent in groundwater.[19] |
| Regulatory Status | Generally regarded as a safer alternative. | Use is regulated due to health and environmental concerns.[3][19] |
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for key comparative experiments are detailed below.
Synthesis of cis-rich Pinane
The cis-rich pinane used in comparative extraction studies was synthesized through the catalytic hydrogenation of α/β-pinenes or turpentine oil. The reaction was carried out under neat conditions using a Palladium on carbon (Pd/C) catalyst.[5] This environmentally friendly method avoids the use of additional solvents in the synthesis process.[5]
Solid-Liquid Extraction of Bioactive Compounds
A study comparing the extraction of carotenoids, rapeseed oil, and aromas utilized the following protocol:[5][6]
-
Sample Preparation: Carrots, rapeseeds, and caraway seeds were used as the source materials.
-
Extraction: A solid-liquid extraction was performed using either cis-rich pinane or n-hexane as the solvent.
-
Analysis:
-
Carotenoid content was determined to assess extraction yield.
-
The fatty acid profile of the extracted rapeseed oil was analyzed.
-
The composition of the essential oil extracted from caraway seeds was characterized.
-
Visualizing the Solvent Selection Process
The decision to switch from a conventional solvent like n-hexane to a greener alternative such as this compound involves considering multiple factors. The following diagram illustrates a logical workflow for this process.
The Future of Green Solvents
The shift towards sustainable practices in the chemical industry is undeniable. While n-hexane has long been a reliable solvent, its environmental and health drawbacks are significant.[3][15] this compound, with its renewable origins, biodegradability, and impressive performance in key applications, stands out as a viable and promising green alternative.[5] As research continues to uncover the full potential of bio-based solvents, the adoption of greener chemicals like this compound is poised to become not just an ethical choice, but a scientific and economic necessity.
References
- 1. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thermopedia.com [thermopedia.com]
- 3. cetjournal.it [cetjournal.it]
- 4. Pinane | C10H18 | CID 10129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solvent from forestry biomass. Pinane a stable terpene derived from pine tree byproducts to substitute n-hexane for the extraction of bioactive compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (1S)-(-)-cis-pinane, 4755-33-3 [thegoodscentscompany.com]
- 10. echemi.com [echemi.com]
- 11. This compound(6876-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. Hexane - Wikipedia [en.wikipedia.org]
- 13. This compound | 6876-13-7 [chemicalbook.com]
- 14. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 15. maratek.com [maratek.com]
- 16. A comparative study on the toxicity of n-hexane and its isomers on the peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. gov.uk [gov.uk]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
A Researcher's Guide to Purity Analysis of Synthesized cis-Pinane
For researchers, scientists, and drug development professionals working with terpene-based compounds, the stereochemical purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized cis-Pinane, with a focus on distinguishing it from its primary isomeric impurity, trans-Pinane. We present detailed experimental protocols and comparative data to assist in the selection of appropriate analytical methods and to serve as a benchmark for quality assessment.
Comparative Purity Analysis: Synthesis vs. Commercial Products
The purity of this compound is largely dependent on the stereoselectivity of the synthesis method, typically the hydrogenation of α-pinene or β-pinene. The choice of catalyst and reaction conditions plays a crucial role in the resulting ratio of cis to trans isomers. Commercially available this compound often has a stated purity of around 95-96%.
Table 1: Comparative Purity of this compound from Different Synthesis Methods
| Catalyst System | Starting Material | Conversion (%) | Selectivity for this compound (%) | Reference |
| Palladium on Carbon (Pd/C) | α-Pinene | >99 | ~89-92 | [Generic Process] |
| Platinum on Carbon (Pt/C) | α-Pinene | >99 | ~91-94 | [Generic Process] |
| Rhodium on Carbon (Rh/C) | α-Pinene | >99 | ~95-97 | [Generic Process] |
| Ruthenium on Alumina (Ru/Al₂O₃) | α-Pinene | 100 | 98 | [1] |
| Ruthenium on Carbon (Ru/C) with sonication | α-Pinene | 100 | 99 | [1] |
Table 2: Purity Specifications of Commercial this compound
| Supplier | Stated Purity (%) | Analytical Method |
| Representative Supplier A | ≥95.0 | GC |
| Representative Supplier B | ≥96.0 | GC |
| BenchChem | ~95% | Not Specified[2] |
Key Analytical Techniques for Purity Determination
The primary methods for assessing the purity of this compound and quantifying the trans-isomer impurity are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds like pinane (B1207555) isomers and providing their relative abundance. The separation is based on differences in their boiling points and interactions with the GC column's stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. While ¹H and ¹³C NMR can show distinct signals for cis- and trans-Pinane, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method for unambiguous stereochemical assignment.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for cis- and trans-Pinane
| Nucleus | This compound (δ ppm) | trans-Pinane (δ ppm) | Key Differentiating Feature |
| ¹H NMR | |||
| C10-H₃ | Downfield shift | Upfield shift | The C10 methyl in the cis isomer is in a more sterically hindered environment.[2] |
| ¹³C NMR | |||
| C10 | Upfield shift (γ-gauche effect) | Downfield shift | Steric compression in the cis isomer leads to an upfield shift.[2] |
| C6 | Upfield shift | Downfield shift | Different steric interactions are experienced by the dimethylmethane bridge carbon.[2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pinane Isomer Separation
1. Sample Preparation:
-
Dilute the synthesized this compound sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Transfer the diluted sample to a GC vial.
2. GC-MS Instrument Parameters:
-
GC System: Agilent 7890A GC with 5975C MSD (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or a chiral column (e.g., Rt-βDEXsm) for enantiomeric separation if required.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS (B15284909) Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-200.
-
3. Data Analysis:
-
Identify the peaks for cis- and trans-Pinane based on their retention times (the trans isomer typically elutes slightly earlier).
-
Determine the relative purity by calculating the peak area percentage of the this compound peak relative to the total area of all integrated peaks.
NMR Spectroscopy Protocol for Stereochemical Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the pinane sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Acquisition Parameters:
-
Pulse angle: 30°.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H).
-
Acquisition Parameters:
-
Proton-decoupled experiment.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more.
-
4. 2D NOESY Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Acquisition Parameters:
-
Degas the sample with several freeze-pump-thaw cycles.
-
Mixing Time: 500-800 ms is a suitable starting point for small molecules like pinane.[2]
-
Acquire the 2D spectrum with a sufficient number of increments in the indirect dimension for adequate resolution.
-
5. Data Analysis:
-
In the NOESY spectrum of this compound, a cross-peak will be observed between the protons of the C10 methyl group and the protons of one of the geminal methyl groups (C8 or C9) on the dimethylmethane bridge.[2] This cross-peak is absent in the spectrum of trans-Pinane.
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for the purity analysis of synthesized this compound.
Caption: Purity analysis workflow for synthesized this compound.
References
A Comparative Guide to the Synthetic Routes of Linalool from Pinenes
Linalool (B1675412), a naturally occurring terpene alcohol, is a cornerstone of the fragrance and flavor industries and serves as a critical intermediate in the synthesis of vitamins A and E.[1][2][3] Its production from pinenes, abundant bicyclic monoterpenes derived from pine trees, offers a commercially viable alternative to extraction from essential oils. This guide provides a detailed comparison of the two primary synthetic pathways to linalool starting from α-pinene and β-pinene, respectively. We will delve into the experimental protocols, present comparative data on reaction conditions and yields, and visualize the synthetic workflows.
Synthetic Pathways: A Comparative Overview
The transformation of pinenes into linalool follows distinct multi-step routes, each with its own set of advantages and challenges. The synthesis from α-pinene is a four-step process involving hydrogenation, oxidation, reduction, and thermal isomerization.[1][2] The route originating from β-pinene first involves its conversion to myrcene, which is then subjected to hydrohalogenation, acetate (B1210297) formation, and finally saponification to yield linalool.[1]
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the different synthetic routes, offering a clear comparison of their performance based on reported experimental values.
| Synthetic Route | Step | Reagents/Catalyst | Temperature (°C) | Pressure | Time | Yield/Conversion | Selectivity | Notes |
| From α-Pinene | 1. Hydrogenation | H₂ / Pd/C | 80 | 15 bar | 1-2 h | >98% Conversion | High for cis-pinane | A poisoned nickel catalyst can also be used.[1][4] |
| 2. Oxidation | O₂ (Air), AIBN | 110-115 | - | - | - | - | AIBN acts as a free-radical initiator.[1] | |
| 3. Reduction | H₂ / Pd/C or Na₂SO₃ | - | - | - | - | - | [4] | |
| 4. Pyrolysis | Thermal | 450-600 | - | 0.6-0.8 s | Dependent on conditions | Can be increased by optimizing temperature and residence time. | Side reactions can be suppressed by additives like pyridine.[2][3][5] | |
| From β-Pinene (via Myrcene) | 1. Pyrolysis | Thermal | 550-600 | - | Very short | - | - | Converts β-pinene to myrcene.[2] |
| 2. Hydrohalogenation | HCl, CuCl | 20-35 | - | - | - | - | Cuprous chloride is used as a catalyst.[1] | |
| 3. Acetate Formation | Sodium acetate, triethylamine (B128534) | 95-105 | - | Several hours | ~80% (linalyl acetate) | - | [1] | |
| 4. Saponification | Aqueous base (e.g., NaOH) | - | - | - | - | - | A standard hydrolysis of the ester.[1] |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.
Caption: Synthetic pathway of Linalool from α-Pinene.
Caption: Synthetic pathway of Linalool from β-Pinene.
Experimental Protocols
This section provides detailed methodologies for the key steps in both synthetic routes, based on established laboratory procedures.
Synthesis from α-Pinene
Step 1: Hydrogenation of α-Pinene to Pinane In a high-pressure reactor, charge α-pinene and 10% by mass of a Pd/C catalyst.[1] The reactor should be flushed three times with hydrogen gas. The mixture is then heated to 80°C and pressurized with hydrogen to 15 bar.[1] The reaction progress is monitored by gas chromatography (GC) until the conversion of α-pinene exceeds 98%.[1]
Step 2: Oxidation of Pinane to Pinane Hydroperoxide In a reaction vessel equipped with a stirrer and a gas inlet, combine pinane with a high cis-isomer content and a catalytic amount of a free-radical initiator such as azobisisobutyronitrile (AIBN).[1] The mixture is heated to 110-115°C while bubbling air or oxygen through it.[1]
Step 3: Reduction of Pinane Hydroperoxide to Pinanol The pinane hydroperoxide mixture is reduced to pinanol. This can be achieved through catalytic hydrogenation using a Pd/C catalyst or by chemical reduction, for instance, with sodium sulfite.[4] The reaction is monitored until the peroxide is fully consumed.
Step 4: Thermal Isomerization of Pinanol to Linalool A pyrolysis apparatus consisting of a feed pump, a heated tube reactor, and a cold trap for product collection is required.[1] The reactor tube, packed with an inert material for efficient heat transfer, is heated to a temperature between 450-600°C.[1][3] Purified pinanol is fed into the reactor at a controlled rate to achieve a short residence time of 0.6-0.8 seconds.[1][3] The resulting vaporized product is collected in the cold trap. The crude linalool is then purified by fractional distillation to separate it from unreacted pinanol and by-products like plinols.[1]
Synthesis from β-Pinene via Myrcene
Step 1: Pyrolysis of β-Pinene to Myrcene β-pinene is passed through a tube at 550-600°C with a very short contact time to induce thermal rearrangement to myrcene.[2]
Step 2: Hydrohalogenation of Myrcene Myrcene is treated with hydrogen chloride in the presence of a catalytic amount of cuprous chloride at a temperature of 20-35°C until the theoretical weight gain for the formation of the dihydrochloride (B599025) is achieved.[1] This results in a mixture of allylic halides.[1]
Step 3: Acetate Formation The mixture of chlorides is heated with anhydrous sodium acetate and triethylamine to 95-105°C for several hours.[1] This reaction yields linalyl acetate, with a reported yield of approximately 80%.[1]
Step 4: Saponification The isolated linalyl acetate is subjected to standard saponification using an aqueous base, such as sodium hydroxide, to hydrolyze the ester and yield linalool.[1]
Conclusion
Both α-pinene and β-pinene serve as viable and readily available starting materials for the synthesis of linalool. The choice of synthetic route will likely depend on factors such as the desired purity of the final product, the cost and availability of specific reagents and catalysts, and the scalability of the process. The multi-step chemical synthesis from α-pinene is a well-established industrial process. The route from β-pinene offers an alternative pathway through the versatile intermediate myrcene. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for optimizing the production of linalool and its derivatives for various applications.
References
Enantioselective Potential of cis-Pinane-Derived Chiral Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral ligands, which form complexes with metal catalysts to create a chiral environment for a reaction, are pivotal in achieving high levels of enantioselectivity. Among the diverse array of chiral scaffolds, those derived from the readily available and stereochemically rich cis-pinane framework have emerged as a versatile class of ligands for a variety of asymmetric transformations.
This guide provides a comparative overview of the enantioselective potential of this compound-derived chiral ligands, benchmarking their performance against other well-established ligand classes in key asymmetric reactions. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate catalytic systems for their synthetic challenges.
Performance Benchmark: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
The enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols is a fundamental carbon-carbon bond-forming reaction and a common testbed for the efficacy of new chiral ligands. This compound-derived amino alcohols and aminodiols have demonstrated considerable success in this transformation.
Data Presentation
| Ligand Type | Chiral Ligand | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| This compound-Derived | Pinane-based aminodiol | Benzaldehyde | 10 | Toluene (B28343) | 0 | 95 | 80 (R) | [1][2] |
| This compound-Derived | Pinane-based aminodiol | p-Tolualdehyde | 10 | Toluene | 0 | 93 | 82 (R) | [1][2] |
| This compound-Derived | Pinane-based aminodiol | 2-Naphthaldehyde | 10 | Toluene | 0 | 96 | 85 (R) | [1][2] |
| This compound-Derived | O-benzyl aminodiol | 4-MeO-C₆H₄CHO | 10 | Toluene | 0 | 80 | 92 (S) | [2] |
| This compound-Derived | O-benzyl aminodiol | 3-MeO-C₆H₄CHO | 10 | Toluene | 0 | 78 | 84 (S) | [2] |
| BOX | (S,S)-Ph-BOX | Benzaldehyde | 5 | CH₂Cl₂ | 0 | 92 | 98 (R) | |
| TADDOL | (R,R)-TADDOL | Benzaldehyde | 10 | Toluene | 0 | 95 | 98 (S) |
Note: Data for BOX and TADDOL ligands are representative examples from the literature and may not have been collected under identical conditions as the this compound-derived ligand data. Direct, side-by-side comparative studies are limited.
The data indicates that this compound-derived aminodiols are effective ligands for the enantioselective addition of diethylzinc to aromatic aldehydes, consistently providing high yields and good to excellent enantioselectivities.[1][2] The stereochemical outcome (R or S) can be influenced by the specific structure of the pinane-derived ligand.[1][2] While privileged ligands like BOX and TADDOL derivatives often exhibit higher enantioselectivities, the performance of pinane-based ligands is competitive, and their accessibility from the chiral pool makes them an attractive option.
Experimental Protocols
General Procedure for the Synthesis of a this compound-Derived Aminodiol Ligand
The synthesis of this compound-based aminodiols often starts from commercially available (-)-β-pinene. A typical synthetic sequence involves:
-
Oxidation: (-)-β-Pinene is oxidized to (-)-nopinone.
-
Aldol (B89426) Condensation: (-)-Nopinone undergoes an aldol condensation with an appropriate aldehyde to introduce further functionality.
-
Reduction: The resulting keto-alkene is stereoselectively reduced to the corresponding allylic alcohol.
-
Epoxidation: The double bond of the allylic alcohol is epoxidized.
-
Ring-opening: The epoxide is opened with an amine to furnish the desired aminodiol.
Synthesis of a this compound-Derived Aminodiol.
General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a this compound-Derived Aminodiol Ligand
This protocol is a generalized representation based on literature procedures.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the this compound-derived aminodiol ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL). To this solution, diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes to form the zinc-ligand complex.
-
Reaction: Benzaldehyde (1.0 mmol) is added to the catalyst solution at 0 °C. The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol (B1198777) is determined by chiral HPLC or chiral GC analysis.
Experimental Workflow for Diethylzinc Addition.
Broader Applications and Alternative Ligands
While the diethylzinc addition is a key application, the utility of chiral ligands extends to a wide range of other important asymmetric transformations.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids, generated from a metal salt and a chiral ligand, are often employed to catalyze this reaction enantioselectively.
| Ligand Type | Chiral Ligand | Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| BOX | (S,S)-i-Pr-BOX | Cyclopentadiene | N-Acryloyloxazolidinone | Cu(OTf)₂ | CH₂Cl₂ | -78 | 95 | 98 |
| TADDOL | (R,R)-TADDOL | Danishefsky's Diene | Benzaldehyde | Ti(Oi-Pr)₄ | Toluene | -78 | 90 | 95 |
Data on the performance of this compound-derived ligands in asymmetric Diels-Alder reactions is less prevalent in the literature compared to BOX and TADDOL ligands.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral compounds. Chiral phosphine (B1218219) ligands are particularly prominent in this area, with ligands like DuPhos setting a high benchmark. While less common, chiral phosphines derived from the pinane (B1207555) scaffold have also been explored.
| Ligand Type | Chiral Ligand | Substrate | Catalyst | Solvent | Pressure (atm) | Yield (%) | ee (%) |
| DuPhos | (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | MeOH | 1 | >99 | >99 |
| Pinane-Phosphine | (Pinene-Phos) | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | MeOH | 1 | 95 | 90 |
The data for the pinane-phosphine ligand is a representative example and may not reflect the full potential of this ligand class.
Logical Relationships in Asymmetric Catalysis
The enantioselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the two enantiomers. The chiral ligand plays a crucial role in creating a sufficiently large energy difference.
Principle of Enantioselection in Asymmetric Catalysis.
Conclusion
This compound-derived chiral ligands represent a valuable and readily accessible class of ligands for asymmetric catalysis. They have demonstrated high efficacy, particularly in the enantioselective addition of diethylzinc to aldehydes, providing a cost-effective alternative to other well-established ligand systems. While their application in other asymmetric transformations such as Diels-Alder reactions and hydrogenations is less explored, the rigid and well-defined chiral environment provided by the pinane scaffold suggests significant potential for further development. The choice of ligand will always be reaction- and substrate-dependent, and this guide serves as a starting point for researchers to navigate the diverse landscape of chiral ligands and select the most promising candidates for their specific synthetic goals.
References
A Comparative Analysis of Pinane-Based Pharmaceutical Precursors in Antiviral Drug Development
Zhumadian, China - The persistent challenge of drug resistance in seasonal and pandemic influenza viruses necessitates the exploration of novel molecular scaffolds for antiviral drug development. Pinane (B1207555), a bicyclic monoterpene derived from pine trees, has emerged as a versatile and renewable chiral starting material for the synthesis of potent pharmaceutical agents. This guide provides a comparative study of a pinane-based pharmaceutical precursor for an anti-influenza agent against traditional adamantane-based drugs, supported by experimental data and detailed methodologies. The focus is on inhibitors of the influenza A M2 proton channel, a critical target for antiviral therapy that is often compromised by the S31N mutation, rendering first-generation drugs like amantadine (B194251) ineffective.
Performance Comparison: Pinane vs. Adamantane (B196018) Scaffolds
The development of new anti-influenza drugs often targets the M2 proton channel, which is essential for the viral life cycle. While adamantane-based drugs were initially successful, the prevalence of the S31N mutation has led to widespread resistance.[1][2] Research into pinane-based derivatives has yielded promising candidates that overcome this resistance.[3]
Here, we compare a novel pinane oxime derivative, compound 11h , with the established adamantane-based drug, Amantadine .
| Metric | Pinane-Based Precursor (Compound 11h) | Adamantane-Based Precursor (Amantadine) |
| Starting Material | (-)-α-Pinene (A renewable resource) | 1-Bromoadamantane or Adamantane |
| Target | Influenza A M2 Proton Channel (S31N Mutant) | Influenza A M2 Proton Channel (Wild-Type) |
| Mechanism of Action | M2-S31N Blocker | M2 Proton Channel Blocker |
| Overall Yield | Not explicitly stated in abstract | ~71-81%[4][5] |
| Number of Steps | Multi-step synthesis | 2-step synthesis reported[4][5] |
| Antiviral Activity (EC50 vs. H1N1 S31N Mutant) | Low micromolar range[3] | 115 µM (Ineffective)[1] |
| Antiviral Activity (EC50 vs. Wild-Type) | Low micromolar range[3] | ~3 µM[1] |
Synthesis and Mechanism of Action
The strategic advantage of the pinane scaffold lies in its ability to be functionalized to effectively target the mutated S31N M2 channel, a feat the rigid adamantane cage of amantadine cannot achieve.
Synthetic Workflow Overview
The synthesis of these antiviral agents begins with distinct cyclic precursors. The pinane-based approach utilizes the chiral scaffold of α-pinene, while the amantadine synthesis relies on the highly symmetric adamantane core.
Mechanism of M2 Proton Channel Inhibition
The influenza A M2 protein is a tetrameric ion channel that allows protons to enter the virus particle, a crucial step for viral uncoating. Amantadine blocks the wild-type channel by binding inside the pore.[6] However, the S31N mutation alters the channel's lining, preventing amantadine from binding effectively. The pinane oxime derivative 11h is specifically designed to bind tightly within the pore of this resistant S31N mutant channel, thus blocking proton influx and inhibiting viral replication.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Secondary Gate As a Mechanism for Inhibition of the M2 Proton Channel by Amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Cis- and Trans-Pinane Utilizing Computational Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational landscapes of cis- and trans-pinane, two stereoisomers of a bicyclic monoterpene that serve as crucial precursors in the synthesis of various fine chemicals and pharmaceutical agents. Understanding the three-dimensional structure and relative stabilities of their conformers is paramount for predicting their reactivity and designing stereoselective syntheses. This document summarizes key findings from computational studies, details the methodologies employed, and presents the data in a clear, comparative format.
Introduction to the Conformational Preferences of Pinane (B1207555) Isomers
The rigid bicyclo[3.1.1]heptane framework of pinane significantly restricts its conformational flexibility compared to monocyclic systems. However, subtle puckering of the six-membered ring allows for distinct, low-energy conformations. The stereochemistry at the C1 and C5 positions, where the methyl groups of the dimethylcyclobutane ring are fused, dictates the overall shape and the relative stability of the conformers for the cis and trans isomers. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the geometries and energetic profiles of these conformers.
A notable study in the field employed molecular mechanics and ab initio calculations at the B3LYP/6-31++G** level of theory to investigate the conformations of a series of pinane derivatives, including the parent cis- and trans-pinanes[1]. The findings from such computational approaches reveal that cis-pinane tends to adopt a "Y-shaped" geometry, while trans-pinane favors a "pseudo-chair" conformation[1]. These preferred geometries arise from the interplay of steric hindrance between the methyl groups and the bicyclic frame, as well as torsional strain within the rings.
Comparative Data of Cis- and Trans-Pinane Conformers
The following tables summarize the quantitative data for the most stable conformers of cis- and trans-pinane as determined by computational methods. The relative energies, key dihedral angles, and select bond lengths are presented for comparison.
Table 1: Relative Energies of Cis- and Trans-Pinane Conformers
| Isomer | Conformer | Computational Method | Relative Energy (kcal/mol) |
| This compound | Y-Shaped (Global Minimum) | B3LYP/6-31++G | 0.00 |
| Twist-Boat | B3LYP/6-31++G | 2.5 | |
| trans-Pinane | Pseudo-Chair (Global Minimum) | B3LYP/6-31++G | 0.00 |
| Skew-Boat | B3LYP/6-31++G | 3.8 |
Table 2: Key Dihedral Angles (°) of the Most Stable Conformers
| Isomer | Conformer | Dihedral Angle 1 (C1-C2-C3-C4) | Dihedral Angle 2 (C1-C7-C5-C4) |
| This compound | Y-Shaped | -45.2 | 55.8 |
| trans-Pinane | Pseudo-Chair | -55.1 | 62.3 |
Table 3: Selected Bond Lengths (Å) of the Most Stable Conformers
| Isomer | Conformer | Bond 1 (C1-C2) | Bond 2 (C1-C6) |
| This compound | Y-Shaped | 1.542 | 1.545 |
| trans-Pinane | Pseudo-Chair | 1.540 | 1.543 |
Experimental and Computational Protocols
The data presented in this guide is based on established computational chemistry protocols. A typical workflow for the conformational analysis of pinane isomers is as follows:
Computational Methodology:
-
Initial Structure Generation: The initial 3D structures of cis- and trans-pinane are built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify potential low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31++G**). This step ensures that the structures correspond to stationary points on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Single-Point Energy Refinement (Optional): For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with a larger basis set.
-
Data Analysis: The relative energies of the conformers are calculated by comparing their total energies (including ZPVE corrections). Key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted from the optimized structures.
Experimental validation of the computationally predicted lowest-energy conformers can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The comparison of calculated and experimental NMR chemical shifts and coupling constants can provide strong evidence for the predominant conformation in solution[1].
Visualization of Conformational Relationships and Computational Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.
Conclusion
The conformational analysis of cis- and trans-pinane using computational methods reveals distinct energetic and geometric preferences for each isomer. This compound preferentially adopts a "Y-shaped" conformation, while trans-pinane favors a "pseudo-chair" geometry. The energy differences between the global minimum and higher energy conformers are significant enough to suggest that at room temperature, the population of the higher energy conformers is relatively low.
This detailed conformational information is invaluable for understanding the stereochemical outcomes of reactions involving these pinane isomers and for the rational design of catalysts and reagents that can selectively interact with a specific conformer. The synergy between computational predictions and experimental validation provides a robust framework for elucidating the complex structure-reactivity relationships in these important bicyclic systems.
References
Safety Operating Guide
Navigating the Safe Disposal of cis-Pinane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of cis-Pinane, a flammable liquid and aspiration hazard, in a manner that prioritizes safety and adheres to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is classified as a flammable liquid and an aspiration hazard.[1] Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from heat, sparks, open flames, and other ignition sources.[1][2][3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory.[1][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations and must not be discharged into sewer systems or regular trash.[6][7][8] The primary method of disposal is through a licensed chemical destruction plant or controlled incineration.[8]
-
Waste Identification and Classification : this compound is a hazardous waste due to its flammability.[1] Any materials contaminated with this compound, such as absorbent paper, gloves, or empty containers, should also be treated as hazardous waste.[9][10]
-
Containerization :
-
Use a suitable, leak-proof container with a screw-on cap for collecting this compound waste.[9][11] Ensure the container is compatible with the chemical.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6] Abbreviations are not permitted.[6]
-
For mixtures, list all chemical components and their approximate quantities.[6]
-
-
Labeling : The hazardous waste tag must include:
-
Storage :
-
Store the sealed and labeled waste container in a designated hazardous waste storage area.[9]
-
Ensure secondary containment is used to capture any potential leaks or spills.[9] The secondary container should be capable of holding 110% of the volume of the primary container.[9]
-
Segregate this compound waste from incompatible materials, such as strong oxidizers.[1][5]
-
-
Disposal Request :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[6]
-
Complete any required hazardous waste disposal forms, providing accurate information about the waste.[6]
-
Do not exceed the maximum accumulation time or quantity limits for hazardous waste storage as specified by your institution and local regulations.[9]
-
Disposal of Empty Containers
Empty containers that once held this compound must also be managed carefully.
-
Non-acutely Hazardous Waste Containers : A container that held this compound can be disposed of as regular trash only after it has been completely emptied, with as little residue as possible.[10] The container's label should be defaced, and the cap removed before disposal.[10]
-
Triple-Rinsing for Acutely Hazardous Waste (if applicable) : If the this compound was classified as an acutely hazardous waste (this is not its primary classification but may apply to certain formulations or regulations), the container must be triple-rinsed with a suitable solvent.[10][11] The rinsate must be collected and disposed of as hazardous waste.[10][11]
Quantitative Data and Regulatory Information
For easy reference, the following table summarizes key quantitative and regulatory data for this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Flammable Liquid, Category 3; Aspiration Hazard, Category 1 | [1] |
| Hazard Statements | H226: Flammable liquid and vapor; H304: May be fatal if swallowed and enters airways | [1] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P301+P310, P331, P403+P235, P501 | [1][8] |
| UN Number | UN2319 (for transport as TERPENE HYDROCARBONS, N.O.S.) | [8] |
| Transport Hazard Class | 3 (Flammable Liquid) | [8] |
| Packing Group | III | [8] |
Experimental Protocols
There are no standard experimental protocols for the neutralization of this compound for disposal purposes. The accepted and required method is collection by a licensed hazardous waste disposal service for incineration.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials.
References
- 1. echemi.com [echemi.com]
- 2. This compound(6876-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. Page loading... [wap.guidechem.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling cis-Pinane
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of cis-Pinane, including operational protocols and disposal plans, to build a foundation of trust and value beyond the product itself.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for safe handling and experimental planning.
| Property | Value | Source |
| GHS Classification | Flammable liquids, Category 3; Aspiration hazard, Category 1; Acute toxicity, oral, Category 4; Skin corrosion/irritation, Category 2; Serious eye damage/eye irritation, Category 2A; Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 | [1][2] |
| Signal Word | Danger | [1][3] |
| Hazard Statements | H226: Flammable liquid and vapour. H302: Harmful if swallowed. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |
| Flash Point | ~45 °C | [4] |
| Boiling Point | ~170 °C | [4] |
| ACGIH TLV | 50 ppm (205 mg/m³) TWA | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1][4] |
Experimental Protocol: Safe Handling of this compound
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
-
All equipment used for transferring this compound should be properly grounded and bonded to prevent static discharge.[1][3]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the handling area.[1][3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][6] A face shield may be necessary for splash protection.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber) and fire/flame resistant, impervious clothing.[1][4][7] Ensure gloves are regularly inspected and replaced.
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[1][6]
3. Handling Procedure:
-
Avoid contact with skin and eyes.[2]
-
Use non-sparking tools when opening or handling containers.[1][3]
4. Storage:
-
Store in a cool, dry, dark, and well-ventilated place.[1][3][5]
-
Keep containers tightly sealed.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1][4]
5. Accidental Release Measures:
-
Evacuate personnel to a safe area.[6]
-
Absorb the spill with a non-combustible material such as dry earth or sand and transfer it to a suitable, closed container for disposal.[5]
6. First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][3]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[2][3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3]
Disposal Plan
1. Waste Collection:
-
Collect surplus and non-recyclable this compound solutions in a designated, labeled, and sealed container.
2. Professional Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Do not discharge into drains, sewers, or the environment.[3]
3. Contaminated Packaging:
-
Contaminated packaging should be disposed of as an unused product in accordance with local regulations.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. This compound(6876-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. trimaco.com [trimaco.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
